molecular formula C5H5ClN2O B581604 5-Amino-3-chloropyridin-2-ol CAS No. 1314916-27-2

5-Amino-3-chloropyridin-2-ol

Cat. No.: B581604
CAS No.: 1314916-27-2
M. Wt: 144.558
InChI Key: UINWMXLYVGAQAC-UHFFFAOYSA-N
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Description

5-Amino-3-chloropyridin-2-ol (CAS 1314916-27-2) is a high-value pyridine derivative with a molecular formula of C 5 H 5 ClN 2 O and a molecular weight of 144.56 g/mol . This compound serves as a versatile and critical synthetic intermediate in organic and medicinal chemistry research. Its structure, featuring both amino and chloro substituents on the pyridin-2-ol ring, makes it a privileged scaffold for constructing more complex molecules, particularly in the development of novel pharmaceutical agents . Pyridine derivatives like this one are in great demand as synthons for pharmaceutical products and are widely used as building blocks for polymers or as biologically active substances themselves . The reactive sites on the molecule allow for diverse chemical transformations, enabling researchers to explore new chemical space in drug discovery programs. As a key intermediate, it is instrumental in the synthesis of fused heterocyclic systems, which are often found in compounds with significant biological activities . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic uses, nor for human consumption. Researchers should consult the safety data sheet prior to use and handle this material with appropriate precautions in a laboratory setting. For research use only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-amino-3-chloro-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O/c6-4-1-3(7)2-8-5(4)9/h1-2H,7H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UINWMXLYVGAQAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC=C1N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80717563
Record name 5-Amino-3-chloropyridin-2(1H)-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1314916-27-2
Record name 5-Amino-3-chloropyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80717563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Amino-3-chloropyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Amino-3-chloropyridin-2-ol is a highly functionalized pyridine derivative of significant interest in medicinal chemistry and drug discovery.[1] Its structure, featuring amino, chloro, and hydroxyl groups, presents a versatile scaffold for the development of novel pharmaceutical agents and complex heterocyclic systems.[1][2] This technical guide provides a comprehensive overview of a robust and logical synthetic pathway to this target molecule. We will delve into the retrosynthetic analysis, a detailed, step-by-step experimental protocol, and the critical scientific rationale behind the chosen methodologies. This document is intended for researchers, scientists, and drug development professionals seeking a practical and scientifically grounded approach to the synthesis of this valuable chemical intermediate.

Introduction and Strategic Overview

The pyridine ring is a foundational motif in numerous biologically active compounds.[2][3] The strategic placement of functional groups, such as those in 5-Amino-3-chloropyridin-2-ol, allows for subsequent diversification and elaboration into more complex molecular architectures.[4] The synthesis of such polysubstituted pyridines often requires a carefully planned sequence of reactions to manage regioselectivity and functional group compatibility.

This guide proposes a primary synthetic route based on fundamental and well-established organic transformations. The strategy hinges on the sequential functionalization of a pyridin-2-ol core, beginning with chlorination, followed by regioselective nitration, and concluding with the chemoselective reduction of the nitro group. This approach is designed for efficiency, reliability, and control over the final product's structure.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule, 5-Amino-3-chloropyridin-2-ol, points to a plausible forward synthesis. The primary disconnection is at the C-N bond of the amine, suggesting its formation from a nitro group precursor. This is a common and highly reliable transformation in aromatic chemistry.[5] The resulting intermediate, 3-Chloro-5-nitropyridin-2-ol, can be disconnected at the C-N bond of the nitro group, tracing back to the 3-Chloropyridin-2-ol starting material.

G target 5-Amino-3-chloropyridin-2-ol intermediate1 3-Chloro-5-nitropyridin-2-ol target->intermediate1 C-N Disconnection (Reduction) start 3-Chloropyridin-2-ol intermediate1->start C-N Disconnection (Nitration)

Caption: Retrosynthetic analysis of 5-Amino-3-chloropyridin-2-ol.

Proposed Synthetic Pathway

The proposed forward synthesis follows the logic of the retrosynthetic analysis. It is a three-step process designed to control the regiochemistry of substitution on the pyridine ring.

Caption: Proposed forward synthesis of 5-Amino-3-chloropyridin-2-ol.

Detailed Experimental Protocols & Scientific Rationale

Step 1: Synthesis of 3-Chloro-5-nitropyridin-2-ol

Protocol:

  • To a round-bottom flask equipped with a magnetic stirrer and placed in an ice-salt bath, add concentrated sulfuric acid (H₂SO₄, 50 mL).

  • Cool the acid to 0 °C. While maintaining the temperature between 0-5 °C, slowly add 3-Chloropyridin-2-ol (10 g, 77.2 mmol) in small portions. Stir until all the solid has dissolved.

  • Prepare a nitrating mixture by slowly adding fuming nitric acid (HNO₃, 6.5 mL) to concentrated sulfuric acid (15 mL) in a separate flask, pre-cooled to 0 °C.

  • Add the cold nitrating mixture dropwise to the solution of 3-Chloropyridin-2-ol over 30-45 minutes. Critically maintain the internal reaction temperature below 10 °C throughout the addition.

  • After the addition is complete, allow the reaction mixture to stir at 5-10 °C for an additional 2 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully pour the mixture onto crushed ice (approx. 500 g) with vigorous stirring.

  • A yellow precipitate will form. Allow the ice to melt completely, then collect the solid product by vacuum filtration.

  • Wash the solid with copious amounts of cold water until the filtrate is neutral (pH ~7).

  • Dry the product, 3-Chloro-5-nitropyridin-2-ol, under vacuum to a constant weight.

Scientific Rationale:

  • Reaction Medium: The use of concentrated sulfuric acid protonates the pyridine nitrogen, forming the pyridinium ion. While this deactivates the ring towards electrophilic substitution, it is necessary to dissolve the starting material and act as a catalyst.[6]

  • Regioselectivity: The pyridin-2-ol exists in tautomeric equilibrium with its 2-pyridone form. The hydroxyl/oxo group is an activating, ortho, para-directing group. The chloro group is a deactivating, ortho, para-directing group. The nitration occurs at the C5 position, which is para to the strongly activating hydroxyl/oxo group and meta to the deactivating chloro group, leading to the desired regioisomer.[6]

  • Temperature Control: Nitration is a highly exothermic reaction. Maintaining a low temperature (0-10 °C) is crucial to prevent the formation of di-nitrated byproducts and ensure reaction control.

Step 2: Synthesis of 5-Amino-3-chloropyridin-2-ol

Protocol:

  • Set up a round-bottom flask with a reflux condenser and a magnetic stirrer.

  • To the flask, add the dried 3-Chloro-5-nitropyridin-2-ol (10 g, 57.3 mmol) and ethanol (200 mL).

  • To this suspension, add tin(II) chloride dihydrate (SnCl₂·2H₂O, 64.6 g, 286.5 mmol) in one portion.

  • Slowly add concentrated hydrochloric acid (HCl, 50 mL) dropwise. The reaction is exothermic, and the mixture may begin to reflux.

  • After the initial exotherm subsides, heat the reaction mixture to reflux and maintain for 3-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and then further in an ice bath.

  • Slowly and carefully neutralize the mixture by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 50% NaOH solution until the pH is approximately 8-9. Be cautious as this is an exothermic and gas-evolving process.

  • A precipitate will form. Extract the product from the aqueous mixture with ethyl acetate (3 x 150 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure 5-Amino-3-chloropyridin-2-ol.

Scientific Rationale:

  • Choice of Reducing Agent: The reduction of an aromatic nitro group in the presence of an aryl chloride requires a chemoselective reagent. Catalytic hydrogenation (e.g., H₂/Pd-C) carries a significant risk of reductive dehalogenation. Metal-acid systems, particularly SnCl₂ in HCl, are highly effective and selective for reducing nitro groups without affecting the C-Cl bond.[5][7] Iron powder in acetic acid is another viable, often milder, alternative.

  • Mechanism: The reduction with SnCl₂ involves a series of single electron transfers from Sn(II) to the nitro group, with protons supplied by the acid. The overall process consumes six reducing equivalents to convert the nitro group (-NO₂) to an amino group (-NH₂).[5]

  • Workup: The neutralization step is critical. The resulting amine product forms a salt in the acidic reaction medium. Basification liberates the free amine, allowing it to be extracted into an organic solvent.

Data Summary

The following table summarizes the key parameters for the proposed synthesis. Yields are representative and may vary based on experimental conditions and scale.

StepReactionStarting MaterialKey ReagentsTemp.Time (h)Expected Yield
1 Nitration3-Chloropyridin-2-olHNO₃ / H₂SO₄0-10 °C2-375-85%
2 Reduction3-Chloro-5-nitropyridin-2-olSnCl₂·2H₂O / HClReflux3-480-90%

Conclusion

The described two-step synthetic pathway provides a reliable and scientifically sound method for the preparation of 5-Amino-3-chloropyridin-2-ol. The strategy leverages fundamental transformations in heterocyclic chemistry, emphasizing control of regioselectivity through the proper sequencing of electrophilic aromatic substitution and subsequent functional group reduction. The detailed protocols and mechanistic rationale offer researchers a solid foundation for the practical synthesis of this important medicinal chemistry building block, enabling further exploration in drug discovery and development programs.

References

  • BenchChem. (n.d.). One-Pot Synthesis of Substituted Aminopyridinones: Application Notes and Protocols.
  • Catino, A. J., & Nichols, J. M. (2012). N-Amino Pyridinium Salts in Organic Synthesis. PubMed Central. Retrieved from [Link]

  • Grout, A. S., et al. (2003). Substituted 2-aminopyridines as Inhibitors of Nitric Oxide Synthases. PubMed. Retrieved from [Link]

  • Nanjing Mairuimi Biotechnology Co., Ltd. (2021). Preparation method of 3-amino-2-hydroxypyridine. Patsnap. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthesis of 3-substituted aminopyrazole[3,4-b]pyridines and.... Retrieved from [Link]

  • National Institutes of Health. (n.d.). One-Pot Multicomponent Synthesis of Diversely Substituted 2-Aminopyrroles. A Short General Synthesis of Rigidins A, B, C and D. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 3-Chloropyridin-2-amine. PubMed Central. Retrieved from [Link]

  • Google Patents. (n.d.). CN104016908A - Synthetic method of 2-amino-3,5-dichloropyridine.
  • PubMed. (2011). 3-Chloro-pyridin-2-amine. Retrieved from [Link]

  • Organic Syntheses. (2021). C2 Amination of Pyridine with Primary Amines Mediated by Sodium Hydride in the Presence of Lithium Iodide. Retrieved from [Link]

  • Journal of the Chemical Society B: Physical Organic. (1970). The kinetics and mechanism of electrophilic substitution of heteroaromatic compounds. Part XX. Nitration of 3-hydroxypyridine, 6-hydroxy-2(1H)-pyridone, and some corresponding methyl derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). CN106432069A - A method for preparation of 2-amino-5-chloro-pyridine.
  • Google Patents. (n.d.). US3985759A - Process for preparing 2-amino-5-chloropyridine.
  • MDPI. (n.d.). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Retrieved from [Link]

  • PubMed. (2001). Chemoselective nitro group reduction and reductive dechlorination initiate degradation of 2-chloro-5-nitrophenol by Ralstonia eutropha JMP134. Retrieved from [Link]

  • PubMed Central. (n.d.). Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134. Retrieved from [Link]

  • Anichem. (n.d.). 3-Amino-5-chloro-pyridin-2-ol In Stock. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-amino-5-fluoropyridine. Retrieved from [Link]

  • Google Patents. (n.d.). CN105418496A - 3-chloro-2-hydrazinopyridine derivative, preparation method thereof and applications thereof.

Sources

An In-Depth Technical Guide to 5-Amino-3-chloropyridin-2-ol: Molecular Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Pyridines

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs.[1] Its unique electronic properties and ability to participate in various biological interactions make it a privileged structure in drug design. Among the vast array of pyridine derivatives, 5-Amino-3-chloropyridin-2-ol stands out as a versatile synthetic intermediate with significant potential in the development of novel pharmaceutical agents.[2] This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, synthesis, and applications, offering field-proven insights for researchers in organic and medicinal chemistry.

The strategic placement of the amino, chloro, and hydroxyl groups on the pyridine ring endows 5-Amino-3-chloropyridin-2-ol with a rich and nuanced reactivity profile. These functional groups serve as handles for a wide range of chemical transformations, enabling the construction of complex molecular architectures and the exploration of new chemical space in drug discovery programs.[2]

Part 1: Unveiling the Molecular Architecture

Chemical Identity and Nomenclature
  • IUPAC Name: 5-amino-3-chloro-1H-pyridin-2-one[2]

  • CAS Number: 1314916-27-2[2]

  • Molecular Formula: C₅H₅ClN₂O[2]

  • Molecular Weight: 144.56 g/mol [2]

It is important to note the tautomeric nature of this molecule. While often named as a pyridin-2-ol, it can also exist in its pyridin-2-one form. The specific tautomer present may depend on the solvent and solid-state packing.

Structural Elucidation: A Spectroscopic Approach

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the protons of the amino group. The chemical shifts of the ring protons will be influenced by the electronic effects of the substituents.

  • ¹³C NMR: The carbon NMR spectrum will reveal the number of unique carbon environments in the molecule. The carbon atoms attached to the chlorine, nitrogen, and oxygen atoms will exhibit characteristic chemical shifts.

Infrared (IR) Spectroscopy: The IR spectrum will provide valuable information about the functional groups present. Key vibrational frequencies to expect include:

  • N-H stretching vibrations from the amino group.

  • O-H stretching from the hydroxyl group (or N-H from the pyridone tautomer).

  • C=C and C=N stretching vibrations characteristic of the pyridine ring.

  • C-Cl stretching vibrations.

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound and can provide information about its fragmentation pattern, aiding in structural confirmation.

Physicochemical Properties

A summary of the key physicochemical properties of 5-Amino-3-chloropyridin-2-ol is presented in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems.

PropertyValueSource
Molecular FormulaC₅H₅ClN₂O
Molecular Weight144.56 g/mol [2]
IUPAC Name5-amino-3-chloro-1H-pyridin-2-one[2]

Part 2: Synthesis and Reactivity

The synthesis of 5-Amino-3-chloropyridin-2-ol and its derivatives is a topic of significant interest for synthetic chemists. While a specific, detailed synthesis for this exact molecule was not found in the provided search results, general synthetic strategies for related chloropyridine derivatives can be considered.

Synthetic Strategies for Substituted Pyridines

The synthesis of functionalized pyridines often involves multi-step sequences starting from readily available precursors. Common strategies include:

  • Chlorination of Aminopyridines: Direct chlorination of aminopyridines can be a viable route. However, controlling the regioselectivity to obtain the desired isomer can be challenging and may lead to the formation of polychlorinated byproducts.[5][6][7] The reaction conditions, such as the choice of chlorinating agent and solvent, are critical for achieving high yields of the target molecule.[5]

  • Functional Group Interconversion: Starting with a differently substituted pyridine, a series of functional group interconversions can be employed to install the desired amino, chloro, and hydroxyl groups. For instance, a nitro group can be reduced to an amino group, and a halogen can be introduced via Sandmeyer-type reactions.[8]

The logical flow for a potential synthetic approach is illustrated in the diagram below.

Caption: Generalized synthetic workflow for 5-Amino-3-chloropyridin-2-ol.

Reactivity Profile: A Tale of Three Functional Groups

The reactivity of 5-Amino-3-chloropyridin-2-ol is governed by the interplay of its three functional groups:

  • The Amino Group: The amino group is a nucleophilic site and can undergo a variety of reactions, including acylation, alkylation, and diazotization. It is also an activating group, increasing the electron density of the pyridine ring and influencing the regioselectivity of electrophilic substitution reactions.

  • The Chloro Group: The chlorine atom is a leaving group and can be displaced by various nucleophiles in nucleophilic aromatic substitution (SNAr) reactions. The position of the chlorine atom relative to the electron-withdrawing pyridine nitrogen influences its reactivity.[9]

  • The Hydroxyl/Oxo Group: The hydroxyl group can act as a nucleophile or an acid. In its pyridone tautomeric form, the oxygen can also participate in hydrogen bonding, influencing the compound's physical properties and intermolecular interactions.

The strategic combination of these functional groups makes 5-Amino-3-chloropyridin-2-ol a valuable building block for creating diverse molecular libraries for high-throughput screening in drug discovery.

Part 3: Applications in Drug Discovery and Beyond

The unique structural features of 5-Amino-3-chloropyridin-2-ol make it a highly sought-after intermediate in the synthesis of biologically active compounds.[2]

A Scaffold for Medicinal Chemistry

Chlorine-containing molecules play a crucial role in pharmaceuticals, with over 250 FDA-approved chloro-containing drugs on the market.[10] The presence of a chlorine atom can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.

5-Amino-3-chloropyridin-2-ol serves as a key intermediate in the synthesis of fused heterocyclic systems, which are often found in compounds with significant biological activities.[2] Its derivatives have been explored for a range of therapeutic applications, including:

  • Antimicrobial Agents: Pyridine derivatives are known to exhibit antimicrobial properties. The structural motif of 5-Amino-3-chloropyridin-2-ol can be incorporated into novel antibacterial and antifungal agents.[11]

  • Oncology: The pyridine scaffold is present in numerous anticancer drugs. By modifying the functional groups of 5-Amino-3-chloropyridin-2-ol, medicinal chemists can design and synthesize novel compounds with potential anticancer activity.[12]

The logical relationship between the core structure and its potential applications is depicted in the following diagram.

Applications Core 5-Amino-3-chloropyridin-2-ol (Versatile Intermediate) App1 Antimicrobial Agents Core->App1 Functionalization App2 Anticancer Agents Core->App2 Functionalization App3 Agrochemicals Core->App3 Functionalization App4 Materials Science Core->App4 Polymerization

Caption: Potential applications derived from the 5-Amino-3-chloropyridin-2-ol scaffold.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

To illustrate the utility of chloro-pyridines in synthesis, a generalized protocol for a Suzuki-Miyaura coupling reaction is provided below. This cross-coupling reaction is a powerful tool for forming carbon-carbon bonds and is widely used in drug discovery.

Objective: To couple an arylboronic acid with a chloro-pyridine derivative.

Materials:

  • Chloro-pyridine derivative (e.g., a derivative of 5-Amino-3-chloropyridin-2-ol)

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Dioxane/Water, Toluene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried reaction vessel, add the chloro-pyridine derivative (1.0 eq), arylboronic acid (1.2 eq), palladium catalyst (0.05 eq), and base (2.0 eq).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Self-Validation: The success of the reaction is validated by spectroscopic analysis (NMR, MS) of the purified product, confirming the formation of the new C-C bond and the absence of starting materials.

Conclusion: A Building Block of High Value

5-Amino-3-chloropyridin-2-ol is a pyridine derivative of high value, serving as a versatile and critical synthetic intermediate in organic and medicinal chemistry research.[2] Its unique combination of functional groups provides a rich platform for the development of novel molecules with diverse biological activities. A thorough understanding of its molecular structure, reactivity, and synthetic accessibility is paramount for researchers aiming to leverage its potential in drug discovery and other areas of chemical science. As the demand for novel therapeutic agents continues to grow, the importance of strategic building blocks like 5-Amino-3-chloropyridin-2-ol will undoubtedly increase.

References

  • Crystallographic and spectroscopic characterization of 5-chloropyridine-2,3-diamine. (n.d.). National Institutes of Health. Retrieved from [Link]

  • 2-Amino-5-chloropyridin-3-ol | C5H5ClN2O | CID 10313200. (n.d.). PubChem. Retrieved from [Link]

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (2021). PubMed Central. Retrieved from [Link]

  • Crystallographic and spectroscopic characterization of 5-chloropyridine-2,3-diamine. (2017). Acta Crystallographica Section E: Crystallographic Communications. Retrieved from [Link]

  • 3-Amino-5-chloro-2-hydroxypyridine | C5H5ClN2O | CID 21560644. (n.d.). PubChem. Retrieved from [Link]

  • Synthetic method of 2-amino-3,5-dichloropyridine. (2014). Google Patents.
  • 3-Amino-5-chloro-pyridin-2-ol In Stock. (n.d.). Anichem. Retrieved from [Link]

  • 5-Amino-2-chloropyridine. (n.d.). SpectraBase. Retrieved from [Link]

  • 2-Amino-5-chloropyridine | C5H5ClN2 | CID 66174. (n.d.). PubChem. Retrieved from [Link]

  • A method for preparation of 2-amino-5-chloro-pyridine. (2017). Google Patents.
  • Process for preparing 2-amino-5-chloropyridine. (1976). Google Patents.
  • The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. (2022). MDPI. Retrieved from [Link]

  • In vitro antimicrobial activity of new 2-amino-4-chloropyridine derivatives: A structure-activity relationship study. (2015). ResearchGate. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of 5-Amino-3-chloropyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-3-chloropyridin-2-ol (CAS 1314916-27-2) is a substituted pyridine derivative with significant potential as a versatile building block in medicinal chemistry and materials science.[1] Its trifunctional nature, featuring an amino group, a chloro substituent, and a hydroxyl group on the pyridine ring, offers multiple reaction sites for the synthesis of more complex molecules. The pyridin-2-ol moiety exists in tautomeric equilibrium with its corresponding pyridone form, 5-amino-3-chloro-1H-pyridin-2-one, a factor that will influence its spectroscopic properties.

Molecular Structure and Tautomerism

The structure of 5-Amino-3-chloropyridin-2-ol presents an interesting case of prototropic tautomerism, existing as an equilibrium between the pyridin-2-ol and the pyridin-2-one forms. The predominant tautomer can be influenced by the solvent, temperature, and pH. For the purpose of this guide, we will consider both forms in the interpretation of the spectroscopic data.

Caption: Tautomeric equilibrium between the pyridin-2-ol and pyridin-2-one forms.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of 5-Amino-3-chloropyridin-2-ol are discussed below.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the amino and hydroxyl groups. The chemical shifts will be influenced by the electronic effects of the substituents.

Predicted ¹H NMR Data (in DMSO-d₆):

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (Hz) Rationale
H-4~6.8 - 7.2dJ = ~2-3 HzThis proton is ortho to the amino group (electron-donating) and meta to the chloro and hydroxyl groups, leading to an upfield shift. It will be split by H-6.
H-6~7.5 - 7.9dJ = ~2-3 HzThis proton is ortho to the chloro group (electron-withdrawing) and meta to the amino group, resulting in a downfield shift. It will be split by H-4.
-NH₂~4.5 - 5.5br s-The chemical shift of the amino protons is variable and depends on concentration and temperature. The signal is typically broad.
-OH/NH~10.0 - 12.0br s-The proton of the hydroxyl group (pyridin-2-ol tautomer) or the N-H of the pyridone tautomer will appear as a broad singlet at a downfield chemical shift due to hydrogen bonding.

Comparative Analysis with Isomers:

To substantiate these predictions, we can examine the experimental ¹H NMR data of related isomers. For instance, in 2-amino-5-chloropyridine, the proton at C-6 (ortho to the chloro group) appears at a downfield shift.[2] Similarly, for 5-amino-2-chloropyridine, the proton at C-6 (ortho to the nitrogen and meta to the amino group) is also shifted downfield.[3]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The chemical shifts are sensitive to the electronic environment of each carbon atom.

Predicted ¹³C NMR Data (in DMSO-d₆):

Carbon Predicted Chemical Shift (ppm) Rationale
C-2~155 - 165This carbon is attached to both oxygen (or is a carbonyl in the pyridone form) and nitrogen, causing a significant downfield shift.
C-3~110 - 120The chloro substituent will cause a downfield shift, but this is counteracted by the ortho amino group's donating effect.
C-4~120 - 130This carbon is expected to be in a typical aromatic region, influenced by the adjacent amino and chloro groups.
C-5~135 - 145The amino group will cause an upfield shift, but its position relative to the other substituents will determine the final chemical shift.
C-6~140 - 150This carbon is adjacent to the ring nitrogen and will be shifted downfield.

Comparative Analysis with Isomers:

Experimental data for 2-amino-5-chloropyridine shows carbon signals in the range of approximately 110-160 ppm.[4][5] The carbon attached to the amino group is typically shifted upfield compared to unsubstituted pyridine, while the carbon bearing the chloro group is shifted downfield.

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of 5-Amino-3-chloropyridin-2-ol in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended due to its ability to dissolve a wide range of compounds and to observe exchangeable protons (-NH₂, -OH).

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.[6]

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the range of 0-15 ppm.

    • Use a pulse angle of 30-45 degrees.

    • Set the relaxation delay to at least 5 seconds to ensure full relaxation of all protons, including the slowly relaxing quaternary carbons if NOE experiments are planned.

    • Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the range of 0-200 ppm.

    • Use a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon.

    • A longer acquisition time and a larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

II. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Data:

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
N-H stretch (amino)3300 - 3500Medium, two bands
O-H stretch (hydroxyl) / N-H stretch (pyridone)3200 - 3600Broad, Medium-Strong
C=O stretch (pyridone tautomer)1640 - 1680Strong
C=N and C=C stretch (aromatic ring)1550 - 1620Medium-Strong
N-H bend (amino)1580 - 1650Medium
C-Cl stretch700 - 800Strong

Causality Behind Expected Peaks:

  • The presence of two bands in the N-H stretching region for the amino group corresponds to the symmetric and asymmetric stretching vibrations.

  • The broadness of the O-H/N-H stretch is due to hydrogen bonding.

  • A strong absorption around 1650 cm⁻¹ would be a key indicator of the presence of the pyridone tautomer.

  • The C-Cl stretch is typically found in the fingerprint region and can be a useful diagnostic peak.

Comparative Data from Isomers:

The IR spectrum of 2-amino-5-chloropyridine shows characteristic N-H stretching vibrations.[7] The NIST Chemistry WebBook provides IR data for several aminopyridine isomers which show the expected aromatic C-H and C=C/C=N stretching frequencies.[8][9]

Experimental Protocol for IR Spectroscopy
  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

    • Place the sample in the spectrometer and record the spectrum.

    • The typical scanning range is 4000-400 cm⁻¹.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrum Data:

  • Molecular Ion (M⁺): The electron ionization (EI) mass spectrum is expected to show a molecular ion peak at m/z 144 and an M+2 peak at m/z 146 with an intensity ratio of approximately 3:1, which is characteristic of a compound containing one chlorine atom.

  • Major Fragmentation Pathways:

    • Loss of HCl: A peak at m/z 108 could be observed due to the loss of a molecule of hydrogen chloride.

    • Loss of CO (from the pyridone tautomer): A peak at m/z 116 may be present, corresponding to the loss of a carbonyl group.

    • Loss of HCN: Fragmentation of the pyridine ring could lead to the loss of HCN, resulting in a peak at m/z 117.

Comparative Data from Isomers:

The mass spectrum of 2-amino-5-chloropyridine shows a prominent molecular ion peak at m/z 128 (for the non-hydroxylated analog) and a characteristic M+2 peak.[10] Similarly, 3-amino-2-chloropyridine also exhibits a clear molecular ion peak in its mass spectrum.[11]

Fragmentation M [M]⁺˙ m/z 144/146 M_minus_HCl [M-HCl]⁺˙ m/z 108 M->M_minus_HCl -HCl M_minus_CO [M-CO]⁺˙ m/z 116 M->M_minus_CO -CO M_minus_HCN [M-HCN]⁺˙ m/z 117 M->M_minus_HCN -HCN

Caption: Predicted major fragmentation pathways for 5-Amino-3-chloropyridin-2-ol.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Use electron ionization (EI) for fragmentation analysis or a softer ionization technique like electrospray ionization (ESI) to primarily observe the molecular ion.

  • Mass Analysis: Use a mass analyzer such as a quadrupole, time-of-flight (TOF), or ion trap to separate the ions based on their mass-to-charge ratio.

  • Data Acquisition: Record the mass spectrum, ensuring a sufficient mass range to observe the molecular ion and key fragments.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of 5-Amino-3-chloropyridin-2-ol. By combining fundamental principles of spectroscopy with comparative data from structurally related isomers, researchers can confidently approach the characterization of this important synthetic intermediate. The provided experimental protocols offer a standardized methodology for obtaining high-quality spectroscopic data. The elucidation of the precise spectroscopic signature of this compound will be invaluable for its application in the development of novel pharmaceuticals and advanced materials.

References

  • Pharmaffiliates. CAS No : 1314916-27-2| Chemical Name : 5-Amino-3-chloropyridin-2-ol. [Link]

  • BIOFOUNT. 1314916-27-2|5-Amino-3-chloropyridin-2-ol. [Link]

  • PubChem. 3-Amino-5-chloro-2-hydroxypyridine. [Link]

  • PubChem. 2-Amino-5-chloropyridine. [Link]

  • MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

  • National Institutes of Health. Crystallographic and spectroscopic characterization of 5-chloropyridine-2,3-diamine. [Link]

  • Google Patents.
  • NIST Chemistry WebBook. 3-Amino-2-chloropyridine. [Link]

  • ResearchGate. synthesis, growth, structural, spectral, thermal and dielectric studies of a new organic salt crystal:2- amino - 5- - chloropyridinium pyridine. [Link]

  • ResearchGate. 1 H NMR spectrum of 1-(5-choropyridin-2-yl)-3-Phenylthiourea (HCPPT). [Link]

  • Google Patents.
  • CHIMIA. Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. [Link]

  • NIST Chemistry WebBook. 3-Amino-2-chloropyridine. [Link]

  • NIST Chemistry WebBook. 2-Amino-5-chloropyridine. [Link]

  • NIST Chemistry WebBook. 2-Amino-5-chloropyridine. [Link]

Sources

5-Amino-3-chloropyridin-2-ol reactivity and stability

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity and Stability of 5-Amino-3-chloropyridin-2-ol

Introduction

5-Amino-3-chloropyridin-2-ol is a substituted pyridine derivative that serves as a highly versatile and valuable building block in modern synthetic chemistry.[1] Its unique arrangement of functional groups—an amino group, a chloro substituent, and a hydroxyl group on the pyridine core—creates a scaffold with multiple reactive sites. This trifunctional nature allows for a diverse array of chemical transformations, making it a privileged intermediate in the synthesis of complex heterocyclic systems, particularly in the fields of medicinal chemistry and materials science.[1][2] Pyridine-based structures are integral to numerous pharmaceutical agents, and understanding the nuanced reactivity of intermediates like 5-Amino-3-chloropyridin-2-ol is paramount for the efficient design and execution of synthetic routes.

This guide provides a comprehensive technical overview of the reactivity and stability of 5-Amino-3-chloropyridin-2-ol, intended for researchers, chemists, and drug development professionals. We will explore the molecule's tautomeric nature, the reactivity of its distinct functional groups, key synthetic transformations with field-proven protocols, and critical data on its stability and handling.

Physicochemical and Structural Properties

The foundational properties of 5-Amino-3-chloropyridin-2-ol are summarized below. These data are essential for experimental design, including solvent selection, reaction temperature, and purification strategies.

PropertyValueSource
IUPAC Name 5-amino-3-chloro-1H-pyridin-2-one[1]
Molecular Formula C₅H₅ClN₂O[1][3]
Molecular Weight 144.56 g/mol [1][3]
CAS Number 1314916-27-2[1]
Appearance Solid (form may vary)General Chemical Knowledge
Hydrogen Bond Donors 2[3]
Hydrogen Bond Acceptors 3[3]
Rotatable Bond Count 0[3]

A critical aspect of this molecule's structure is its existence in a tautomeric equilibrium between the pyridin-2-ol and the 2-pyridone forms. The 2-pyridone tautomer is often the more stable and predominant form in solution and the solid state. This equilibrium significantly influences the molecule's aromaticity and the reactivity of the ring and its substituents.

tautomerism cluster_ol cluster_one mol1 mol2 mol1->mol2

Caption: Tautomeric equilibrium between the pyridin-2-ol and 2-pyridone forms.

Reactivity and Synthetic Applications

The reactivity of 5-Amino-3-chloropyridin-2-ol is governed by the interplay of its three functional groups and the electron-deficient nature of the pyridine ring. The amino and hydroxyl groups are electron-donating and activating, while the chloro group and the ring nitrogen are electron-withdrawing and deactivating.

Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring is inherently electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr), particularly at the α (C2, C6) and γ (C4) positions.[4][5] In this molecule, the chloro group is at the C3 (meta) position relative to the ring nitrogen. Attack at this position is generally less favorable than at C2 or C4 because the negative charge in the intermediate Meisenheimer complex cannot be effectively delocalized onto the electronegative ring nitrogen.[6]

However, the presence of the strongly activating amino and hydroxyl/oxo groups can influence the electron density of the ring and potentially enable substitution at C3 under forcing conditions with potent nucleophiles. For analogous substrates like 3-bromo-2-chloropyridine, SNAr reactions preferentially occur at the more activated C2 position.[4]

snar_mechanism cluster_main General SNAr Mechanism on a Chloropyridine Start Chloropyridine + Strong Nucleophile (Nu⁻) Step1 Nucleophilic Attack on Electron-Deficient Ring Start->Step1 Intermediate Formation of Meisenheimer Complex (Anionic σ-complex) Step1->Intermediate Aromaticity Disrupted Step2 Loss of Leaving Group (Chloride Ion) Intermediate->Step2 Aromaticity Restored End Substituted Pyridine Product Step2->End

Caption: Generalized workflow for Nucleophilic Aromatic Substitution (SNAr).

Transition Metal-Catalyzed Cross-Coupling Reactions

The C-Cl bond at the C3 position is an excellent handle for forming new carbon-carbon or carbon-heteroatom bonds via transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a preeminent example, enabling the synthesis of biaryl compounds.[7][8]

Causality in Experimental Design:

  • Catalyst Choice: Carbon-chlorine bonds are stronger and less reactive than C-Br or C-I bonds in the rate-determining oxidative addition step.[9] Therefore, highly active palladium catalysts are required. These typically employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) that promote the challenging oxidative addition step.[9][10]

  • Base and Solvent: A suitable base (e.g., K₃PO₄, Cs₂CO₃) is crucial for the transmetalation step.[8][9] The choice of solvent, often a mixture like 1,4-dioxane/water or toluene/water, must balance the solubility of the organic substrate, the boronic acid, and the inorganic base.[9]

  • Atmosphere: Palladium(0) catalysts are oxygen-sensitive. Reactions must be performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst deactivation through oxidation.[4][9]

suzuki_workflow cluster_workflow Suzuki-Miyaura Coupling Experimental Workflow Setup 1. Assemble Reactants (Aryl Halide, Boronic Acid, Base, Catalyst, Ligand) Inert 2. Purge with Inert Gas (e.g., Argon) Setup->Inert Solvent 3. Add Degassed Solvents Inert->Solvent Heat 4. Heat to Reaction Temp (e.g., 80-120 °C) with Stirring Solvent->Heat Monitor 5. Monitor Progress (TLC, LC-MS) Heat->Monitor Workup 6. Aqueous Workup & Extraction Monitor->Workup Purify 7. Purify Product (e.g., Column Chromatography) Workup->Purify

Sources

The Strategic Utility of 5-Amino-3-chloropyridin-2-ol: An In-depth Technical Guide for Chemical Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Amino-3-chloropyridin-2-ol is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique arrangement of an amino group, a chloro substituent, and a pyridin-2-one core provides a versatile scaffold for the synthesis of complex molecular architectures, particularly in the development of novel kinase inhibitors and other therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, chemical properties, reactivity, and applications of 5-Amino-3-chloropyridin-2-ol, offering field-proven insights and detailed experimental protocols to empower researchers in their synthetic endeavors.

Introduction: The Emergence of a Privileged Scaffold

The pyridin-2-one motif is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1] Its ability to engage in various non-covalent interactions, including hydrogen bonding and π-stacking, makes it an ideal framework for designing molecules that can effectively bind to biological targets. The strategic incorporation of amino and chloro substituents onto this core, as seen in 5-Amino-3-chloropyridin-2-ol, further enhances its utility by providing multiple reactive handles for diversification and modulation of physicochemical properties.

This guide will delve into the technical nuances of working with this valuable synthetic intermediate, from its preparation to its application in the synthesis of high-value compounds.

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of the fundamental properties of a building block is paramount for its effective utilization in synthesis.

PropertyValueSource
CAS Number 1314916-27-2[2]
Molecular Formula C₅H₅ClN₂O[2]
Molecular Weight 144.56 g/mol [2]
IUPAC Name 5-amino-3-chloro-1H-pyridin-2-one[2]
Appearance Off-white to light brown solid (predicted)General knowledge

Expected Spectroscopic Features:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring, likely appearing as doublets, and a broad singlet for the amino protons. The chemical shifts will be influenced by the electron-donating amino group and the electron-withdrawing chloro and carbonyl groups.

  • ¹³C NMR: The carbon NMR spectrum should display five signals corresponding to the carbon atoms of the pyridine ring. The carbonyl carbon will appear at a characteristic downfield shift (typically >160 ppm).

  • IR Spectroscopy: The infrared spectrum will be characterized by stretching vibrations for the N-H bonds of the amino group (around 3300-3500 cm⁻¹), the C=O bond of the pyridone ring (around 1650-1680 cm⁻¹), and C-Cl bond vibrations.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (144.56 g/mol ), with a characteristic isotopic pattern for the presence of one chlorine atom.

Synthesis of 5-Amino-3-chloropyridin-2-ol: A Proposed Strategy

A direct, peer-reviewed synthesis for 5-Amino-3-chloropyridin-2-ol is not prominently documented. However, a plausible synthetic route can be devised based on established transformations of pyridine derivatives. A multi-step sequence starting from a readily available precursor like 5-aminopyridin-2-ol is a logical approach.

Proposed Synthetic Pathway:

Synthetic Pathway Start 5-Aminopyridin-2-ol Intermediate1 5-Amino-3-nitropyridin-2-ol Start->Intermediate1 Nitration (HNO₃/H₂SO₄) Intermediate2 5-Amino-3-chloropyridin-2-ol Intermediate1->Intermediate2 Reduction & Diazotization/Sandmeyer (1. Fe/HCl; 2. NaNO₂/HCl, CuCl)

Caption: Proposed synthetic route to 5-Amino-3-chloropyridin-2-ol.

Detailed Experimental Protocol (Hypothetical):

Step 1: Nitration of 5-Aminopyridin-2-ol

  • To a stirred solution of 5-aminopyridin-2-ol (1.0 eq.) in concentrated sulfuric acid at 0 °C, add a mixture of concentrated nitric acid (1.1 eq.) and concentrated sulfuric acid dropwise, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate until a precipitate forms.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 5-amino-3-nitropyridin-2-ol.

Step 2: Reduction of the Nitro Group

  • Suspend 5-amino-3-nitropyridin-2-ol (1.0 eq.) in a mixture of ethanol and water.

  • Add iron powder (5.0 eq.) and a catalytic amount of ammonium chloride.

  • Heat the mixture to reflux and stir vigorously for 4-6 hours, monitoring the reaction by TLC.

  • Upon completion, filter the hot reaction mixture through a pad of celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude 3,5-diaminopyridin-2-ol.

Step 3: Sandmeyer Reaction

  • Dissolve the crude 3,5-diaminopyridin-2-ol (1.0 eq.) in a solution of hydrochloric acid.

  • Cool the solution to 0-5 °C and add a solution of sodium nitrite (1.1 eq.) in water dropwise, keeping the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

  • In a separate flask, prepare a solution of copper(I) chloride (1.2 eq.) in hydrochloric acid.

  • Slowly add the cold diazonium salt solution to the copper(I) chloride solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 5-Amino-3-chloropyridin-2-ol.

Reactivity and Key Transformations: A Chemist's Perspective

The synthetic utility of 5-Amino-3-chloropyridin-2-ol stems from the distinct reactivity of its functional groups.

Reactivity Core 5-Amino-3-chloropyridin-2-ol Amino Amino Group (Nucleophilic) Core->Amino Acylation, Alkylation, Diazotization Chloro Chloro Group (Leaving Group) Core->Chloro Nucleophilic Aromatic Substitution, Cross-Coupling Reactions Pyridone Pyridone Ring (Aromatic System) Core->Pyridone Electrophilic Aromatic Substitution

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applications of 5-Amino-3-chloropyridin-2-ol in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Applications of 5-Amino-3-chloropyridin-2-ol in Medicinal Chemistry

Authored by Gemini, Senior Application Scientist

The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous natural products and FDA-approved drugs.[1] Its unique electronic properties and ability to engage in various non-covalent interactions make it an invaluable component in the design of therapeutic agents. This guide focuses on a specific, highly functionalized derivative: 5-Amino-3-chloropyridin-2-ol (CAS: 1314916-27-2) . We will explore its synthetic utility, its role as a versatile building block, and its application in constructing molecules for various therapeutic targets, particularly in kinase inhibition and CNS disorders. This document serves as a technical resource for researchers, scientists, and drug development professionals, providing both foundational knowledge and actionable experimental insights.

The 5-Amino-3-chloropyridin-2-ol Scaffold: A Structural Overview

5-Amino-3-chloropyridin-2-ol is a pyridine derivative characterized by a molecular formula of C₅H₅ClN₂O and a molecular weight of 144.56 g/mol .[2] Its structure is notable for the strategic placement of three key functional groups on the pyridin-2-ol (or its tautomeric form, pyridin-2-one) core:

  • An Amino Group (C5): A versatile nucleophile and hydrogen bond donor, ideal for forming key interactions with biological targets or for synthetic elaboration to build molecular complexity.

  • A Chloro Group (C3): An electron-withdrawing group that modulates the electronics of the pyridine ring. Critically, it serves as a reactive handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the introduction of diverse aryl or alkyl substituents.

  • A Hydroxyl/Oxo Group (C2): This group, existing in tautomeric equilibrium, is a potent hydrogen bond donor and acceptor. In many applications, particularly kinase inhibition, this moiety is crucial for anchoring the molecule to the "hinge" region of the enzyme's ATP-binding pocket.

The combination of these functionalities makes 5-Amino-3-chloropyridin-2-ol a privileged scaffold for constructing complex molecules and exploring new chemical space in drug discovery.[2]

Physicochemical Properties
PropertyValueReference
CAS Number 1314916-27-2[2]
Molecular Formula C₅H₅ClN₂O[2]
Molecular Weight 144.56 g/mol [2]
IUPAC Name 5-amino-3-chloro-1H-pyridin-2-one[2]

Synthetic Strategies and Chemical Reactivity

The synthesis of polysubstituted pyridines requires careful control of regioselectivity.[2] While specific, scaled-up syntheses for 5-Amino-3-chloropyridin-2-ol are proprietary, a general, plausible synthetic route can be conceptualized based on established pyridine chemistry.

G A 2-Hydroxypyridine B Nitration (HNO₃/H₂SO₄) A->B Step 1 C 5-Nitro-2-hydroxypyridine B->C D Chlorination (NCS) C->D Step 2 E 3-Chloro-5-nitro-2-hydroxypyridine D->E F Reduction (e.g., Fe/HCl or H₂/Pd-C) E->F Step 3 G 5-Amino-3-chloropyridin-2-ol F->G

Caption: Hypothetical synthetic pathway to 5-Amino-3-chloropyridin-2-ol.

The true value of this scaffold lies in its reactivity, which allows for diversification at multiple points. The diagram below illustrates the key reactive sites and their potential for building libraries of compounds for structure-activity relationship (SAR) studies.

SAR N1 Hydrogen bond donor/acceptor (e.g., kinase hinge binding) N2 Vector for diversification (Suzuki, Buchwald, etc.) Targets hydrophobic pockets N3 Vector for diversification (Amide coupling, reductive amination) Forms polar contacts mol

Caption: Key diversification points on the 5-Amino-3-chloropyridin-2-ol scaffold.

Core Applications in Medicinal Chemistry

The structural motifs within 5-Amino-3-chloropyridin-2-ol make it an ideal starting point for several classes of therapeutic agents.

Protein Kinase Inhibitors

Protein kinases are one of the most important drug target families, particularly in oncology.[3] A common strategy for kinase inhibition is the design of ATP-competitive inhibitors. The 2-aminopyridine and related pyridinone scaffolds are exceptionally well-suited for this role.

Mechanism of Action: The N1 nitrogen and the C2-oxo group of the scaffold can form a bidentate hydrogen bond interaction with the "hinge" region of the kinase ATP-binding pocket, mimicking the interaction of the adenine portion of ATP. The substituent at the C3 position (introduced via the chloro handle) can be designed to extend into a nearby hydrophobic pocket, enhancing potency and selectivity. The C5-amino group can be functionalized to interact with the solvent-exposed region or form additional hydrogen bonds, further tuning the compound's properties.

While a specific drug derived from this exact starting material is not in the public domain, the principle is well-established. For example, the discovery of CX-4945, a clinical-stage inhibitor of protein kinase CK2, was guided by molecular modeling that highlighted the importance of hydrogen bonding with the hinge region and interactions with hydrophobic pockets.[4] Similarly, optimization of pyrazine-based scaffolds led to potent and selective CHK1 inhibitors.[5]

Illustrative SAR Data (Hypothetical Kinase Target): The following table illustrates how systematic modification of the scaffold could generate SAR data in a typical kinase inhibitor project.

Compound IDR Group at C3 (via Suzuki Coupling)Target KinaseIC₅₀ (nM)
Lead-01 PhenylKinase X150
Lead-02 4-FluorophenylKinase X95
Lead-03 3,5-DimethylphenylKinase X25
Lead-04 4-MorpholinophenylKinase X10

Note: Data is illustrative to demonstrate the SAR concept.

Central Nervous System (CNS) Agents

Closely related analogs are critical intermediates in the synthesis of established CNS drugs. The most prominent example is 2-amino-5-chloropyridine , a key building block for Zopiclone , a non-benzodiazepine hypnotic agent used to treat insomnia.[6][7] Zopiclone acts as a positive allosteric modulator of the GABA-A receptor.[6] The synthesis involves the condensation of 2-amino-5-chloropyridine with pyrazine-2,3-dicarboxylic anhydride.[6] This established pharmaceutical application underscores the value of the amin-chloro-pyridine core in accessing biologically active molecules for CNS targets.

Antimicrobial Agents

Pyridine derivatives have been extensively explored for their antimicrobial properties.[8] The amino group of the scaffold is a convenient point for creating Schiff bases through reaction with various aldehydes. A study on 2-amino-4-chloropyridine derivatives demonstrated that such modifications can lead to compounds with significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[9] The structure-activity relationship in these studies often reveals that the nature of the aromatic aldehyde substituent is critical for potency. This provides a clear and efficient strategy for generating libraries of potential antimicrobial agents from the 5-Amino-3-chloropyridin-2-ol core.

Experimental Protocols

The following protocols are exemplary and should be adapted and optimized based on specific substrates and laboratory conditions.

Protocol 1: Synthesis of a C3-Arylated Derivative via Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for diversifying the scaffold at the C3 position, a common strategy in medicinal chemistry.

Objective: To couple an arylboronic acid to the C3 position of 5-Amino-3-chloropyridin-2-ol.

Materials:

  • 5-Amino-3-chloropyridin-2-ol (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • Na₂CO₃ (2.0 M aqueous solution, 3.0 eq)

  • Solvent: 1,4-Dioxane/Water (4:1 mixture)

  • Nitrogen or Argon source

Procedure:

  • To a flame-dried round-bottom flask, add 5-Amino-3-chloropyridin-2-ol, the arylboronic acid, and the palladium catalyst.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the dioxane solvent via syringe, followed by the aqueous sodium carbonate solution.

  • Heat the reaction mixture to 90-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired C3-arylated product.

Causality: The palladium catalyst is essential for the catalytic cycle of oxidative addition, transmetalation, and reductive elimination that forms the new carbon-carbon bond. The base is required to activate the boronic acid for the transmetalation step.

Protocol 2: Synthesis of a C5-Iminopyridine Derivative (Schiff Base)

This protocol describes the formation of a Schiff base, a common method for exploring SAR at an amino group, particularly for antimicrobial applications.[9]

Objective: To condense an aromatic aldehyde with the C5-amino group of 5-Amino-3-chloropyridin-2-ol.

Materials:

  • 5-Amino-3-chloropyridin-2-ol (1.0 eq)

  • Substituted aromatic aldehyde (1.1 eq)

  • Solvent: Ethanol

  • Catalyst: Glacial acetic acid (2-3 drops)

Procedure:

  • Dissolve 5-Amino-3-chloropyridin-2-ol in ethanol in a round-bottom flask.

  • Add the aromatic aldehyde to the solution.

  • Add 2-3 drops of glacial acetic acid to catalyze the reaction.

  • Heat the mixture to reflux and stir for 2-6 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture in an ice bath.

  • The product will often precipitate from the solution. Collect the solid by vacuum filtration.

  • Wash the collected solid with cold ethanol to remove unreacted starting materials.

  • Dry the product under vacuum to obtain the pure Schiff base derivative.

Causality: The acidic catalyst protonates the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the C5-amino group, facilitating the condensation reaction.

Workflow for Library Synthesis and Screening

The true power of a privileged scaffold is realized through library synthesis. The following workflow illustrates a typical process in a drug discovery program.

G cluster_0 Chemistry Phase cluster_1 Biology & Screening Phase A Scaffold 5-Amino-3-chloropyridin-2-ol B Parallel Synthesis (e.g., Suzuki Coupling at C3) A->B D Purification & QC (LC-MS, NMR) B->D C Diverse Building Blocks (Arylboronic Acids) C->B E Compound Library (10-100 Compounds) D->E F Primary Screening (Biochemical Assay, e.g., Kinase X) E->F G Hit Identification (Compounds with IC₅₀ < 1µM) F->G H Dose-Response & Selectivity (Counter-screens) G->H I SAR Analysis H->I I->B Design Next Generation J Lead Optimization I->J

Caption: Integrated workflow for drug discovery using the target scaffold.

Conclusion

5-Amino-3-chloropyridin-2-ol is more than just a chemical intermediate; it is a highly versatile and privileged platform for modern medicinal chemistry. Its strategically placed functional groups provide multiple handles for synthetic diversification, enabling the systematic exploration of chemical space around biological targets. With established applications of its core structure in kinase inhibitors, CNS agents, and antimicrobials, this scaffold represents a validated starting point for the design and development of novel therapeutic agents. The methodologies and insights presented in this guide are intended to empower researchers to leverage the full potential of this valuable building block in their drug discovery endeavors.

References

  • 5-Amino-3-chloropyridin-2-ol|CAS 1314916-27-2 - Benchchem.
  • CN104016908A - Synthetic method of 2-amino-3,5-dichloropyridine - Google P
  • Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity - MDPI.
  • 5-Amino-2-chloropyridine 98 5350-93-6 - Sigma-Aldrich.
  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central.
  • Discovery and SAR of 5-(3-chlorophenylamino)benzo[c][4][10]naphthyridine-8-carboxylic acid (CX-4945), the first clinical stage inhibitor of protein kinase CK2 for the treatment of cancer - PubMed.

  • A Comparative Guide to 5-Chloropyridin-3,4,6-d3-2-amine and its Non-Deuter
  • The Novel Diketopiperazine Derivative, Compound 5-3, Selectively Inhibited the Proliferation of FLT3-ITD Mutant Acute Myeloid Leukemia (AML) Cells - MDPI.
  • 3-Amino-5-chloropyridine - Benchchem.
  • 2-Amino-5-chloropyridine: An In-Depth Explor
  • New supramolecular cocrystal of 2-amino-5-chloropyridine with 3-methylbenzoic acids: Syntheses, Structural Characterization, Hirshfeld surfaces and Quantum Chemical Investigations | Request PDF - ResearchG
  • In vitro antimicrobial activity of new 2-amino-4-chloropyridine derivatives: A structure-activity relationship study - ResearchG
  • Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents - PMC - PubMed Central.
  • Discovery of 3-Alkoxyamino-5-(pyridin-2-ylamino)
  • Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 upd
  • US3985759A - Process for preparing 2-amino-5-chloropyridine - Google P
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  • The Chromenopyridine Scaffold: A Privileged Pl
  • Privileged Scaffolds for Library Design and Drug Discovery - PMC - NIH.
  • 3-Amino-5-chloropyridine | 22353-34-0 | Tokyo Chemical Industry (India) Pvt. Ltd.
  • Synthesis of a Novel Series of Amino Acid Prodrugs Based on Thienopyridine Scaffolds and Evaluation of Their Antipl
  • 2-Amino-5-Chloropyridine - Jubilant Ingrevia.
  • Crystallographic and spectroscopic characterization of 5-chloropyridine-2,3-diamine - NIH.
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed.
  • Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evalu

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The Emergence of a Privileged Scaffold: A Technical Guide to 5-Amino-3-chloropyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling a Versatile Building Block

In the landscape of modern medicinal chemistry, the pyridine ring stands as a cornerstone heterocyclic motif, integral to the structure of numerous natural products and synthetic pharmaceuticals.[1] Within this class of compounds, substituted aminopyridinones have garnered significant attention for their diverse pharmacological activities. This guide delves into the technical intricacies of a particularly valuable derivative: 5-Amino-3-chloropyridin-2-ol (CAS No. 1314916-27-2). With its unique arrangement of functional groups, this compound serves as a critical intermediate in the synthesis of complex molecular architectures, particularly in the pursuit of novel therapeutic agents.[1] This document aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of its chemical properties, a plausible synthetic rationale, and its strategic applications in contemporary drug discovery.

Compound Profile and Physicochemical Properties

5-Amino-3-chloropyridin-2-ol, systematically named 5-amino-3-chloro-1H-pyridin-2-one, is a pyridine derivative characterized by the presence of an amino group at the 5-position, a chlorine atom at the 3-position, and a hydroxyl group at the 2-position, existing in tautomeric equilibrium with its pyridinone form. This substitution pattern imparts a unique electronic and steric profile, making it a versatile synthon for further chemical elaboration.

Table 1: Physicochemical Properties of 5-Amino-3-chloropyridin-2-ol

PropertyValueSource
CAS Number 1314916-27-2[1]
Molecular Formula C₅H₅ClN₂O[1]
Molecular Weight 144.56 g/mol [1]
IUPAC Name 5-amino-3-chloro-1H-pyridin-2-one[1]
Appearance (Predicted) White to off-white solidGeneral knowledge
Solubility (Predicted) Soluble in polar organic solventsGeneral knowledge

Historical Context and the Evolution of Substituted Aminopyridine Synthesis

Early methods for the synthesis of related compounds, such as 2-amino-5-chloropyridine, often involved direct chlorination of 2-aminopyridine. However, these approaches frequently suffered from a lack of regioselectivity, leading to mixtures of mono- and di-chlorinated products that were challenging to separate.[2] Over the years, refinements in synthetic strategies have focused on achieving greater control over the introduction of substituents.

The development of multi-component reactions (MCRs) and palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of highly functionalized pyridines and pyridinones. These modern techniques offer improved efficiency, atom economy, and the ability to rapidly generate libraries of diverse molecules for biological screening. General synthetic approaches to the pyridinone ring often involve the cyclocondensation of two precursor compounds.[3]

Synthetic Pathways: A Mechanistic Perspective

Although a specific, published protocol for the synthesis of 5-Amino-3-chloropyridin-2-ol is not prominently documented, a plausible and efficient synthetic route can be conceptualized based on established principles of heterocyclic chemistry. A logical approach would involve the construction of the substituted pyridinone ring from acyclic precursors.

One can envision a multi-component reaction strategy, which is a powerful tool for the efficient construction of complex heterocyclic systems. A hypothetical, yet chemically sound, approach could involve the condensation of a three-carbon component with an appropriate nitrogen source, followed by chlorination and amination steps.

The rationale behind a multi-component approach lies in its convergence and operational simplicity. By combining multiple starting materials in a single pot, the synthesis becomes more time- and resource-efficient compared to traditional linear syntheses. The choice of starting materials would be dictated by their commercial availability and reactivity.

Below is a conceptual workflow for the synthesis of 5-Amino-3-chloropyridin-2-ol, illustrating the key transformations that would be necessary.

G A Acyclic Precursors (e.g., β-ketoester, ammonia derivative) B Cyclization/Condensation A->B Multi-component Reaction C Pyridin-2-one Core Formation B->C D Regioselective Chlorination C->D e.g., NCS or Cl₂ E Chlorinated Pyridin-2-one D->E F Nitration E->F e.g., HNO₃/H₂SO₄ G Nitro-substituted Pyridin-2-one F->G H Reduction of Nitro Group G->H e.g., Fe/HCl or H₂/Pd-C I 5-Amino-3-chloropyridin-2-ol H->I

Caption: Conceptual Synthetic Workflow for 5-Amino-3-chloropyridin-2-ol.

Illustrative Experimental Protocol (Hypothetical)

The following protocol is a representative, hypothetical procedure for the synthesis of a substituted aminopyridinone, illustrating the type of experimental steps that would be involved. This is not a validated protocol for 5-Amino-3-chloropyridin-2-ol but serves as an educational example based on general methods for similar compounds.

Step 1: Synthesis of a Substituted Pyridin-2-one

  • To a stirred solution of an appropriate aldehyde (1.0 mmol) and malononitrile (2.1 mmol) in 5 ml of ethanol, add a catalytic amount of a base such as nanocrystalline magnesium oxide (0.1 g) at room temperature.

  • Heat the resulting mixture to 50°C.

  • Add a suitable thiol (1.1 mmol) and reflux the reaction mixture.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and separate the catalyst by centrifugation.

  • Wash the catalyst with ethyl acetate (3 x 5 mL).

  • Concentrate the combined organic phases under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Subsequent Functionalization (Chlorination, Nitration, Reduction)

  • The formed pyridin-2-one would then undergo a series of functional group interconversions, including regioselective chlorination, nitration at the 5-position, and subsequent reduction of the nitro group to an amine, to yield the final product, 5-Amino-3-chloropyridin-2-ol. Each of these steps would require careful optimization of reaction conditions to ensure high yield and purity.

Applications in Drug Discovery and Medicinal Chemistry

The true value of 5-Amino-3-chloropyridin-2-ol lies in its potential as a versatile building block for the synthesis of more complex, biologically active molecules. The presence of three distinct functional groups—an amino group, a chloro atom, and a hydroxyl/oxo group—provides multiple points for diversification, allowing chemists to systematically explore chemical space and optimize structure-activity relationships (SAR).

The amino group can be readily acylated, alkylated, or used in the formation of ureas and sulfonamides. The chlorine atom is susceptible to nucleophilic aromatic substitution or can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce a wide variety of aryl, heteroaryl, or alkyl groups. The pyridinone oxygen can be alkylated to generate the corresponding alkoxy-pyridines.

G cluster_0 Amino Group Modification cluster_1 Chloro Group Displacement cluster_2 Pyridinone Oxygen Alkylation Core 5-Amino-3-chloropyridin-2-ol A1 Acylation Core->A1 A2 Alkylation Core->A2 A3 Urea/Sulfonamide Formation Core->A3 C1 Suzuki Coupling (C-C bond formation) Core->C1 C2 Buchwald-Hartwig Amination (C-N bond formation) Core->C2 C3 Nucleophilic Aromatic Substitution Core->C3 O1 O-Alkylation Core->O1 D Diverse Library of Biologically Active Molecules A1->D A2->D A3->D C1->D C2->D C3->D O1->D

Caption: Diversification Potential of 5-Amino-3-chloropyridin-2-ol in Medicinal Chemistry.

This trifecta of reactive sites makes 5-Amino-3-chloropyridin-2-ol a "privileged scaffold" – a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target by judicious structural modifications. Its derivatives are of significant interest in the development of kinase inhibitors, which are a cornerstone of modern cancer therapy.

Conclusion and Future Outlook

5-Amino-3-chloropyridin-2-ol represents a modern and highly valuable building block for the synthesis of complex heterocyclic compounds with significant potential in drug discovery. While its own detailed history of discovery is not as yet prominently featured in the scientific literature, its utility is evident from the broader context of aminopyridinone chemistry. The strategic combination of reactive functional groups on a stable heterocyclic core ensures that this compound will continue to be a valuable tool for medicinal chemists seeking to develop the next generation of innovative therapeutics. As synthetic methodologies continue to advance, we can anticipate the emergence of even more efficient and elegant routes to this and other similarly complex pyridinone derivatives, further expanding the accessible chemical space for drug discovery programs.

References

  • BenchChem. (n.d.). Application Notes and Protocols: Synthesis of Pharmaceutical Intermediates Using 5-Amino-2-chloropyridine. Retrieved from a relevant chemical supplier website.
  • BenchChem. (n.d.). 3-Amino-5-chloropyridine. Retrieved from a relevant chemical supplier website.
  • BenchChem. (n.d.). Synthesis of Novel Compounds from 5-Amino-2-chloropyridine: Application Notes and Protocols. Retrieved from a relevant chemical supplier website.
  • Kantam, M. L., et al. (n.d.). One pot, three component synthesis of highly substituted pyridines and 1,4-dihydropyridines by using nanocrystalline magnesium oxide. Journal of Chemical Sciences.
  • Hou, C. J., et al. (2011). An efficient synthesis of 2-amino-5-chloro-3-pyridinecarbox-aldehyde and 5-amino-2-chloro-4-pyridinecarboxaldehyde.
  • Al-Ostoot, F. H., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry.
  • Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab, The Scripps Research Institute.
  • Guidechem. (n.d.). How to prepare 2-Amino-5-chloropyridine?
  • Kress, T. J., et al. (n.d.). Process for preparing 2-amino-5-chloropyridine. U.S.
  • ChemicalBook. (2024). 2-Amino-5-chloropyridine: An In-Depth Exploration.
  • PubChem. (n.d.). 2-Amino-5-chloropyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Echemi. (2025). 5-Amino-2-chloropyridine-3-carboxylicacid. Retrieved from a relevant chemical supplier website.
  • MDPI. (2021). Efficient Regioselective Synthesis of Novel Water-Soluble 2H,3H-[4][5]thiazino[2,3,4-ij]quinolin-4-ium Derivatives by Annulation Reactions of 8-quinolinesulfenyl Halides. Molecules.

  • MDPI. (n.d.).
  • MDPI. (2024).
  • MDPI. (2022). Design, Synthesis, Spectroscopic Characterisation and In Vitro Cytostatic Evaluation of Novel Bis(coumarin-1,2,3-triazolyl)
  • Smolecule. (n.d.). Buy 3-amino-5-chloro-3H-pyridin-2-one. Retrieved from a relevant chemical supplier website.
  • Google Patents. (n.d.). CN106432069A - A method for preparation of 2-amino-5-chloro-pyridine.
  • Google Patents. (n.d.). CN106632014A - Preparation of 2-amino-5-chloropyridine.
  • ResearchGate. (2025). Synthesis of 2-amino-5-fluoropyridine.
  • Google Patents. (n.d.). US3985759A - Process for preparing 2-amino-5-chloropyridine.

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Methodological & Application

Application Notes & Protocols for 2-Amino-5-chloropyridine: A Versatile Synthon in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Note to the User: Clarification on the Requested Chemical Compound

The experimental protocol guide was requested for 5-Amino-3-chloropyridin-2-ol . However, extensive searches for this specific compound did not yield established synthesis or application protocols, suggesting it is not a commonly used reagent. In contrast, the structurally related compound, 2-Amino-5-chloropyridine , is a widely utilized and critical building block in the synthesis of pharmaceuticals and other advanced materials.

Given the detailed requirements of your request and the audience of researchers and drug development professionals, this guide has been developed for 2-Amino-5-chloropyridine . This pivot allows for the creation of a scientifically robust and practical document grounded in established literature, which we believe will be of greater value to the intended audience.

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of 2-Amino-5-chloropyridine

2-Amino-5-chloropyridine is a halogenated aminopyridine derivative that has emerged as a cornerstone in modern synthetic and medicinal chemistry. Its strategic importance lies in the orthogonal reactivity of its functional groups: the nucleophilic amino group, the pyridine ring's nitrogen atom, and the chloro-substituent, which is amenable to a vast array of cross-coupling reactions. This trifecta of reactivity allows for sequential and site-selective modifications, making it an ideal scaffold for building molecular complexity.

Notably, 2-Amino-5-chloropyridine is a key intermediate in the synthesis of the non-benzodiazepine hypnotic agent, Zopiclone, highlighting its commercial and therapeutic relevance.[1] Its derivatives are also prevalent in the development of kinase inhibitors for oncology, antimicrobials, and other therapeutic areas, making mastery of its handling and reactivity essential for professionals in drug discovery and development.[2]

This guide provides a comprehensive overview of the properties, synthesis, and core applications of 2-Amino-5-chloropyridine, complete with detailed, field-proven protocols and the scientific rationale behind key experimental choices.

Physicochemical Properties & Safety Data

A thorough understanding of a reagent's properties is the foundation of safe and effective experimentation.

PropertyValueReference
CAS Number 1072-98-6[3]
Molecular Formula C₅H₅ClN₂[3]
Molecular Weight 128.56 g/mol [3]
Appearance Beige to white crystalline solid[3]
Melting Point 135-138 °C (lit.)
Solubility Low solubility in water (1.0 g/L)[4]
pKa Data available in IUPAC Digitized pKa Dataset[3]
Safety & Handling Profile

2-Amino-5-chloropyridine is a hazardous substance that requires careful handling in a controlled laboratory environment.

  • Hazard Statements : Harmful if swallowed (H302), Harmful in contact with skin (H312), Causes skin irritation (H315), Causes serious eye irritation (H319), Harmful if inhaled (H332), and may cause respiratory irritation (H335).[3][4][5]

  • Precautionary Measures : Always handle in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[5] Avoid breathing dust. Wash hands thoroughly after handling.[4][5]

  • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5]

Synthesis of 2-Amino-5-chloropyridine

While commercially available, understanding the synthesis of 2-Amino-5-chloropyridine provides valuable insights into potential impurities and reaction mechanisms. The most common route involves the selective monochlorination of 2-aminopyridine.

Protocol 2.1: Selective Chlorination in a Strongly Acidic Medium

This method leverages the protonation of 2-aminopyridine to direct monochlorination to the 5-position, minimizing the formation of the 2-amino-3,5-dichloropyridine byproduct.[6]

Causality : In a strongly acidic medium (Hammett acidity H₀ < -3.5), the pyridine nitrogen is protonated. This deactivates the ring towards electrophilic substitution, but the rate of chlorination of the protonated 2-aminopyridine is significantly faster than the subsequent chlorination of the protonated product, ensuring high selectivity for the monochlorinated species.[6]

Materials:

  • 2-Aminopyridine

  • Concentrated Sulfuric Acid (H₂SO₄)

  • N-chlorosuccinimide (NCS) or Chlorine Gas

  • Ice

  • 5M Sodium Hydroxide (NaOH)

  • Deionized Water

Step-by-Step Protocol:

  • Reaction Setup : In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, carefully add concentrated sulfuric acid.

  • Cooling : Cool the flask in an ice-salt bath to maintain a temperature between 0-5 °C.

  • Substrate Addition : Slowly add 2-aminopyridine (1.0 equiv.) in portions to the cooled, stirring sulfuric acid. Ensure the temperature does not exceed 10 °C.

  • Chlorinating Agent Addition : Once the 2-aminopyridine is fully dissolved, add N-chlorosuccinimide (1.05 equiv.) portion-wise over 1-2 hours, maintaining the internal temperature below 5 °C. Alternatively, bubble chlorine gas through the solution at a controlled rate.

  • Reaction Monitoring : Stir the mixture at 0-5 °C for an additional 1-2 hours. Monitor the reaction's progress via Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed.

  • Quenching : Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.

  • Neutralization & Precipitation : Slowly add 5M NaOH solution to the quenched mixture until the pH is > 8. This will precipitate the 2-Amino-5-chloropyridine product.

  • Isolation : Collect the solid precipitate by vacuum filtration.

  • Washing & Drying : Wash the filter cake thoroughly with cold deionized water to remove residual salts. Dry the product under vacuum to a constant weight.

Core Applications in Cross-Coupling Chemistry

The true synthetic power of 2-Amino-5-chloropyridine is unlocked in palladium-catalyzed cross-coupling reactions, which allow for the precise formation of C-C and C-N bonds at the 5-position.

Workflow: Palladium-Catalyzed Cross-Coupling

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification prep_reagents 1. Add Pd Catalyst, Ligand, & Base to Schlenk Flask prep_inert 2. Evacuate & Backfill with Inert Gas (3x) prep_reagents->prep_inert add_reagents 3. Add 2-Amino-5-chloropyridine, Coupling Partner, & Solvent prep_inert->add_reagents heating 4. Heat to 80-120 °C add_reagents->heating monitoring 5. Monitor by TLC/LC-MS heating->monitoring cool 6. Cool to Room Temp monitoring->cool quench 7. Quench & Extract cool->quench purify 8. Column Chromatography quench->purify end End purify->end start Start start->prep_reagents

Caption: General workflow for Pd-catalyzed cross-coupling reactions.

Protocol 3.1: Suzuki-Miyaura C-C Coupling

This protocol facilitates the formation of a new carbon-carbon bond, enabling the synthesis of 5-aryl-2-aminopyridines.

Causality : The palladium catalyst undergoes oxidative addition into the C-Cl bond. Following transmetalation with the boronic acid (activated by the base) and reductive elimination, the C-C coupled product is formed, and the catalyst is regenerated. The choice of ligand is critical for stabilizing the palladium species and facilitating the catalytic cycle.

Materials:

  • 2-Amino-5-chloropyridine (1.0 equiv.)

  • Arylboronic acid (1.2 equiv.)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos or XPhos ligand (4-5 mol%)

  • Potassium Phosphate (K₃PO₄) (2.5 equiv.)

  • Anhydrous Dioxane and Water (e.g., 10:1 v/v)

Step-by-Step Protocol:

  • Setup : To a flame-dried Schlenk flask, add the Pd₂(dba)₃, ligand, K₃PO₄, 2-Amino-5-chloropyridine, and arylboronic acid.

  • Inert Atmosphere : Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times.

  • Solvent Addition : Add the degassed dioxane and water via syringe.

  • Heating : Seal the flask and heat the mixture to 100 °C in an oil bath with vigorous stirring.

  • Monitoring : Monitor the reaction's progress by TLC or LC-MS. The reaction is typically complete within 6-18 hours.

  • Work-up : Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Drying & Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification : Purify the crude residue by flash column chromatography on silica gel to obtain the pure 2-amino-5-arylpyridine.[7]

Protocol 3.2: Buchwald-Hartwig C-N Amination

This protocol enables the coupling of primary or secondary amines to the pyridine ring, a crucial transformation for building complex drug candidates.

Causality : Similar to the Suzuki reaction, the catalytic cycle involves oxidative addition of palladium to the C-Cl bond. The amine, deprotonated by a strong base (like NaOtBu), then coordinates to the palladium center, and subsequent reductive elimination forms the C-N bond. Sterically hindered phosphine ligands are essential to promote the reductive elimination step.

Materials:

  • 2-Amino-5-chloropyridine (1.0 equiv.)

  • Amine (primary or secondary) (1.2 equiv.)

  • Pd(OAc)₂ (2 mol%)

  • BINAP or XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv.)

  • Anhydrous Toluene

Step-by-Step Protocol:

  • Setup : In a glovebox or under a flow of inert gas, add Pd(OAc)₂, the ligand, and NaOtBu to a Schlenk flask.

  • Reagent Addition : Add the anhydrous toluene, followed by the amine and finally the 2-Amino-5-chloropyridine.[7]

  • Heating : Seal the flask and heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitoring : Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Work-up : Cool the mixture to room temperature. Quench carefully with saturated aqueous ammonium chloride (NH₄Cl) and extract the product with ethyl acetate.

  • Washing & Drying : Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purification : Purify the crude product by flash column chromatography.

Amide Bond Formation

The amino group at the 2-position provides a convenient handle for acylation, forming amide bonds which are fundamental linkages in many pharmaceutical agents.

Logical Flow: Amide Coupling Strategies

G cluster_method_a Method A: Acyl Chloride cluster_method_b Method B: Peptide Coupling start 2-Amino-5- chloropyridine product_a N-(5-chloropyridin-2-yl)amide activated_ester Activated Ester Intermediate start->activated_ester Nucleophilic Attack acyl_chloride Acyl Chloride (R-COCl) acyl_chloride->product_a Direct Acylation base_a Base (e.g., Pyridine, Et₃N) base_a->product_a carboxylic_acid Carboxylic Acid (R-COOH) carboxylic_acid->activated_ester coupling_agent Coupling Agent (HATU, EDC) coupling_agent->activated_ester base_b Base (e.g., DIPEA) base_b->activated_ester product_b N-(5-chloropyridin-2-yl)amide activated_ester->product_b

Sources

5-Amino-3-chloropyridin-2-ol in palladium-catalyzed cross-coupling reactions

Author: BenchChem Technical Support Team. Date: January 2026

An Application and Method Development Guide for the Use of 5-Amino-3-chloropyridin-2-ol in Palladium-Catalyzed Cross-Coupling Reactions

Authored by a Senior Application Scientist

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of . Given the unique structural complexities of this substrate, this guide emphasizes foundational principles and method development, using established protocols for analogous compounds as validated starting points.

Introduction: The Challenge and Opportunity of a Multifunctional Heterocycle

Substituted aminopyridines are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents. 5-Amino-3-chloropyridin-2-ol is a particularly intriguing building block, offering three distinct functional groups for synthetic diversification. However, its effective use in cross-coupling reactions is non-trivial and requires a nuanced understanding of its inherent chemical properties.

Structural Analysis: Tautomerism and Competing Reactivity

The primary challenge in the chemistry of 5-Amino-3-chloropyridin-2-ol is its existence in a tautomeric equilibrium with its 2-pyridone form. This equilibrium influences the electronic nature of the ring and the availability of the hydroxyl group for coordination or side reactions.

Caption: Pyridin-2-ol <=> 2-Pyridone Tautomerism.

Furthermore, the molecule possesses:

  • A C-Cl Bond (Position 3): The target site for oxidative addition in cross-coupling. Its reactivity is modulated by the electron-donating amino and hydroxyl/oxo groups.

  • An Amino Group (Position 5): A potential coordinating ligand to the palladium center, which can inhibit catalysis. It is also a nucleophile for potential side reactions (e.g., self-coupling or N-arylation).

  • A Hydroxyl/Amide Group (Position 2): The acidic proton can react with the base. The oxygen/nitrogen atom can chelate the palladium catalyst, altering its reactivity.

Due to a scarcity of published data for this exact substrate, this guide will leverage well-established protocols for structurally related aminohalopyridines as a foundation for developing robust methods for 5-Amino-3-chloropyridin-2-ol.

The Palladium Catalytic Cycle: A Mechanistic Framework

Successful protocol design is rooted in understanding the catalytic cycle common to most palladium-catalyzed cross-coupling reactions. The cycle involves a Pd(0) active species and proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1]

catalytic_cycle pd0 Pd(0)L Active Catalyst pd2_complex R¹-Pd(II)L(X) Oxidative Adduct pd0->pd2_complex Oxidative Addition (R¹-X) transmetalation_complex R¹-Pd(II)L(R²) Transmetalated Complex pd2_complex->transmetalation_complex Transmetalation (M-R²) transmetalation_complex->pd0 Reductive Elimination product R¹-R² Desired Product transmetalation_complex->product

Caption: Generalized Palladium(0) Cross-Coupling Cycle.[1]

The choice of ligand (L), base, and solvent is critical for stabilizing the palladium species, promoting the desired reaction steps, and suppressing side reactions, especially with a functionally rich substrate like 5-Amino-3-chloropyridin-2-ol.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds between an organohalide and an organoboron compound.[1][2] For chloropyridines, more active catalyst systems are often required compared to their bromo or iodo analogs.[3]

Model Protocol: Suzuki Coupling of 5-Amino-2-chloropyridine

A successful protocol for a related substrate, 5-Amino-2-chloropyridine, provides a validated starting point.[3]

ParameterCondition for 5-Amino-2-chloropyridine[3]
Palladium Precatalyst [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
Ligand dppf (integral to precatalyst)
Base Potassium Carbonate (K₂CO₃)
Solvent Dimethoxyethane (DME) or 1,4-Dioxane/Water
Temperature 80-90 °C
Proposed Starting Protocol for 5-Amino-3-chloropyridin-2-ol

Causality Behind Choices: The hydroxyl group of the target substrate may require a stronger base to facilitate the transmetalation step. A more electron-rich and bulky phosphine ligand, such as SPhos, can accelerate the rate-limiting oxidative addition of the C-Cl bond and promote the final reductive elimination.[4]

Step-by-Step Protocol:

  • Vessel Preparation: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 5-Amino-3-chloropyridin-2-ol (1.0 equiv), the desired arylboronic acid (1.5 equiv), Palladium(II) Acetate (Pd(OAc)₂, 2 mol%), and SPhos (4 mol%).

  • Base Addition: Add potassium phosphate (K₃PO₄, 3.0 equiv).

  • Solvent Addition: Add degassed 1,4-dioxane and water (e.g., 4:1 ratio, to a concentration of ~0.1 M).

  • Reaction: Heat the mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until consumption of the starting material.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Key Consideration: If O-arylation is observed as a side product, protection of the hydroxyl group (e.g., as a methoxy or benzyloxy ether) prior to coupling may be necessary.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination enables the formation of C-N bonds, a transformation of immense value in pharmaceutical synthesis.[5][6] The reaction couples an amine with an aryl halide. With 5-Amino-3-chloropyridin-2-ol, the primary amino group on the ring can potentially interfere, making catalyst selection crucial for selectivity.

Model Protocol: Amination of 3-Halo-2-aminopyridines

Studies on 3-halo-2-aminopyridines have shown that specific, bulky biarylphosphine ligands are essential for achieving high yields and preventing catalyst inhibition by the substrate's amino group.[7][8] Precatalysts like those derived from RuPhos and BrettPhos are particularly effective.[7]

ParameterCondition for 3-Halo-2-aminopyridines[7][8]
Palladium Precatalyst RuPhos or BrettPhos Precatalyst
Ligand RuPhos or BrettPhos (integral to precatalyst)
Base Lithium bis(trimethylsilyl)amide (LiHMDS)
Solvent 1,4-Dioxane or Toluene
Temperature 80-110 °C
Proposed Starting Protocol for 5-Amino-3-chloropyridin-2-ol

Causality Behind Choices: A strong, non-nucleophilic base like sodium tert-butoxide is chosen to deprotonate the incoming amine without promoting side reactions. The use of a specialized, bulky electron-rich ligand like RuPhos is critical to facilitate the C-Cl bond activation and prevent catalyst inhibition from the substrate's multiple coordination sites.[7]

Step-by-Step Protocol:

  • Vessel Preparation: In a glovebox or under a strictly inert atmosphere, add 5-Amino-3-chloropyridin-2-ol (1.0 equiv), the amine to be coupled (1.2 equiv), a palladium precatalyst (e.g., RuPhos Pd G3, 2 mol%), and sodium tert-butoxide (NaOtBu, 1.5 equiv) to a reaction tube.

  • Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane.

  • Reaction: Seal the tube and heat the mixture to 100-120 °C with stirring.

  • Monitoring & Workup: Follow procedures similar to the Suzuki protocol.

Key Consideration: The substrate's own amino group could potentially lead to dimerization. Using a slight excess of the coupling amine partner and a highly active catalyst system can favor the desired intermolecular reaction.

Sonogashira Coupling: C-C Bond Formation with Alkynes

The Sonogashira coupling is the premier method for coupling terminal alkynes with aryl halides, creating valuable arylalkyne structures.[9] The reaction typically employs both palladium and copper(I) co-catalysis, although copper-free variants exist.[10]

Model Protocol: Sonogashira Coupling of 2-Amino-3-bromopyridines

A well-optimized protocol for the Sonogashira coupling of 2-amino-3-bromopyridines demonstrates the key components needed for success.[11][12]

ParameterCondition for 2-Amino-3-bromopyridine[12]
Palladium Precatalyst Pd(CF₃COO)₂ / PPh₃
Co-catalyst Copper(I) Iodide (CuI)
Base Triethylamine (Et₃N)
Solvent DMF
Temperature 100 °C
Proposed Starting Protocol for 5-Amino-3-chloropyridin-2-ol

Causality Behind Choices: Coupling a less reactive aryl chloride requires a more robust catalytic system. Using a standard catalyst like Pd(PPh₃)₂Cl₂ is a reliable starting point. The amine base (Et₃N) serves both as a base and, in some cases, a solvent. The copper(I) co-catalyst is crucial for activating the alkyne via the formation of a copper acetylide intermediate.[9]

experimental_workflow cluster_prep Vessel Preparation (Inert Atmosphere) cluster_reagents Reagent Addition A Add Pd(PPh₃)₂Cl₂ (3 mol%) and CuI (5 mol%) B Add 5-Amino-3-chloropyridin-2-ol (1.0 equiv) A->B C Add Solvent (e.g., DMF / Et₃N) B->C D Add Terminal Alkyne (1.2 equiv) C->D E Heat Reaction to 100-120 °C with Stirring D->E F Monitor by TLC / LC-MS E->F G Aqueous Workup & Extraction F->G H Purification (Chromatography) G->H

Caption: General Experimental Workflow for Sonogashira Coupling.

Step-by-Step Protocol:

  • Vessel Preparation: To a Schlenk flask under an inert atmosphere, add 5-Amino-3-chloropyridin-2-ol (1.0 equiv), Pd(PPh₃)₂Cl₂ (3 mol%), and CuI (5 mol%).

  • Solvent and Reagents: Add anhydrous DMF and triethylamine (Et₃N, 3.0 equiv). Add the terminal alkyne (1.2 equiv).

  • Reaction: Heat the mixture to 100-120 °C with vigorous stirring.

  • Monitoring & Workup: Follow procedures similar to the Suzuki protocol. Note that workup may require an ammonia solution wash to remove copper salts.

Key Consideration: The multiple heteroatoms on the substrate could chelate and deactivate the copper co-catalyst. If the reaction is sluggish, a copper-free protocol using a more active palladium/ligand system may be required.

References

  • Synthesis of Aminopyridines via an Unprecedented Nucleophilic Aromatic Substitution of Cyanopyridines. ResearchGate. Available at: [Link]

  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances. Available at: [Link]

  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Publishing. Available at: [Link]

  • Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. National Institutes of Health (PMC). Available at: [Link]

  • Mechanistic studies on palladium-catalyzed coupling reactions. IDEALS Repository. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. National Institutes of Health (PMC). Available at: [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Structural and Mechanistic Aspects of Palladium‐Catalyzed Cross‐Coupling. ResearchGate. Available at: [Link]

  • Sonogashira coupling. Wikipedia. Available at: [Link]

  • Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate. Available at: [Link]

  • Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Chemistry Europe. Available at: [Link]

  • Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. ResearchGate. Available at: [Link]

  • A Highly Efficient Catalyst for the Suzuki-Miyaura Cross-Coupling Reaction of 5-(5-chloropyridin-3-yl)-3-methyl-1,3,4-oxadiazol-2(3H)-one. ResearchGate. Available at: [Link]

  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. MDPI. Available at: [Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. National Institutes of Health (RSC Advances). Available at: [Link]

  • General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald-Hartwig Reaction of 5-Amino- or 5-Halo-1,2,3-triazoles. PubMed. Available at: [Link]

  • Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. MDPI. Available at: [Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. ACS Publications. Available at: [Link]

  • General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino- or 5-Halo-1,2,3-triazoles. MDPI. Available at: [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications. Available at: [Link]

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. ResearchGate. Available at: [Link]

  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. National Institutes of Health (PMC). Available at: [Link]

  • Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines. PubMed. Available at: [Link]

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. SCIRP. Available at: [Link]

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synthesis of derivatives from 5-Amino-3-chloropyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthetic Diversification of 5-Amino-3-chloropyridin-2-ol for Pharmaceutical Research

Authored by a Senior Application Scientist

Introduction: The Strategic Value of the Aminochloropyridinol Scaffold

In the landscape of medicinal chemistry, nitrogen-containing heterocycles, particularly pyridine derivatives, represent a cornerstone of drug design.[1][2] Their unique electronic properties and ability to engage in hydrogen bonding allow them to interact with a vast array of biological targets, including enzymes and receptors.[1] Among this privileged class of compounds, aminopyridines have emerged as essential building blocks for pharmaceuticals with applications ranging from neurology to oncology.[1][3][4]

The compound 5-Amino-3-chloropyridin-2-ol is a particularly valuable starting material for synthetic chemists.[5] Its structure is pre-functionalized with three distinct reactive centers: a nucleophilic amino group, a chloro substituent amenable to cross-coupling reactions, and a pyridin-2-ol moiety that exists in tautomeric equilibrium with its corresponding pyridone form. This trifecta of functionality provides orthogonal handles for sequential chemical modifications, enabling the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties in drug discovery programs.

This guide provides a detailed exploration of key synthetic transformations originating from 5-Amino-3-chloropyridin-2-ol, complete with detailed protocols, mechanistic insights, and data presentation to empower researchers in their quest for novel therapeutic agents.

Visualization of Synthetic Pathways

The following diagram illustrates the primary synthetic routes for diversifying the 5-Amino-3-chloropyridin-2-ol core, which will be detailed in the subsequent sections.

G cluster_0 N-Functionalization cluster_1 C3-Functionalization cluster_2 N5-Diazotization cluster_3 O-Functionalization A 5-Amino-3-chloropyridin-2-ol B N-Acylation / N-Sulfonylation A->B RCOCl or RSO₂Cl D Suzuki-Miyaura Coupling A->D ArB(OH)₂ Pd Catalyst F Diazotization (NaNO₂, H⁺) A->F I O-Alkylation A->I R-X, Base C Amide / Sulfonamide Derivatives B->C E 3-Aryl-5-aminopyridin-2-ol Derivatives D->E G Sandmeyer Reaction F->G CuX (X=Cl, Br, CN) H 3-Chloro-5-halo/cyano-pyridin-2-ol G->H J 2-Alkoxy-5-amino-3-chloropyridine Derivatives I->J

Caption: Synthetic diversification pathways from 5-Amino-3-chloropyridin-2-ol.

Part 1: Functionalization of the C5-Amino Group

The amino group at the C5 position is a potent nucleophile and a primary site for initial derivatization. Acylation and sulfonylation are fundamental reactions to introduce a wide variety of substituents, modulating the electronic and steric properties of the molecule.

Protocol 1: General Procedure for N-Acylation

This protocol describes the formation of an amide bond using an acyl chloride. The choice of base and solvent is critical to ensure efficient reaction without side reactions.

Rationale: Pyridine is often used as both a base and a solvent for this transformation. It effectively scavenges the HCl byproduct generated during the reaction, driving the equilibrium towards product formation. Anhydrous conditions are essential to prevent hydrolysis of the reactive acyl chloride.

Materials:

  • 5-Amino-3-chloropyridin-2-ol

  • Acyl chloride (e.g., Benzoyl chloride) (1.1 equivalents)

  • Anhydrous Pyridine or Dichloromethane (DCM)

  • Triethylamine (TEA) (1.5 equivalents, if using DCM)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

  • Inert atmosphere setup (Nitrogen or Argon)

Experimental Protocol:

  • In a dry round-bottom flask under an inert atmosphere, dissolve 5-Amino-3-chloropyridin-2-ol (1.0 equiv) in anhydrous pyridine or DCM.

  • If using DCM, add triethylamine (1.5 equiv) to the solution.

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add the acyl chloride (1.1 equiv) dropwise to the stirred solution. A precipitate (pyridinium or triethylammonium hydrochloride) may form.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by slowly adding water. If DCM was used, transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the desired N-acyl derivative.[6]

Reagent/ConditionPurposeTypical Range
Acyl Chloride Acylating agent1.0 - 1.2 equivalents
Base HCl ScavengerPyridine (solvent) or Et₃N (1.2-2.0 eq)
Solvent Reaction MediumPyridine, CH₂Cl₂, THF
Temperature Controls reactivity0 °C to Room Temperature
Time Reaction duration1 - 16 hours

Part 2: C-C Bond Formation via Suzuki-Miyaura Coupling

The chloro substituent at the C3 position is an ideal handle for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds, enabling the synthesis of 2-aryl-5-aminopyridine derivatives, a scaffold prevalent in kinase inhibitors and other therapeutic agents.[7][8]

Rationale: The C-Cl bond on an electron-deficient pyridine ring is less reactive than corresponding bromides or iodides, often necessitating a more active catalyst system.[8] A combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand such as XPhos or SPhos is highly effective.[6] An inorganic base is required to activate the boronic acid in the catalytic cycle.

Protocol 2: Suzuki-Miyaura Coupling with Arylboronic Acids

Materials:

  • 5-Amino-3-chloropyridin-2-ol (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

  • Phosphine ligand (e.g., XPhos, 4-10 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane/H₂O)

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere setup

Experimental Protocol:

  • To a flame-dried Schlenk flask under an inert atmosphere, add 5-Amino-3-chloropyridin-2-ol (1.0 equiv), the arylboronic acid (1.5 equiv), palladium catalyst (e.g., Pd(OAc)₂, 3 mol%), phosphine ligand (e.g., XPhos, 6 mol%), and base (e.g., K₃PO₄, 2.5 equiv).

  • Evacuate and backfill the flask with inert gas three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Transfer the filtrate to a separatory funnel and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

EntryArylboronic AcidCatalyst / LigandBaseSolventYield (%)
1Phenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Dioxane/H₂O~88 (Estimated)[6]
24-Methoxyphenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Dioxane/H₂O~85 (Estimated)[6]
33-Pyridylboronic acidPd(OAc)₂ / XPhosK₃PO₄TolueneNot Reported[6]

Part 3: Diazotization and Sandmeyer Reactions

The transformation of an aromatic amino group into a diazonium salt, followed by its substitution, is a classic and powerful strategy known as the Sandmeyer reaction.[9] This allows the introduction of a wide range of substituents, including halides and cyano groups, that are otherwise difficult to install.

Rationale: The amino group is first converted to a diazonium salt (Ar-N₂⁺) using a diazotizing agent like sodium nitrite under acidic conditions. This intermediate is typically unstable and is used immediately.[10] In the presence of a copper(I) salt (e.g., CuCl, CuBr, CuCN), a single-electron transfer mechanism initiates the loss of N₂ gas (a thermodynamically favorable process) and the formation of an aryl radical, which then reacts with the copper-bound anion to yield the final product.[9][11]

G cluster_main Sandmeyer Reaction Mechanism A Ar-NH₂ B Ar-N₂⁺ X⁻ Diazonium Salt A->B NaNO₂, H⁺ C Ar• + N₂ B->C Cu(I)X - Cu(II)X₂ D Ar-X C->D Cu(II)X₂ - Cu(I)X

Caption: Simplified mechanism of the Sandmeyer reaction.

Protocol 3: Sandmeyer Chlorination (Amino to Chloro Substitution)

Materials:

  • 5-Amino-3-chloropyridin-2-ol (1.0 equiv)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂) (1.1 equiv)

  • Copper(I) Chloride (CuCl) (1.2 equiv)

  • Ice-salt bath

  • Beakers and magnetic stirrer

Experimental Protocol:

  • Diazotization: In a beaker, suspend 5-Amino-3-chloropyridin-2-ol (1.0 equiv) in a mixture of concentrated HCl and water. Cool the mixture to 0-5 °C in an ice-salt bath.

  • While maintaining the temperature below 5 °C, slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equiv) dropwise with vigorous stirring. Stir for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Sandmeyer Reaction: In a separate flask, dissolve or suspend Copper(I) Chloride (1.2 equiv) in concentrated HCl and cool to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the cold CuCl solution. Vigorous evolution of N₂ gas will be observed.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for 1 hour to ensure the reaction goes to completion.

  • Work-up: Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Wash the combined organic extracts with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the resulting 3,5-dichloropyridin-2-ol by column chromatography or recrystallization.

Safety Note: Aryl diazonium salts can be explosive when isolated and dry. Always prepare them in solution at low temperatures and use them immediately without isolation.

Conclusion and Future Outlook

The synthetic routes detailed in this guide—N-functionalization, palladium-catalyzed cross-coupling, and Sandmeyer-type transformations—represent a robust toolkit for the derivatization of 5-Amino-3-chloropyridin-2-ol. The strategic application of these protocols allows for the creation of diverse molecular libraries built around a privileged heterocyclic core. By leveraging the orthogonal reactivity of its functional groups, researchers can efficiently generate novel compounds for screening in drug discovery campaigns, ultimately accelerating the development of new medicines. Improvements in synthetic methodologies will continue to expand the potential of such versatile building blocks, paving the way for more effective and targeted therapies.[1]

References

  • Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing.
  • Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. PubMed Central.
  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. MDPI.
  • 2-Aminopyridine – an unsung hero in drug discovery. RSC Publishing.
  • 2-Aminopyridine – an unsung hero in drug discovery. RSC Publishing.
  • 5-Amino-3-chloropyridin-2-ol | CAS 1314916-27-2. Benchchem.
  • Process for preparing 2-amino-5-chloropyridine. Google Patents.
  • 5-Amino-2-chloropyridine 98 5350-93-6. Sigma-Aldrich.
  • Process for preparing compound by novel sandmeyer-like reaction using nitroxide radical compound as reaction catalyst. Google Patents.
  • 5-Amino-2-chloropyridine 98 5350-93-6. Sigma-Aldrich.
  • Application Notes and Protocols: Synthesis of Pharmaceutical Intermediates Using 5-Amino-2-chloropyridine. Benchchem.
  • Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 5-Amino-2-chloropyridine. Benchchem.
  • Synthetic method of 2-amino-3,5-dichloropyridine. Google Patents.
  • Synthesis of Novel Compounds from 5-Amino-2-chloropyridine: Application Notes and Protocols. Benchchem.
  • Sandmeyer reaction. Wikipedia.
  • Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. MDPI.
  • Suzuki coupling of different chloropyridines with phenylboronic acids a. ResearchGate.
  • Recent trends in the chemistry of Sandmeyer reaction: a review. PubMed Central.

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Application Notes and Protocols for the Synthesis of 5-Amino-3-chloropyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 5-Amino-3-chloropyridin-2-ol in Medicinal Chemistry

5-Amino-3-chloropyridin-2-ol, also known as 5-amino-3-chloro-2(1H)-pyridinone, is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its unique arrangement of amino, chloro, and hydroxyl (or pyridone) functional groups on a pyridine scaffold makes it a versatile building block for the synthesis of a wide array of more complex molecules with potential biological activity. The pyridine ring is a well-established "privileged structure" in drug discovery, appearing in numerous approved therapeutic agents. The substituents on this particular scaffold offer multiple reactive sites for further chemical transformations, enabling the exploration of diverse chemical space in the development of novel drug candidates.

These application notes provide detailed protocols for the synthesis of 5-Amino-3-chloropyridin-2-ol, focusing on a robust and reproducible method starting from a commercially available precursor. The methodologies are presented with an emphasis on the underlying chemical principles to aid researchers in adapting and troubleshooting the reactions as needed.

Synthetic Strategy: A Two-Step Approach

The most direct and reliable synthetic route to 5-Amino-3-chloropyridin-2-ol involves the selective reduction of the corresponding nitro compound, 3-chloro-5-nitropyridin-2-ol. This precursor is commercially available, streamlining the synthetic process. The overall strategy is a two-step process:

  • Nitration of a suitable pyridin-2-ol precursor to introduce the nitro group at the 5-position.

  • Selective Reduction of the nitro group to an amino group, yielding the final product.

This document will focus on the second and final step of this synthesis, providing two well-established protocols for the reduction of 3-chloro-5-nitropyridin-2-ol.

Reaction Scheme

The core of the synthesis is the selective reduction of the nitro group in 3-chloro-5-nitropyridin-2-ol. This transformation can be achieved through various methods, with catalytic hydrogenation and metal-acid reduction being two of the most common and effective approaches.

Reaction_Scheme cluster_0 Reduction Method Start 3-Chloro-5-nitropyridin-2-ol Method_A Catalytic Hydrogenation (H₂, Pd/C) Start->Method_A Method_B Metal-Acid Reduction (Fe, HCl/AcOH) Start->Method_B Product 5-Amino-3-chloropyridin-2-ol Method_A->Product Method_B->Product

Caption: Synthetic routes to 5-Amino-3-chloropyridin-2-ol.

Experimental Protocols

The following protocols provide detailed, step-by-step instructions for the synthesis of 5-Amino-3-chloropyridin-2-ol from 3-chloro-5-nitropyridin-2-ol.

Protocol A: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

Catalytic hydrogenation is a widely used and often highly selective method for the reduction of nitro groups. The use of a palladium catalyst on a carbon support is a common choice for this transformation due to its efficiency and the relatively mild reaction conditions required. The key to success is ensuring the quality of the catalyst and maintaining a hydrogen atmosphere.

Materials:

  • 3-chloro-5-nitropyridin-2-ol

  • 10% Palladium on carbon (Pd/C), 50% wet

  • Ethanol (EtOH) or Methanol (MeOH)

  • Diatomaceous earth (e.g., Celite®)

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Standard hydrogenation apparatus (e.g., Parr shaker or a flask with a balloon)

Procedure:

  • Vessel Preparation: To a hydrogenation vessel, add 3-chloro-5-nitropyridin-2-ol (1.0 eq).

  • Solvent and Catalyst Addition: Under an inert atmosphere, add ethanol or methanol as the solvent. Carefully add 10% Pd/C (typically 5-10 mol% of palladium relative to the substrate).

  • Inerting the System: Seal the vessel and purge with an inert gas (nitrogen or argon) several times to remove any oxygen.

  • Hydrogenation: Introduce hydrogen gas to the desired pressure (a hydrogen-filled balloon is often sufficient for small-scale reactions, while a Parr apparatus allows for higher pressures).

  • Reaction: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete (disappearance of the starting material), carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of diatomaceous earth to remove the palladium catalyst. Wash the filter cake with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude product. The product can be further purified by recrystallization or column chromatography if necessary.

Causality Behind Experimental Choices:

  • Catalyst: Palladium on carbon is a highly effective catalyst for the reduction of nitro groups. The carbon support provides a high surface area for the reaction. The catalyst is used wet to minimize the risk of ignition upon contact with flammable solvents and air.

  • Solvent: Ethanol and methanol are common solvents for hydrogenation as they readily dissolve the starting material and are relatively inert under the reaction conditions.

  • Inert Atmosphere: Purging with an inert gas is a critical safety step to remove oxygen, which can form explosive mixtures with hydrogen in the presence of a catalyst.

  • Diatomaceous Earth: This is used as a filtration aid to ensure the complete removal of the fine palladium on carbon catalyst from the reaction mixture.

Protocol B: Metal-Acid Reduction using Iron Powder

Reduction with a metal in an acidic medium is a classic and cost-effective method for converting nitro groups to amines. Iron powder in the presence of an acid like hydrochloric or acetic acid is a common reagent system. This method is often tolerant of other functional groups.

Materials:

  • 3-chloro-5-nitropyridin-2-ol

  • Iron powder (Fe)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Concentrated Hydrochloric Acid (HCl) or Glacial Acetic Acid (AcOH)

  • Sodium bicarbonate (NaHCO₃) or Sodium carbonate (Na₂CO₃)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-chloro-5-nitropyridin-2-ol (1.0 eq) in a mixture of ethanol and water.

  • Addition of Iron and Acid: Add iron powder (typically 3-5 equivalents) to the suspension. Heat the mixture to reflux and then add concentrated hydrochloric acid or glacial acetic acid dropwise.

  • Reaction: Maintain the reaction at reflux with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature.

  • Neutralization and Filtration: Carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate or sodium carbonate. Filter the mixture through a pad of diatomaceous earth to remove the iron salts. Wash the filter cake with ethanol or ethyl acetate.

  • Extraction: Concentrate the filtrate to remove the ethanol. Extract the aqueous residue with ethyl acetate.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Further purification can be achieved by recrystallization or column chromatography.

Causality Behind Experimental Choices:

  • Reducing Agent: Iron is an inexpensive and effective reducing agent for nitro groups in an acidic environment.

  • Acid: The acid is required to activate the iron and to act as a proton source for the reduction. Acetic acid is often preferred for milder conditions, while hydrochloric acid can lead to faster reaction rates.

  • Solvent System: The mixture of ethanol and water helps to dissolve the starting material and facilitate the reaction.

  • Neutralization: The addition of a base is necessary to quench the acid and to precipitate the iron salts, allowing for their removal by filtration.

Data Presentation: Summary of Reaction Conditions

ParameterProtocol A: Catalytic HydrogenationProtocol B: Metal-Acid Reduction
Starting Material 3-chloro-5-nitropyridin-2-ol3-chloro-5-nitropyridin-2-ol
Reducing Agent H₂ gas with 10% Pd/CIron powder (Fe)
Solvent Ethanol or MethanolEthanol/Water
Acid/Base N/AHCl or Acetic Acid, then NaHCO₃
Temperature Room TemperatureReflux
Reaction Time Typically 2-16 hoursTypically 1-4 hours
Work-up Filtration of catalystNeutralization, filtration, extraction
Purification Recrystallization/ChromatographyRecrystallization/Chromatography

Experimental Workflow Visualization

Experimental_Workflow cluster_A Protocol A: Catalytic Hydrogenation cluster_B Protocol B: Metal-Acid Reduction A1 Charge Reactor with 3-chloro-5-nitropyridin-2-ol, Solvent, and Pd/C A2 Purge with Inert Gas A1->A2 A3 Introduce H₂ Atmosphere A2->A3 A4 Stir at Room Temperature A3->A4 A5 Monitor Reaction Progress A4->A5 A6 Filter through Celite A5->A6 A7 Concentrate and Purify A6->A7 B1 Suspend 3-chloro-5-nitropyridin-2-ol in EtOH/H₂O with Fe powder B2 Heat to Reflux and Add Acid B1->B2 B3 Maintain at Reflux B2->B3 B4 Monitor Reaction Progress B3->B4 B5 Cool, Neutralize, and Filter B4->B5 B6 Extract with Organic Solvent B5->B6 B7 Dry, Concentrate, and Purify B6->B7

Caption: Step-by-step experimental workflow for both protocols.

Safety and Handling

  • 3-chloro-5-nitropyridin-2-ol: Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

  • Catalytic Hydrogenation: This procedure should be performed in a well-ventilated fume hood. Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure all equipment is properly grounded and free of ignition sources. The palladium on carbon catalyst can be pyrophoric when dry and should be handled with care.

  • Metal-Acid Reduction: The addition of acid to the reaction mixture can be exothermic. Add the acid slowly and with cooling if necessary. The reaction generates hydrogen gas, so it should be performed in a well-ventilated area.

Product Characterization

The final product, 5-Amino-3-chloropyridin-2-ol, should be characterized to confirm its identity and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the key functional groups (e.g., N-H, O-H, C=O).

  • Melting Point: To assess purity.

References

  • Georganics. (n.d.). 3-Chloro-5-nitropyridin-2-ol. Retrieved from [Link]

  • Mondal, S., et al. (2025). Selective nitro reduction in the synthesis of 'real-world' targets. NANO RES.
  • Altarawneh, M., et al. (2018). Catalytic Hydrogenation of p-Chloronitrobenzene to p-Chloroaniline Mediated by γ-Mo2N. ACS Omega, 3(10), 14153-14162.
  • Bahrami, K., & Ghashang, M. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Journal of Synthetic Chemistry, 3, 110-120.
  • Li, G., et al. (2021). Highly efficient catalytic hydrogenation of p-chloronitrobenzene: the synergistic effect and hybrid nano-structure. Nanoscale Advances, 3(23), 6668-6675.
  • Zhang, Y., et al. (2020). Hydrogenation of m-Chloronitrobenzene over Different Morphologies Ni/TiO2 without Addition of Molecular Hydrogen.
  • ResearchGate. (2025). Selective reduction of the nitro group in 2‐amino‐3,5‐dintropyridines. Retrieved from [Link]

purification methods for 5-Amino-3-chloropyridin-2-ol reaction products

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Purification of 5-Amino-3-chloropyridin-2-ol and its Reaction Products

Introduction

5-Amino-3-chloropyridin-2-ol is a substituted pyridine derivative that serves as a versatile and high-value synthetic intermediate in medicinal and organic chemistry.[1] Its structure, featuring amino, chloro, and hydroxyl/oxo functional groups, makes it a privileged scaffold for building more complex molecules, particularly in the development of novel pharmaceutical agents.[1] The efficacy, safety, and regulatory compliance of such agents are directly dependent on the purity of their starting materials and intermediates. The presence of impurities, even in trace amounts, can lead to undesirable side reactions, reduced yields, and potentially toxicological concerns.

This guide provides researchers, scientists, and drug development professionals with a detailed overview of robust and field-proven purification methodologies for 5-Amino-3-chloropyridin-2-ol and its associated reaction products. We will move beyond simple procedural lists to explain the underlying chemical principles that govern each technique, enabling scientists to make informed decisions and troubleshoot effectively.

Understanding the Molecule: Guiding Principles for Purification

The purification strategy for any compound is dictated by its physicochemical properties. 5-Amino-3-chloropyridin-2-ol is an amphoteric molecule, meaning it has both acidic and basic properties, which is a key characteristic to be exploited during purification.

  • Basicity: The amino group (-NH₂) at the C5 position is basic and can be protonated under acidic conditions to form a water-soluble ammonium salt.

  • Acidity & Tautomerism: The hydroxyl group at the C2 position is weakly acidic. Importantly, this compound exists in a tautomeric equilibrium with its pyridin-2-one form. This equilibrium influences its polarity and hydrogen bonding capabilities.

  • Polarity: The combination of the polar amino and hydroxyl/oxo groups with the more nonpolar chloropyridine core gives the molecule moderate polarity, influencing its solubility in various organic solvents.

These properties are the levers we can pull to separate the target molecule from reaction byproducts, unreacted starting materials, and reagents.

Methodology 1: Recrystallization

Recrystallization is the gold-standard technique for purifying solid organic compounds and is often the most effective method for obtaining high-purity crystalline material.[2] The principle relies on the differential solubility of the desired compound and its impurities in a specific solvent at varying temperatures.[3] An ideal solvent will dissolve the compound completely at or near its boiling point but will have poor solubility at low temperatures, allowing the pure compound to crystallize out upon cooling while impurities remain in the "mother liquor."[3][4]

Protocol 1.1: Recrystallization Solvent Screening

The choice of solvent is paramount for successful recrystallization. A systematic screening process is the most reliable way to identify the optimal solvent or solvent system.

  • Setup: Place approximately 20-30 mg of the crude, dry product into several small test tubes.

  • Solvent Addition (Room Temp): To each tube, add a different candidate solvent (e.g., water, ethanol, ethyl acetate, dichloromethane, toluene, hexanes) dropwise, vortexing after each addition. A suitable solvent will show poor solubility at this stage.[3]

  • Heating: Gently heat the test tubes that showed poor solubility in a sand bath or on a hot plate. The target compound should dissolve completely.[5] If it does not, the solvent is unsuitable. If insoluble impurities remain, they can be removed later via hot filtration.

  • Cooling & Crystallization: Allow the clear, hot solutions to cool slowly to room temperature. Then, place them in an ice-water bath for 15-20 minutes.[6]

  • Evaluation: The solvent that yields a large quantity of crystalline precipitate is the best candidate for bulk recrystallization.

Table 1: Common Solvents for Pyridine Derivative Recrystallization
SolventPolarityTypical UseComments
WaterHighSuitable for highly polar pyridinols.Solubility can be highly temperature-dependent.
Ethanol / MethanolHighGood general-purpose solvent for polar compounds.Often used in combination with water or less polar solvents.
Ethyl AcetateMediumEffective for compounds of intermediate polarity.[1]Good balance of solvating power and volatility.
DichloromethaneMediumCan be effective, but high volatility requires care.[1]Often used for compounds that are sparingly soluble in other solvents.
Toluene / HexanesLowTypically used as the "anti-solvent" in a two-solvent system.Unlikely to dissolve the target compound on its own.
Protocol 1.2: Bulk Recrystallization Workflow
  • Dissolution: Place the crude 5-Amino-3-chloropyridin-2-ol in an appropriately sized Erlenmeyer flask. Add the chosen solvent and heat the mixture to boiling (using a water bath or hot plate) while stirring. Continue adding small portions of hot solvent until the solid is completely dissolved. Causality: Using the minimum amount of hot solvent is critical to ensure the solution is saturated upon cooling, maximizing the yield of recovered crystals.[2][6]

  • (Optional) Decolorization/Hot Filtration: If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes. To remove the charcoal and any insoluble impurities, perform a hot gravity filtration through fluted filter paper into a pre-heated flask.[6]

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Causality: Slow cooling promotes the formation of large, pure crystals. Rapid cooling ("crashing out") can trap impurities within the crystal lattice.[4]

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.[6]

  • Crystal Collection: Collect the purified crystals via vacuum filtration using a Büchner funnel.[5]

  • Washing: With the vacuum still applied, wash the crystals with a small portion of ice-cold solvent to rinse away any adhering mother liquor containing soluble impurities. Causality: Using ice-cold solvent minimizes the loss of the desired product, which has some solubility even at low temperatures.[2]

  • Drying: Allow air to be pulled through the crystals on the filter for several minutes to begin the drying process. Then, transfer the solid to a watch glass or drying dish and dry to a constant weight, preferably in a vacuum oven.

Diagram 1: Recrystallization Workflow

G cluster_prep Preparation cluster_process Process A Crude Solid B Select Solvent A->B Solubility Tests C Dissolve in Minimum Hot Solvent B->C D Slow Cooling (Crystallization) C->D E Ice Bath D->E F Vacuum Filtration E->F G Wash with Ice-Cold Solvent F->G Imp Impurities in Mother Liquor F->Imp H Dry Crystals G->H I Pure Crystalline Product H->I Final Product

Caption: A workflow for the purification of a solid compound via recrystallization.

Methodology 2: Acid-Base Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a powerful technique for separating compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous and an organic layer.[7] For an amphoteric molecule like 5-Amino-3-chloropyridin-2-ol, we can manipulate the pH of the aqueous phase to selectively "pull" the target compound into the water layer, leaving neutral organic impurities behind, and then reverse the process to recover it.[8][9][10] This method is particularly effective for removing non-basic or non-acidic impurities from the crude reaction mixture.

Protocol 2.1: Acid-Base Extraction Workflow
  • Initial Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent, such as ethyl acetate or dichloromethane, in a separatory funnel.

  • Acidic Extraction: Add an equal volume of a dilute aqueous acid (e.g., 1 M HCl). Stopper the funnel and shake vigorously, periodically venting to release pressure. Causality: The HCl protonates the basic amino group of the target molecule, forming a water-soluble ammonium chloride salt. This salt partitions into the aqueous phase, while neutral organic impurities remain in the organic layer.[10]

  • Separation 1: Allow the layers to separate fully. Drain the lower aqueous layer into a clean flask. Discard the organic layer, which contains the neutral impurities.

  • Re-extraction (Optional): To ensure complete transfer, add a fresh portion of 1 M HCl to the organic layer, shake, and combine this second aqueous extract with the first.

  • Basification: Return the combined acidic aqueous extracts to the separatory funnel. Slowly add a base (e.g., 1 M NaOH or a saturated solution of NaHCO₃) until the solution is basic (confirm with pH paper, pH > 8). Swirl gently during addition. Causality: The base neutralizes the ammonium salt, regenerating the free amine form of 5-Amino-3-chloropyridin-2-ol, which is significantly less soluble in water and will either precipitate or become extractable into an organic solvent.[10]

  • Back-Extraction: Add a fresh portion of organic solvent (e.g., ethyl acetate) to the now-basic aqueous layer. Shake vigorously to extract the purified product back into the organic phase.

  • Separation 2: Drain the aqueous layer and collect the organic layer. Repeat the back-extraction (Step 6) two more times with fresh organic solvent to maximize recovery.

  • Final Processing: Combine all organic extracts. Dry the solution over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), filter to remove the drying agent, and remove the solvent by rotary evaporation to yield the purified product.

Diagram 2: Acid-Base Extraction Logic

G cluster_acid Step 1: Acid Wash cluster_base Step 2: Basify & Re-extract Start Crude Mixture in Organic Solvent A_Org Organic Layer: Neutral Impurities Start->A_Org + 1M HCl A_Aq Aqueous Layer (Acidic): Protonated Product (Salt) Start->A_Aq + 1M HCl Discard1 Discard1 A_Org->Discard1 Discard B_Org Organic Layer: Purified Product A_Aq->B_Org + 1M NaOH + Organic Solvent B_Aq Aqueous Layer (Basic): Inorganic Salts A_Aq->B_Aq + 1M NaOH + Organic Solvent Final Final B_Org->Final Dry & Evaporate Discard2 Discard2 B_Aq->Discard2 Discard

Caption: Logical flow of separating an amine using acid-base extraction.

Methodology 3: Flash Column Chromatography

Flash column chromatography is a preparative purification technique that separates compounds based on their differing affinities for a solid stationary phase (typically silica gel) and a liquid mobile phase.[11][12] It is highly effective for separating compounds with different polarities and is often used when recrystallization or extraction are insufficient.

Causality: The Challenge of Basic Amines The basic nitrogen atom in pyridine derivatives can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This interaction can lead to significant peak tailing, poor separation, and in some cases, irreversible adsorption of the product to the column.[13] To counteract this, a small amount of a competing base, such as triethylamine (TEA) or ammonium hydroxide, is often added to the mobile phase. This additive preferentially interacts with the active silanol sites, effectively "shielding" them from the target compound and allowing for symmetrical peaks and improved recovery.[13]

Protocol 3.1: Flash Chromatography Workflow
  • Solvent System Selection: Using Thin-Layer Chromatography (TLC), identify a mobile phase (solvent system) that provides good separation of the target compound from impurities. A common starting point is an ethyl acetate/hexanes mixture. The ideal solvent system will give the target compound an Rf value of approximately 0.3-0.4. Test systems with and without the addition of ~1% triethylamine to observe its effect on spot shape.

  • Column Packing: Prepare a glass column with silica gel (230-400 mesh) as a slurry in the initial mobile phase. Ensure the packed bed is uniform and free of cracks or air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase. For less soluble compounds, a "dry loading" technique is preferred: dissolve the crude material in a volatile solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent completely. Carefully add the resulting free-flowing powder to the top of the packed column.

  • Elution: Add the mobile phase to the top of the column and apply positive pressure (using compressed air or a pump) to achieve a steady flow rate. Collect the eluent in fractions (e.g., in test tubes). A gradient elution, where the polarity of the mobile phase is gradually increased (e.g., by increasing the percentage of ethyl acetate), is often used to efficiently elute compounds of varying polarities.

  • Fraction Monitoring: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Product Isolation: Combine the fractions containing the pure compound and remove the solvent by rotary evaporation to yield the final product.

Table 2: Example Solvent Systems for Pyridine Chromatography
Mobile Phase CompositionAdditiveTarget Compound Polarity
10-50% Ethyl Acetate in Hexanes1% TriethylamineLow to Medium
5-20% Methanol in Dichloromethane1% TriethylamineMedium to High
5-15% Methanol in Ethyl Acetate1% Ammonium HydroxideHigh
Diagram 3: Flash Chromatography Process

G A Select Solvent System via TLC B Pack Silica Gel Column A->B C Load Crude Sample (Wet or Dry) B->C D Elute with Mobile Phase C->D E Collect Fractions D->E F Analyze Fractions by TLC E->F G Combine Pure Fractions F->G Identify Pure J Discard Impure Fractions F->J Identify Impure H Evaporate Solvent G->H I Pure Product H->I

Caption: Standard workflow for purification by flash column chromatography.

Purity Assessment and Final Validation

After purification, it is essential to verify the purity of the isolated 5-Amino-3-chloropyridin-2-ol. No single method is foolproof, and a combination of techniques provides the most comprehensive assessment.

  • High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative purity analysis. A reverse-phase C18 column with a mobile phase of water and acetonitrile, often containing 0.1% formic or trifluoroacetic acid, is a common setup for analyzing pyridine derivatives.[14][15][16] Purity is determined by the area percentage of the main peak relative to the total area of all peaks.[16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure of the purified product. The absence of signals corresponding to impurities provides strong evidence of purity. Furthermore, quantitative NMR (qNMR) can provide a highly accurate, absolute measure of purity when run with a certified internal standard.[16]

  • Melting Point Analysis: A simple, rapid technique to assess purity. A pure crystalline solid will exhibit a sharp melting point range that corresponds to the literature value. Impurities typically depress and broaden the melting point range.[3][17] The reported melting point for the related 3-Amino-5-chloropyridine is 78.0 to 82.0 °C.[17]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the molecular weight of the target compound, provided it is thermally stable.[16]

Conclusion

The successful purification of 5-Amino-3-chloropyridin-2-ol from a reaction mixture is a critical step in the synthesis of advanced chemical entities. The choice of the optimal purification strategy—be it the simplicity of recrystallization , the targeted separation of acid-base extraction , or the high-resolution power of flash chromatography —depends on the specific impurities present, the required scale, and the ultimate purity specifications. By understanding the chemical principles behind each method and employing a systematic, analytical approach to both execution and validation, researchers can confidently obtain materials of the high quality required for demanding applications in drug discovery and development.

References

  • PubMed. (n.d.). Liquid-liquid-liquid microextraction of aromatic amines from water samples combined with high-performance liquid chromatography.
  • Benchchem. (n.d.). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
  • (n.d.). SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS.
  • Blacker, J., et al. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering. DOI:10.1039/D1RE00205H.
  • NIH. (n.d.). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. PMC.
  • MDPI. (2022, August 16). Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines.
  • Los Alamos National Laboratory. (n.d.). Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors.
  • PubMed Central. (n.d.). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation.
  • Benchchem. (n.d.). Validation of Analytical Methods: A Comparative Guide to the Use of 5-Chloropyridin-3,4,6-d3-2.
  • Benchchem. (n.d.). 3-Amino-5-chloropyridine.
  • (n.d.). Recrystallization.
  • Phenomenex. (2025, May 23). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation.
  • Chemistry LibreTexts. (2021, June 20). 2.3: LIQUID-LIQUID EXTRACTION.
  • Benchchem. (n.d.). 5-Amino-3-chloropyridin-2-ol|CAS 1314916-27-2.
  • PubMed. (2020, November 25). Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System.
  • YouTube. (2020, January 10). Recrystallization.
  • YouTube. (2013, September 9). Recrystallization.
  • YouTube. (2010, February 4). Recrystallization | MIT Digital Lab Techniques Manual.
  • YouTube. (2013, February 4). How to Carry Out a Recrystallization.
  • Benchchem. (n.d.). A Researcher's Guide to Purity Assessment of Synthesized 6-Chloropyridin-3-amine.
  • Guidechem. (n.d.). What is the background and overview of 5-Amino-2-chloropyridine? - FAQ.

Sources

Application Notes & Protocols: The Strategic Utility of 5-Amino-3-chloropyridin-2-ol in Modern Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Amino-3-chloropyridin-2-ol is a trifunctional heterocyclic building block of significant value in medicinal and organic chemistry.[1] Its strategically positioned amino, chloro, and hydroxyl (or its pyridone tautomer) groups offer orthogonal reactivity, enabling the streamlined construction of complex, nitrogen-containing fused ring systems. This guide provides an in-depth exploration of its application, focusing on the synthesis of the pyrido[2,3-d]pyrimidine scaffold, a privileged core structure in numerous therapeutic agents. We present detailed, field-proven protocols, explain the mechanistic rationale behind synthetic choices, and demonstrate how the chloro-substituent serves as a versatile handle for late-stage diversification via cross-coupling chemistry.

Introduction: A Privileged Synthon for Drug Discovery

The pyridine ring is a cornerstone of medicinal chemistry, and its derivatives are integral to a vast array of pharmaceuticals. 5-Amino-3-chloropyridin-2-ol emerges as a particularly powerful synthon due to its unique electronic and steric properties. The vicinal amino and hydroxyl/pyridone functionalities are primed for cyclocondensation reactions, while the C3-chloro atom provides a robust site for introducing molecular complexity through modern catalytic methods.

This guide moves beyond simple reaction schemes to provide a practical framework for utilizing this reagent, emphasizing the "why" behind the "how" in protocol design, ensuring reproducibility and empowering rational synthetic planning.

Core Application: Synthesis of the Pyrido[2,3-d]pyrimidine Scaffold

The pyrido[2,3-d]pyrimidine core is structurally analogous to purines and is found in a multitude of biologically active molecules, including potent inhibitors of various protein kinases.[2][3][4][5] These compounds have demonstrated significant potential as anticancer, anti-inflammatory, and antimicrobial agents.[4][6] The synthesis of this scaffold from 5-Amino-3-chloropyridin-2-ol is a robust and efficient process.

Mechanistic Rationale: Annulation of the Pyrimidine Ring

The most common strategy involves the reaction of the C5-amino group with a suitable one-carbon electrophile, such as formamide or triethyl orthoformate, to generate an intermediate N-formyl derivative or amidine. This is followed by a thermally-driven intramolecular cyclization and dehydration, where the pyridone nitrogen or oxygen attacks the newly introduced carbon, effectively "stitching" the pyrimidine ring onto the pyridine core.

G reagent 5-Amino-3-chloropyridin-2-ol intermediate1 N-Formyl or Amidine Intermediate reagent->intermediate1 + Formamide (Heat) product 8-Chloropyrido[2,3-d]pyrimidin-7(8H)-one intermediate1->product Intramolecular Cyclization G cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0) pd_complex Oxidative Addition Intermediate pd0->pd_complex + R-Cl transmetalation_complex Transmetalation Intermediate pd_complex->transmetalation_complex + R'-B(OH)₂ (Base) product_complex Reductive Elimination Precursor transmetalation_complex->product_complex product Coupled Product product_complex->product Release catalyst_regen Pd(0) product_complex->catalyst_regen Reductive Elimination

Sources

Topic: Scale-Up Synthesis of 5-Amino-3-chloropyridin-2-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

The 5-amino-3-chloropyridin-2-ol scaffold is a critical pharmacophore in modern medicinal chemistry, forming the core of numerous targeted therapeutics. However, transitioning its synthesis from laboratory-scale discovery to pilot-plant or industrial production presents significant challenges in regioselectivity, process safety, and purification. This application note provides a comprehensive guide for researchers and process chemists on a robust and scalable synthetic route. We delve into the critical parameters for each synthetic step, emphasizing the rationale behind reagent selection, reaction condition optimization, and the implementation of safe and efficient work-up procedures. Detailed protocols, process flow diagrams, and safety considerations are provided to facilitate a successful and efficient scale-up campaign.

Introduction: The Strategic Importance of the Pyridin-2-ol Scaffold

Substituted pyridin-2-ol (or 2-pyridone) moieties are privileged structures in drug design, prized for their ability to engage in multiple hydrogen bonding interactions and serve as bioisosteres for other functional groups. The specific substitution pattern of 5-amino-3-chloropyridin-2-ol provides three distinct points for diversification, making it an invaluable building block for creating libraries of compounds for structure-activity relationship (SAR) studies. Derivatives have shown promise as kinase inhibitors and in other therapeutic areas.

However, the synthesis is not trivial. The electron-rich nature of the aminopyridinol ring makes it susceptible to over-functionalization, and the desired 3,5-substitution pattern requires careful control of directing group effects. This guide outlines a logical and scalable synthetic approach, starting from a readily available precursor.

Retrosynthetic Analysis and Strategic Overview

A scalable synthesis demands a strategy that avoids costly purification methods like column chromatography and utilizes safe, readily available reagents. Our proposed retrosynthetic route identifies key precursors and strategic bond formations.

G Target Target Molecule 5-Amino-3-chloropyridin-2-ol Derivatives Core Core Scaffold 5-Amino-3-chloropyridin-2-ol Target->Core Diversification Precursor1 Key Intermediate 5-Nitro-3-chloropyridin-2-ol Core->Precursor1 Aromatic Nitro Reduction Derivatives Derivative Synthesis (e.g., Acylation, Coupling) Core->Derivatives Precursor2 Chlorinated Precursor 3-Chloropyridin-2-ol Precursor1->Precursor2 Regioselective Nitration Diazotization Diazotization & Hydrolysis Precursor2->Diazotization Formation StartingMaterial Starting Material 2-Aminopyridine Diazotization->StartingMaterial Starting Point

Caption: Retrosynthetic approach for 5-Amino-3-chloropyridin-2-ol.

This strategy begins with the commercially available and inexpensive 2-aminopyridine, converting it to the pyridin-2-ol core, followed by sequential, regioselective chlorination and nitration, and a final reduction to yield the target scaffold.

Detailed Synthesis Protocols and Scale-Up Considerations

This section details the multi-step synthesis, focusing on the practical aspects of scaling up each reaction from grams to kilograms.

Step 1: Synthesis of Pyridin-2-ol from 2-Aminopyridine

The conversion of 2-aminopyridine to pyridin-2-ol via diazotization is a classic, scalable reaction. The in situ formation of the diazonium salt followed by hydrolysis provides a clean product.

Protocol:

  • To a jacketed reactor equipped with an overhead stirrer, thermometer, and addition funnel, charge concentrated sulfuric acid.

  • Cool the acid to 0-5 °C using a circulating chiller.

  • Slowly add 2-aminopyridine (1.0 equiv.) portion-wise, ensuring the internal temperature does not exceed 15 °C. This is a highly exothermic step.

  • Once the addition is complete, cool the resulting solution back to 0-5 °C.

  • In a separate vessel, prepare a solution of sodium nitrite (1.1 equiv.) in water.

  • Add the sodium nitrite solution dropwise to the reaction mixture, maintaining the temperature below 5 °C. Vigorous off-gassing (N₂) will occur.

  • After the addition is complete, allow the mixture to stir at 5 °C for 1 hour.

  • Slowly warm the reactor to 80-90 °C and hold for 2-3 hours until gas evolution ceases.

  • Cool the reaction mixture to ambient temperature and carefully quench by slowly adding it to a stirred vessel of ice/water.

  • Adjust the pH to 7-8 with a concentrated sodium hydroxide solution, keeping the temperature below 30 °C.

  • The product will precipitate. Cool the slurry to 5-10 °C, filter the solids, wash with cold water, and dry under vacuum.

Scale-Up Causality & Insights:

  • Safety: The diazotization process is highly exothermic and produces nitrogen gas. A robust cooling system and adequate reactor headspace are critical to manage the reaction rate and pressure. Diazonium salts can be explosive if isolated; therefore, this process must be performed as a telescoping step without isolation.

  • Material Handling: 2-Aminopyridine is toxic. Use appropriate personal protective equipment (PPE) and closed-transfer systems for large quantities.[1]

  • Purification: The product typically precipitates with high purity, avoiding the need for chromatography. A final recrystallization from water or ethanol can be used if necessary.

Step 2: Regioselective Chlorination to 3-Chloropyridin-2-ol

The pyridin-2-ol ring is activated towards electrophilic substitution. Direct chlorination requires a mild and controllable chlorinating agent to prevent the formation of di- and tri-chlorinated byproducts.[2]

Protocol:

  • Charge the jacketed reactor with pyridin-2-ol (1.0 equiv.) and a suitable solvent such as acetonitrile or acetic acid.

  • Stir to form a slurry or solution.

  • Add N-Chlorosuccinimide (NCS) (1.05 equiv.) portion-wise over 1-2 hours. A slight exotherm may be observed.

  • Heat the reaction mixture to 40-50 °C and stir for 4-12 hours, monitoring by HPLC for the disappearance of starting material.

  • Cool the mixture to room temperature.

  • If in acetic acid, quench into water and filter the resulting precipitate. If in acetonitrile, concentrate the solvent under reduced pressure.

  • The crude product can be purified by slurrying in a non-polar solvent like hexanes to remove succinimide, followed by filtration.

Scale-Up Causality & Insights:

  • Reagent Selection: NCS is chosen over alternatives like chlorine gas or sulfuryl chloride for its solid form, which is easier and safer to handle on a large scale.[2] It provides high regioselectivity for the 3-position in this system.

  • Process Control: Monitoring by HPLC is essential to prevent over-reaction and the formation of 3,5-dichloropyridin-2-ol, which can be difficult to remove.[3]

  • Work-up: A simple precipitation/filtration or slurry is preferable to extraction for large-scale operations as it reduces solvent waste and cycle time.

Step 3: Regioselective Nitration to 5-Nitro-3-chloropyridin-2-ol

Nitration must be performed under carefully controlled conditions to ensure selectivity for the 5-position and to manage the highly exothermic nature of the reaction.

Protocol:

  • Charge a clean, dry, glass-lined reactor with concentrated sulfuric acid.

  • Cool the acid to -5 to 0 °C.

  • Slowly add the 3-chloropyridin-2-ol (1.0 equiv.) while maintaining the low temperature.

  • In a separate vessel, carefully prepare a nitrating mixture of fuming nitric acid (1.1 equiv.) and concentrated sulfuric acid.

  • Add the nitrating mixture dropwise to the reactor, ensuring the internal temperature does not exceed 5 °C.

  • Stir at 0-5 °C for 2-4 hours, monitoring by HPLC.

  • Once complete, carefully quench the reaction by slowly adding the mixture to ice, ensuring the quench pot temperature stays below 20 °C.

  • The product will precipitate. Filter the solids, wash thoroughly with cold water until the filtrate is neutral, and dry.

Scale-Up Causality & Insights:

  • Safety: Nitration is one of the most hazardous industrial chemical reactions. A thorough Process Hazard Analysis (PHA) is mandatory. Runaway reactions can occur if temperature control is lost. Use of a glass-lined reactor is necessary due to the highly corrosive nature of the acid mixture.[4]

  • Quenching: The quench step is also highly exothermic and requires a robust cooling setup and slow addition to prevent dangerous temperature spikes.

  • Waste Disposal: The acidic filtrate must be neutralized before disposal, which can be a significant cost and logistical consideration at scale.

Step 4: Reduction to 5-Amino-3-chloropyridin-2-ol

Catalytic hydrogenation is the cleanest and most efficient method for reducing the nitro group at scale.

Protocol:

  • Charge a hydrogenation reactor (e.g., a Parr shaker or industrial hydrogenator) with 5-nitro-3-chloropyridin-2-ol (1.0 equiv.), a solvent like ethanol or methanol, and a palladium on carbon catalyst (e.g., 5-10% Pd/C, 1-2 mol%).

  • Seal the reactor and purge thoroughly with nitrogen, followed by hydrogen.

  • Pressurize the reactor with hydrogen (typically 50-100 psi).

  • Heat to 30-40 °C and agitate. The reaction is often exothermic at the start.

  • Monitor the reaction by hydrogen uptake and HPLC analysis.

  • Once complete, cool the reactor, vent the hydrogen, and purge with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. This step must be done carefully as the catalyst can be pyrophoric. The filter cake should be kept wet.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • The final product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Scale-Up Causality & Insights:

  • Catalyst Selection: Palladium on carbon is highly efficient. However, on scale, catalyst handling and recovery are key. The filtration must be performed under an inert atmosphere to prevent the dry, hydrogen-charged catalyst from igniting upon contact with air.

  • Alternative Reagents: If high-pressure hydrogenation is not available, transfer hydrogenation (e.g., using ammonium formate) or reduction with metals like iron or tin in acidic solution can be used, but these methods generate significantly more waste.

  • Product Purity: This method typically yields a very clean product, with water and residual solvent being the main impurities, which are easily removed by drying.

Process Workflow and Logic

The entire process is designed to flow logically from one step to the next, minimizing complex manipulations and prioritizing safety and efficiency.

Caption: Scalable workflow for the synthesis of 5-Amino-3-chloropyridin-2-ol.

Synthesis of Derivatives

The 5-amino group of the final product is a versatile handle for further functionalization. Standard, scalable reactions can be employed.

  • Acylation: Reaction with acyl chlorides or anhydrides in the presence of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) in a solvent like dichloromethane or ethyl acetate provides the corresponding amides.[5]

  • Buchwald-Hartwig Amination: While the core molecule already has an amino group, this reaction is relevant for synthesizing derivatives of the precursor, 5-amino-2-chloropyridine, by coupling with various amines.[1][5]

  • Suzuki-Miyaura Coupling: This palladium-catalyzed reaction can be used to form C-C bonds, typically at a halogenated position. For a precursor like 5-amino-2-chloropyridine, it allows the introduction of aryl or heteroaryl groups.[1][5][6]

Quantitative Data Summary

The following table provides representative data for the proposed synthetic route, based on literature for analogous transformations and process development experience.

StepTransformationKey ReagentsTypical Temp.Typical TimeTypical YieldKey Scale-Up Consideration
12-Aminopyridine → Pyridin-2-olNaNO₂, H₂SO₄0 → 90 °C4-6 h85-95%Off-gassing, exotherm control
2Pyridin-2-ol → 3-Chloropyridin-2-olN-Chlorosuccinimide40-50 °C4-12 h80-90%Byproduct monitoring (HPLC)
33-Chloropyridin-2-ol → 5-Nitro-3-chloropyridin-2-olHNO₃, H₂SO₄0-5 °C2-4 h75-85%Strict temperature control, quench safety
4Nitro Reduction → AminoH₂, Pd/C30-40 °C3-8 h90-98%Pyrophoric catalyst handling

Safety and Handling

  • Pyridine Derivatives: Pyridine and its derivatives are often toxic, irritants, and harmful if swallowed, inhaled, or in contact with skin.[7][8][9] Always handle in a well-ventilated area or fume hood with appropriate PPE, including gloves and safety glasses.

  • Corrosive Reagents: Concentrated sulfuric and nitric acids are extremely corrosive and are strong oxidizing agents. Use in designated areas with appropriate acid-resistant equipment and have neutralization agents (e.g., sodium bicarbonate) readily available.

  • Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Hydrogenation must be conducted in specialized equipment with appropriate grounding and safety interlocks.[9] The Pd/C catalyst is pyrophoric when dry and must be handled with care.[9]

  • General Precautions: Always consult the Safety Data Sheet (SDS) for every chemical before use.[10] Conduct a thorough risk assessment before performing any reaction, especially when scaling up.

References

  • BenchChem. (2025). Application Notes and Protocols: Synthesis of Pharmaceutical Intermediates Using 5-Amino-2-chloropyridine.
  • Takemoto, H., et al. (n.d.). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. PubMed.
  • American Chemical Society Green Chemistry Institute's Pharmaceutical Roundtable. (2025). Safety Issues with Pyridine Ring Construction. Wordpress.
  • BenchChem. (2025). Synthesis of Novel Compounds from 5-Amino-2-chloropyridine: Application Notes and Protocols.
  • Various Authors. (2025). Direct Uncatalyzed Amination of 2-Chloropyridine Using a Flow Reactor. ResearchGate.
  • Google Patents. (n.d.). CN107011255A - A kind of method and its purification process that aminopyridine is prepared by picoline.
  • Loba Chemie. (n.d.). PYRIDINE FOR SYNTHESIS - Safety Data Sheet.
  • Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Pyridine.
  • Various Authors. (n.d.). Optimization of amination conditions. ResearchGate.
  • Echemi.com. (2019). 2-Pyridinol Safety Data Sheets.
  • BenchChem. (2025). A Comparative Guide to the Reactivity of 6-Chloropyridin-3-amine and 2-amino-5-chloropyridine.
  • Organic Syntheses. (2021). C2 Amination of Pyridine with Primary Amines Mediated by Sodium Hydride in the Presence of Lithium Iodide.
  • National Institutes of Health (NIH). (2025). Photochemical C3-amination of pyridines via Zincke imine intermediates.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • Various Authors. (n.d.). Sono-synthesis of N-substituted 2-aminopyridines. ResearchGate.
  • Google Patents. (n.d.). CN104016908A - Synthetic method of 2-amino-3,5-dichloropyridine.
  • Guidechem. (n.d.). Can the preparation method of 2-Amino-5-chloropyridine be optimized?.
  • MDPI. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules.

Sources

Application Notes and Protocols for Solvent Selection in Reactions of 5-Amino-3-chloropyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Navigating the Reactive Landscape of a Multifunctional Scaffold

5-Amino-3-chloropyridin-2-ol is a richly functionalized heterocyclic building block with significant potential in medicinal chemistry and materials science. Its utility is derived from the strategic placement of three distinct reactive centers: a nucleophilic amino group, a halogenated site amenable to cross-coupling, and an ambident 2-hydroxypyridine/2-pyridone tautomeric system. The successful and selective functionalization of this molecule is critically dependent on a nuanced understanding of its chemical personality, which is profoundly influenced by the choice of reaction solvent.

This guide provides a detailed exploration of solvent selection strategies for key transformations of 5-Amino-3-chloropyridin-2-ol. Moving beyond a simple recitation of protocols, we will delve into the underlying principles that govern reactivity, with a particular focus on the pivotal role of the solvent in dictating tautomeric equilibrium and, consequently, reaction outcomes.

The Central Role of Tautomerism: A Solvent-Dictated Equilibrium

The 2-hydroxypyridine moiety of the title compound exists in a dynamic equilibrium with its 2-pyridone tautomer. This is not a trivial equilibrium; the predominant form dictates the molecule's nucleophilic/electrophilic character and its hydrogen bonding capabilities. The choice of solvent is the primary external factor that shifts this equilibrium.

  • Non-polar, aprotic solvents (e.g., toluene, dioxane, THF) favor the 2-hydroxypyridine form. In this tautomer, the molecule is aromatic, and the hydroxyl group can act as a hydrogen bond donor and a nucleophile.

  • Polar solvents (e.g., water, alcohols, DMF, DMSO) favor the 2-pyridone form.[1] This tautomer possesses a highly polarized amide-like structure, with a nucleophilic nitrogen and a hydrogen bond-donating N-H group.

This solvent-mediated tautomerism is the key to selectively targeting different sites on the molecule.

tautomerism Non-Polar Solvents\n(e.g., Toluene, Dioxane) Non-Polar Solvents (e.g., Toluene, Dioxane) Hydroxypyridine_Tautomer 5-Amino-3-chloropyridin-2-ol (Aromatic Hydroxy Form) Non-Polar Solvents\n(e.g., Toluene, Dioxane)->Hydroxypyridine_Tautomer Favors Pyridone_Tautomer 5-Amino-3-chloro-1H-pyridin-2-one (Amide-like Form) Hydroxypyridine_Tautomer->Pyridone_Tautomer Equilibrium Polar Solvents\n(e.g., Water, DMF, DMSO) Polar Solvents (e.g., Water, DMF, DMSO) Polar Solvents\n(e.g., Water, DMF, DMSO)->Pyridone_Tautomer Favors

Caption: Solvent influence on the tautomeric equilibrium of the title compound.

I. Palladium-Catalyzed Cross-Coupling Reactions at the C3-Position

The chlorine atom at the C3 position, while meta to the ring nitrogen and thus less activated towards traditional nucleophilic aromatic substitution, is a suitable handle for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.[2][3] Solvent selection in these cases must balance the solubility of all components (the substrate, coupling partner, base, and catalyst) with the requirements of the catalytic cycle.

A. Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust method for creating biaryl structures.[4] The choice of solvent is critical for managing the solubility of the inorganic base and the organoboron reagent, and for stabilizing the palladium catalyst.

Causality Behind Experimental Choices:

  • Solvent System: A mixture of an aprotic organic solvent and water is often optimal.[4]

    • Organic Component (e.g., Dioxane, Toluene, DME, THF): These solvents are chosen for their ability to dissolve the organic starting materials (the chloropyridine and the boronic acid) and the palladium catalyst complex. Dioxane and THF are good choices for their miscibility with water.[5] Toluene can be advantageous for higher reaction temperatures.

    • Aqueous Component: Water is essential for dissolving the inorganic base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃), which is necessary to activate the boronic acid for transmetalation.[6] The presence of water will also favor the 2-pyridone tautomer of the starting material. This can be advantageous as the N-H proton is generally less likely to interfere with the catalytic cycle than the O-H proton of the hydroxypyridine form, although protodeboronation can be a competing side reaction.[2]

  • Base Selection: The choice of base is linked to the solvent. Carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are commonly used and require an aqueous phase for solubility.[4] In strictly anhydrous conditions, an organic-soluble base like KOtBu could be used, but this may lead to undesired side reactions with the amino or hydroxyl groups.

Illustrative Data for Suzuki-Miyaura Coupling of Related Chloropyridines

EntryArylboronic AcidCatalyst System (mol%)BaseSolventTemp (°C)Yield (%)Reference
1Phenylboronic acidPd(PPh₃)₄ (4)K₂CO₃Dioxane/H₂O (4:1)100~88[7] (analogous)
24-Methoxyphenylboronic acidPd₂(dba)₃ (2) / SPhos (4)K₃PO₄Dioxane/H₂O (5:1)110~85[7] (analogous)
33-Pyridylboronic acidPd(OAc)₂ (3) / XPhos (6)K₃PO₄Toluene/H₂O (10:1)100Not Reported[7] (analogous)
4Phenylboronic acidPdCl₂(dppf) (5)Na₃PO₄Dioxane/H₂O (4:1)100~77[8] (analogous)

Note: The data above is for analogous chloropyridine systems and should be used as a starting point for optimization.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

suzuki_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up A Combine Substrate, Boronic Acid, Base, and Catalyst in a Schlenk Flask B Evacuate and backfill with inert gas (e.g., Argon) A->B C Add degassed solvent system (e.g., Dioxane/H₂O) via syringe B->C D Heat to desired temperature (e.g., 80-110 °C) with stirring C->D E Monitor progress by TLC or LC-MS D->E F Cool to room temperature E->F G Dilute with organic solvent (e.g., Ethyl Acetate) and water F->G H Separate layers, extract aqueous phase G->H I Combine organic layers, wash, dry, and concentrate H->I J Purify by column chromatography I->J

Caption: General workflow for Suzuki-Miyaura coupling.

  • To a flame-dried Schlenk flask, add 5-Amino-3-chloropyridin-2-ol (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent system (e.g., dioxane/water, 4:1 v/v) via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

B. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination allows for the coupling of an amine with the C3-chloro position.[3] Solvent choice is critical for ensuring the solubility of the base and preventing catalyst deactivation.

Causality Behind Experimental Choices:

  • Solvents: Anhydrous, aprotic solvents are generally preferred for this reaction.

    • Toluene and Dioxane: These are common choices as they are relatively non-polar and have high boiling points, allowing for the necessary reaction temperatures (typically 80-120 °C).[9] They are also poor ligands for palladium, which can be beneficial for the catalytic cycle.

    • DMF and DMSO: While polar, these solvents can be effective in some cases, particularly if reactant solubility is an issue. However, they can sometimes interfere with the catalyst or lead to side reactions.

  • Base Selection: A strong, non-nucleophilic base is required.

    • Sodium tert-butoxide (NaOtBu): This is a very common and effective base for Buchwald-Hartwig reactions, soluble in many organic solvents.[9]

    • Lithium bis(trimethylsilyl)amide (LiHMDS): This can be a good alternative, especially if the starting materials are sensitive to NaOtBu.[9]

    • Inorganic bases (e.g., K₃PO₄, Cs₂CO₃): These are sometimes used but may require higher temperatures or more active catalyst systems.

Illustrative Data for Buchwald-Hartwig Amination of Related Chloro-Aminopyridines

EntryAmineCatalyst System (mol%)BaseSolventTemp (°C)Yield (%)Reference
1MorpholinePd₂(dba)₃ (2) / XPhos (4)NaOtBuToluene110~90[7] (analogous)
2AnilinePd(OAc)₂ (2) / BINAP (3)Cs₂CO₃Toluene100High[7] (analogous)
3BenzylaminePd(OAc)₂ (2) / RuPhos (4)K₃PO₄Dioxane100Good[7] (analogous)

Note: The data above is for analogous chloro-aminopyridine systems and should serve as a starting point for optimization.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • In an inert atmosphere glovebox, charge a dry Schlenk tube with the palladium precatalyst (e.g., XPhos Pd G3, 2-5 mol%), the phosphine ligand (if not using a precatalyst), and the base (e.g., NaOtBu, 1.5 equiv.).

  • Add 5-Amino-3-chloropyridin-2-ol (1.0 equiv.) and the desired amine (1.2 equiv.).

  • Add the anhydrous solvent (e.g., toluene or dioxane) via syringe.

  • Seal the tube and heat the reaction mixture to 80-120 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature, quench cautiously with saturated aqueous NH₄Cl, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

II. Reactions at the Amino and Hydroxyl/Pyridone Functions

The amino group and the 2-hydroxypyridine/2-pyridone system are both nucleophilic and can undergo a variety of reactions, including alkylation, acylation, and arylation. Solvent choice is paramount for controlling the regioselectivity of these transformations.

A. N- vs. O-Alkylation/Arylation

The ambident nucleophilicity of the tautomeric system presents a significant challenge and opportunity. The outcome of alkylation or arylation reactions is highly dependent on the solvent and base.

Causality Behind Experimental Choices:

  • For N-Alkylation/Arylation (at the pyridone nitrogen):

    • Solvents: Polar aprotic solvents like DMF or DMSO are often employed. These solvents favor the 2-pyridone tautomer and can solvate the cation of the base, increasing the nucleophilicity of the pyridone nitrogen.

    • Bases: Bases like K₂CO₃ or Cs₂CO₃ are commonly used.

  • For O-Alkylation/Arylation (at the hydroxyl oxygen):

    • Solvents: Non-polar aprotic solvents such as toluene or THF are preferred. These solvents favor the 2-hydroxypyridine tautomer.

    • Bases: Stronger bases that can deprotonate the hydroxyl group, such as NaH, may be required.

It is important to note that the amino group at C5 is also a potential site for these reactions. Its reactivity relative to the pyridone/pyridinol system will depend on the specific reaction conditions. Protecting group strategies may be necessary for achieving high selectivity.[10]

Solvent Selection Guide for Alkylation/Arylation

Desired ReactionFavored TautomerRecommended Solvent ClassSpecific ExamplesRationale
N-Alkylation/Arylation 2-PyridonePolar AproticDMF, DMSO, AcetonitrileStabilizes the pyridone tautomer and enhances the nucleophilicity of the ring nitrogen.
O-Alkylation/Arylation 2-HydroxypyridineNon-Polar AproticToluene, Dioxane, THFFavors the hydroxypyridine tautomer, making the oxygen the primary nucleophilic site.

Experimental Protocol: General Procedure for N-Alkylation

  • Dissolve 5-Amino-3-chloropyridin-2-ol (1.0 equiv.) in a polar aprotic solvent (e.g., DMF).

  • Add a base (e.g., K₂CO₃, 1.5 equiv.).

  • Add the alkylating agent (e.g., an alkyl halide, 1.1 equiv.).

  • Heat the mixture (e.g., to 60-80 °C) and stir until the reaction is complete (monitor by TLC).

  • Cool the reaction, pour into water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry, and concentrate.

  • Purify the product by column chromatography.

B. Acylation of the Amino Group

The amino group at C5 can be selectively acylated in the presence of the hydroxyl/pyridone system under appropriate conditions.

Causality Behind Experimental Choices:

  • Solvents: Aprotic solvents that do not compete as nucleophiles are ideal.

    • Dichloromethane (CH₂Cl₂), THF, or Ethyl Acetate: These solvents are good choices as they are relatively inert and will dissolve the starting material and acylating agent.[7]

    • Pyridine: Can be used as both a solvent and a base, as it will scavenge the HCl produced when using an acyl chloride.[7]

  • Base: A non-nucleophilic organic base is typically used to neutralize the acid byproduct.

    • Triethylamine (Et₃N) or Pyridine: These are common choices.

Experimental Protocol: General Procedure for N-Acylation

acylation_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up A Dissolve Substrate and Base in an anhydrous aprotic solvent B Cool to 0 °C A->B C Add Acyl Chloride dropwise B->C D Allow to warm to room temperature C->D E Stir for 1-16 hours (Monitor by TLC) D->E F Quench with water E->F G Extract with organic solvent F->G H Wash, dry, and concentrate G->H I Purify product H->I

Caption: General workflow for N-acylation.

  • Dissolve 5-Amino-3-chloropyridin-2-ol (1.0 equiv.) and a base (e.g., triethylamine, 1.2 equiv.) in an anhydrous aprotic solvent (e.g., CH₂Cl₂) under an inert atmosphere.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.1 equiv.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-16 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the combined organic layers with saturated NaHCO₃ solution and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Conclusion

The judicious selection of solvent is not merely a matter of solubility but a powerful tool for directing the reactivity of the multifunctional 5-Amino-3-chloropyridin-2-ol scaffold. By understanding and manipulating the tautomeric equilibrium through the choice of polar or non-polar solvents, researchers can selectively target different reactive sites on the molecule. For palladium-catalyzed cross-coupling reactions, solvent systems must be chosen to accommodate all reaction components and facilitate the catalytic cycle. This guide provides a framework for rational solvent selection, empowering chemists to unlock the full synthetic potential of this versatile building block. As with any complex substrate, the protocols provided herein should be considered as robust starting points, with empirical optimization likely required to achieve maximum efficiency for specific transformations.

References

  • Fichez, J., Busca, P., & Prestat, G. (n.d.).
  • Buchwald, S. L. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
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  • Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]

  • Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings | Request PDF. (2025). ResearchGate. [Link]

  • A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. (2007). PubMed. [Link]

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. [Link]

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  • Protecting Group‐Controlled Regioselective Synthesis for Unsymmetrical 3,5‐Disubstituted Pyridones. (n.d.). ResearchGate. [Link]

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  • Facile Synthesis of Functionalized 2-Aminopyridines. (2025). ResearchGate. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

  • Pyridine-Tautomerism of Hydroxy Pyridine. (n.d.). ChemTube3D. [Link]

  • Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species | Request PDF. (2025). ResearchGate. [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. (n.d.). Scholarship @ Claremont. [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (n.d.). PMC - NIH. [Link]

  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. (2025). [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]

  • [PDF] Solvent effects in palladium catalysed cross-coupling reactions. (n.d.). Semantic Scholar. [Link]

  • N-arylation of Heterocycles with Activated Chloro-and Fluoroarenes Using CuO NPs. (n.d.). [Link]

  • N- and O-arylation of pyridin-2-ones with diaryliodonium salts: base-dependent orthogonal selectivity under metal-free conditions. (n.d.). Chemical Science (RSC Publishing). [Link]

  • PdCl2(dppf)-catalyzed in situ coupling of 2-hydroxypyridines with aryl boronic acids mediated by PyBroP and the one-pot chemo- and regioselective construction of two distinct aryl–aryl bonds. (n.d.). Chemical Communications (RSC Publishing). [Link]

  • Pharmaffiliates. (n.d.). CAS No : 1314916-27-2| Chemical Name : 5-Amino-3-chloropyridin-2-ol. [Link]

  • 3-Amino-5-chloro-2-hydroxypyridine | C5H5ClN2O | CID 21560644. (n.d.). PubChem. [Link]

  • Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. (n.d.). PMC - NIH. [Link]

  • Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. (n.d.). Chemical Science (RSC Publishing). [Link]

  • Synthesis of N-Substituted 3-Amino-2-pyridones. (2022). PubMed. [Link]

  • Protecting Groups for Thiols Suitable for Suzuki Conditions. (2025). ResearchGate. [Link]

  • Palladium-catalyzed cross-coupling reactions in c6 modifications of purine nucleosides. (n.d.). [Link]

  • Practical Thiol Surrogates and Protective Groups for Arylthiols for Suzuki−Miyaura Conditions. (2025). ResearchGate. [Link]

  • One pot synthesis and reactions of novel 5-amino[5][11] thiazolo [3, 2-b][2][3][11] triazoles. (2025). [Link]

  • General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. (2022). MDPI. [Link]

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Application Notes and Protocols for the Catalytic Functionalization of 5-Amino-3-chloropyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 5-Amino-3-chloropyridin-2-ol in Drug Discovery

5-Amino-3-chloropyridin-2-ol is a highly valuable and versatile building block in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[1][2] Its substituted pyridine core is a privileged scaffold, frequently found in biologically active compounds. The presence of an amino group, a chloro substituent, and a hydroxyl group on the pyridin-2-one tautomer provides multiple reactive handles for diverse chemical transformations. This allows for the systematic exploration of chemical space in the development of novel therapeutic agents, including kinase inhibitors and other targeted therapies.[3] This guide provides a comprehensive overview of modern catalytic systems for the selective functionalization of this key intermediate, offering detailed protocols and mechanistic insights to empower researchers in medicinal chemistry and drug development.

Core Functionalization Strategies: A Mechanistic Overview

The reactivity of 5-Amino-3-chloropyridin-2-ol is primarily centered around the chloro and amino substituents, as well as the pyridine ring itself. Modern catalytic methods enable precise and efficient modifications at these sites. The principal synthetic transformations include palladium-catalyzed cross-coupling reactions for C-C and C-N bond formation, copper-catalyzed reactions, and emerging C-H activation strategies.

Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of Pyridine Functionalization

Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of halopyridines.[3] For a related substrate, 5-Amino-2-chloropyridine, Suzuki-Miyaura coupling has been successfully employed to introduce aryl and heteroaryl moieties.[4] Similarly, the Buchwald-Hartwig amination allows for the construction of C-N bonds, further diversifying the molecular architecture.[3][4]

The key to successful cross-coupling on electron-rich aminopyridine systems lies in the judicious choice of a palladium precatalyst, a sterically demanding and electron-rich phosphine ligand, and a suitable base. The ligand plays a crucial role in facilitating the rate-limiting oxidative addition of the palladium(0) species to the C-Cl bond and promoting the subsequent reductive elimination to afford the desired product.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 5-Amino-3-chloropyridin-2-ol

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of 5-Amino-3-chloropyridin-2-ol with various boronic acids.

Materials:

  • 5-Amino-3-chloropyridin-2-ol (1.0 equiv)

  • Aryl- or heteroarylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃; 2-5 mol%)

  • Phosphine ligand (e.g., SPhos, XPhos; 4-10 mol%)

  • Base (e.g., K₃PO₄, K₂CO₃; 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, toluene)

  • Schlenk flask or microwave vial

  • Inert atmosphere (Argon or Nitrogen)

Step-by-Step Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add 5-Amino-3-chloropyridin-2-ol, the boronic acid, palladium catalyst, phosphine ligand, and base.

  • Evacuate and backfill the flask with inert gas three times.

  • Add the anhydrous, degassed solvent via syringe. If a biphasic system is used, add the degassed water at this stage.

  • Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions

EntryBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane/H₂O100Est. >80
24-Methoxyphenylboronic acidPd₂(dba)₃ (2.5)XPhos (5)K₂CO₃Toluene110Est. >85
33-Pyridylboronic acidPEPPSI-IPr (3)-K₃PO₄Dioxane/H₂O90Est. >75

Yields are estimated based on similar transformations of aminohalopyridines and require experimental verification for 5-Amino-3-chloropyridin-2-ol.[4]

Visualization: Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-Cl(L₂) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Ar Ar-Pd(II)-Ar'(L₂) Transmetal->PdII_Ar Boronate Ar'B(OH)₂ Boronate->Transmetal Base Base Base->Transmetal RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product ArCl 5-Amino-3-chloropyridin-2-ol ArCl->OxAdd

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol provides a general method for the C-N cross-coupling of 5-Amino-3-chloropyridin-2-ol with various amines.

Materials:

  • 5-Amino-3-chloropyridin-2-ol (1.0 equiv)

  • Amine (1.1-1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂; 1-5 mol%)

  • Bulky phosphine ligand (e.g., Xantphos, RuPhos; 2-10 mol%)

  • Strong, non-nucleophilic base (e.g., NaOtBu, LiHMDS; 1.2-1.5 equiv)

  • Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)

  • Glovebox or Schlenk line setup

Step-by-Step Procedure:

  • In a glovebox or under an inert atmosphere, charge a dry Schlenk flask with the palladium precatalyst, phosphine ligand, and base.[3]

  • Add 5-Amino-3-chloropyridin-2-ol and the desired amine.[3]

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the flask and heat the reaction mixture to 80-120 °C with stirring for 4-24 hours.[3]

  • Monitor the reaction progress by TLC or LC-MS.[3]

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride and extract with an organic solvent.[3]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by flash column chromatography.[3]

Data Presentation: Representative Buchwald-Hartwig Amination Reactions

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1MorpholinePd₂(dba)₃ (2)Xantphos (4)NaOtBuToluene100Est. >90
2AnilinePd(OAc)₂ (3)RuPhos (6)LiHMDS1,4-Dioxane110Est. >80
3BenzylaminePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene100Est. >85

Yields are estimated based on similar transformations of aminohalopyridines and require experimental verification for 5-Amino-3-chloropyridin-2-ol.[3][4]

Visualization: Experimental Workflow for Catalytic Amination

Buchwald_Hartwig_Workflow Start Start: Inert Atmosphere Setup Reagents Charge Flask: - 5-Amino-3-chloropyridin-2-ol - Amine - Pd Catalyst & Ligand - Base Start->Reagents Solvent Add Anhydrous, Degassed Solvent Reagents->Solvent Reaction Heat and Stir (80-120 °C, 4-24h) Solvent->Reaction Monitoring Monitor by TLC/LC-MS Reaction->Monitoring Monitoring->Reaction Incomplete Workup Quench, Extract, and Dry Monitoring->Workup Complete Purification Flash Column Chromatography Workup->Purification Product Isolated Product Purification->Product

Caption: Step-by-step workflow for Buchwald-Hartwig amination.

Emerging Strategies and Future Outlook

While palladium-catalyzed cross-coupling reactions are well-established, the field is continuously evolving. The development of novel ligands and more robust catalyst systems is expanding the scope of these transformations. Furthermore, alternative catalytic approaches are gaining traction.

C-H Functionalization: A Paradigm Shift in Synthesis

Direct C-H functionalization represents a more atom-economical approach to modifying the pyridine ring. While still a developing area for this specific substrate, directed ortho-lithiation strategies have been successfully applied to related 2-chloropyridine systems, allowing for regioselective functionalization at the 5-position.[1][5] Adapting such methods to 5-Amino-3-chloropyridin-2-ol could provide novel pathways for introducing a wide range of functional groups.

Biocatalysis: The Green Chemistry Approach

Biocatalysis offers a sustainable and highly selective alternative for the synthesis and functionalization of pyridinol derivatives. For instance, whole-cell biocatalysts like Burkholderia sp. MAK1 have demonstrated remarkable regioselectivity in the hydroxylation of 2-aminopyridines at the C-5 position.[1] While direct application to 5-Amino-3-chloropyridin-2-ol has yet to be reported, the potential for enzymatic transformations, possibly through enzyme engineering, presents an exciting avenue for future research.

Troubleshooting and Considerations

  • Substrate Solubility: 5-Amino-3-chloropyridin-2-ol may have limited solubility in some organic solvents. A co-solvent system or a more polar aprotic solvent may be necessary.

  • Catalyst Deactivation: The amino group can potentially coordinate to the metal center and inhibit catalysis. The use of bulky ligands helps to mitigate this effect.

  • Competing Reactivity: The presence of multiple functional groups (amino, chloro, hydroxyl) can lead to side reactions. Careful optimization of reaction conditions is crucial to ensure selectivity. For instance, the amino group can undergo N-arylation in Buchwald-Hartwig reactions if not appropriately protected or if the conditions are not selective for C-Cl activation.

  • Tautomerism: The pyridin-2-ol/pyridin-2-one tautomerism can influence the electronic properties and reactivity of the substrate. This should be considered when designing synthetic strategies.

Conclusion

The catalytic functionalization of 5-Amino-3-chloropyridin-2-ol is a cornerstone for the synthesis of novel and complex molecules in drug discovery. This guide provides a foundation in the established palladium-catalyzed cross-coupling methodologies and offers a glimpse into emerging strategies that promise to further expand the synthetic toolbox. By understanding the underlying principles and carefully executing the provided protocols, researchers can effectively leverage this versatile building block to accelerate the development of next-generation therapeutics.

References

  • Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. (2023). Molecules. Retrieved January 16, 2026, from [Link]

Sources

Application Notes & Protocols: 5-Amino-3-chloropyridin-2-ol as a Versatile Scaffold for the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Amino-3-chloropyridin-2-ol is a highly functionalized pyridine derivative that serves as a privileged and versatile starting material in medicinal chemistry and drug discovery.[1] Its unique arrangement of an amino group, a reactive chlorine atom, and a pyridin-2-ol core—which exists in tautomeric equilibrium with the corresponding pyridin-2-one—provides multiple strategic vectors for chemical modification. This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the step-by-step synthesis of diverse bioactive molecules utilizing this powerful scaffold. We will explore its reactivity, outline key synthetic transformations, and provide detailed, field-proven protocols for creating libraries of potential therapeutic agents, with a focus on kinase inhibitors.

Introduction: The Strategic Value of the 5-Amino-3-chloropyridin-2-ol Scaffold

The pyridine ring is a cornerstone of many natural products and FDA-approved drugs.[2] The 2-pyridone substructure, in particular, is a well-recognized pharmacophore known for its high reactivity and ability to participate in crucial hydrogen bonding interactions with biological targets.[3] 5-Amino-3-chloropyridin-2-ol (henceforth referred to as ACP-OH ) capitalizes on this foundation by incorporating three key functional groups, each offering a distinct handle for synthetic diversification.

  • The 5-Amino Group: Serves as a versatile nucleophile for acylation, sulfonylation, and C-N cross-coupling reactions. It is often a key hydrogen bond donor for interactions with protein targets.

  • The 3-Chloro Group: An excellent leaving group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the introduction of aryl, heteroaryl, alkyl, or amino substituents to build molecular complexity.

  • The 2-Hydroxyl/Oxo Group: Can be O-alkylated or used to modulate the electronic properties and solubility of the final compound. Its ability to tautomerize to the 2-pyridone form is critical for its biological activity, particularly in acting as a hinge-binding motif in kinase inhibitors.[4]

This multi-faceted reactivity makes ACP-OH an ideal starting point for constructing libraries of compounds for high-throughput screening and structure-activity relationship (SAR) studies.

Core Reactivity and Synthetic Strategy

The synthetic utility of ACP-OH stems from the differential reactivity of its functional groups, allowing for selective and sequential modifications. A general strategy for diversification involves a multi-step sequence that leverages modern synthetic methodologies.

Logical Workflow for Scaffold Diversification

The following diagram illustrates a logical workflow for leveraging the ACP-OH scaffold to generate a library of diverse, bioactive candidates. The strategy prioritizes robust, high-yield reactions commonly employed in medicinal chemistry.

G cluster_0 Core Scaffold cluster_1 Step 1: C-3 Position Diversification (Cross-Coupling) cluster_2 Intermediate Library cluster_3 Step 2: N-5 Position Functionalization cluster_4 Final Bioactive Molecule Library ACP 5-Amino-3-chloropyridin-2-ol (ACP-OH) Suzuki Suzuki Coupling (+ R-B(OH)2) ACP->Suzuki Buchwald Buchwald-Hartwig Amination (+ R-NH2) ACP->Buchwald Sonogashira Sonogashira Coupling (+ R-C≡CH) ACP->Sonogashira Intermediate_Aryl 5-Amino-3-aryl-pyridin-2-ol Suzuki->Intermediate_Aryl Intermediate_Amino 5-Amino-3-(substituted-amino)-pyridin-2-ol Buchwald->Intermediate_Amino Intermediate_Alkynyl 5-Amino-3-alkynyl-pyridin-2-ol Sonogashira->Intermediate_Alkynyl Acylation Acylation / Sulfonylation (+ R-COCl or R-SO2Cl) Intermediate_Aryl->Acylation Reductive_Amination Reductive Amination (+ Aldehyde/Ketone) Intermediate_Aryl->Reductive_Amination Intermediate_Amino->Acylation Intermediate_Alkynyl->Acylation Final_Library Diverse Library of Bioactive Candidates Acylation->Final_Library Reductive_Amination->Final_Library

Caption: General synthetic workflow for diversifying the ACP-OH scaffold.

Experimental Protocols: Synthesis of Kinase Inhibitor Scaffolds

The following protocols provide detailed, step-by-step methodologies for key transformations. These are designed to be robust and adaptable for a range of substrates.

Protocol 3.1: Suzuki-Miyaura Cross-Coupling at the C-3 Position

Objective: To introduce aryl or heteroaryl substituents at the 3-position, a common strategy for exploring the solvent-front region of kinase ATP-binding sites. This protocol is adapted from standard procedures known to be effective for chloro-pyridine substrates.[5]

Reaction Scheme: ACP-OH + R-B(OH)₂ → 5-Amino-3-aryl-pyridin-2-ol

Materials:

  • 5-Amino-3-chloropyridin-2-ol (ACP-OH )

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂·CH₂Cl₂) (3 mol%)

  • Base (e.g., K₂CO₃) (2.5 equivalents)

  • Solvent: 1,4-Dioxane and Water (4:1 ratio, degassed)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask, add ACP-OH (1.0 eq), the arylboronic acid (1.2 eq), K₂CO₃ (2.5 eq), and Pd(dppf)Cl₂·CH₂Cl₂ (0.03 eq).

  • Evacuate and backfill the flask with inert gas three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90-100 °C and stir vigorously for 4-12 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the aqueous layer and extract it twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a dichloromethane/methanol gradient) to yield the desired 5-amino-3-aryl-pyridin-2-ol.

Causality & Expertise: The choice of Pd(dppf)Cl₂ is based on its high efficiency for cross-coupling reactions with electron-rich heterocyclic chlorides. The aqueous base/solvent system is crucial for the transmetalation step of the catalytic cycle. Degassing is mandatory to prevent oxidation and deactivation of the Pd(0) active catalyst.

Protocol 3.2: Acylation of the 5-Amino Group

Objective: To install amide or sulfonamide functionalities, which can form critical hydrogen bonds with the protein backbone or extend into new binding pockets.

Reaction Scheme: 5-Amino-3-aryl-pyridin-2-ol + R-COCl → 5-(Acylamino)-3-aryl-pyridin-2-ol

Materials:

  • 5-Amino-3-aryl-pyridin-2-ol (from Protocol 3.1)

  • Acyl chloride or sulfonyl chloride (e.g., benzoyl chloride) (1.1 equivalents)

  • Base (e.g., Pyridine or Triethylamine) (2.0 equivalents)

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

Procedure:

  • Dissolve the 5-amino-3-aryl-pyridin-2-ol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add the base (e.g., pyridine, 2.0 eq) and stir for 5 minutes.

  • Add the acyl chloride (1.1 eq) dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Extract the product with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product via flash chromatography or recrystallization to obtain the final compound.

Trustworthiness: This standard acylation protocol is self-validating. The reaction progress can be easily monitored, and the product can be characterized by standard analytical techniques (¹H NMR, ¹³C NMR, HRMS). The disappearance of the starting amine and the appearance of the amide product are readily observable.

Application Example: Synthesis of a Putative Kinase Inhibitor Core

This section outlines the synthesis of a core structure analogous to known kinase inhibitors, demonstrating the practical application of the protocols.

G ACP 5-Amino-3-chloropyridin-2-ol Step1 Protocol 3.1: Suzuki Coupling Pd(dppf)Cl₂, K₂CO₃ ACP->Step1 BoronicAcid 4-Fluorophenyl boronic acid BoronicAcid->Step1 Intermediate 5-Amino-3-(4-fluorophenyl) pyridin-2-ol Step2 Protocol 3.2: Acylation Pyridine, DCM Intermediate->Step2 AcylChloride Cyclopropanecarbonyl chloride AcylChloride->Step2 FinalProduct N-(5-(4-fluorophenyl)-6-oxo-1,6-dihydropyridin-3-yl) cyclopropanecarboxamide (Putative Kinase Inhibitor) Step1->Intermediate Step2->FinalProduct

Caption: Synthesis of a putative kinase inhibitor core from ACP-OH.

Data Presentation: Library of Potential Derivatives

The following table outlines a small, representative library of compounds that can be synthesized using the described protocols to probe structure-activity relationships.

Compound IDR¹ Substituent (from Boronic Acid)R² Substituent (from Acyl Chloride)Target Class (Hypothetical)
ACP-001 4-FluorophenylCyclopropylKinase (e.g., p38α)
ACP-002 3-MethoxyphenylAcetylKinase (e.g., JAK2)[6][7]
ACP-003 Pyridin-4-ylIsobutyrylKinase (e.g., Aurora)[4]
ACP-004 1-Methyl-1H-pyrazol-4-ylMethylsulfonylKinase (e.g., MPS1)[4]
ACP-005 Thiophen-2-ylBenzoylGeneral Bioactive Screening

Conclusion

5-Amino-3-chloropyridin-2-ol is a cost-effective and highly adaptable starting material for the synthesis of diverse and complex bioactive molecules. Its functional group handles are perfectly positioned for sequential and orthogonal chemical modifications using robust and well-established synthetic methods. The protocols and strategies outlined in this document provide a solid foundation for research groups in medicinal chemistry and drug discovery to rapidly generate libraries of novel compounds for biological screening, accelerating the journey from hit identification to lead optimization.

References

  • Goldstein, D. M., et al. (2008). Synthesis and biological activity of pyridopyridazin-6-one p38α MAP kinase inhibitors. Part 2. Bioorganic & Medicinal Chemistry Letters, 18(10), 3054-3058. [Link]

  • ResearchGate. Synthetic routes and natural sources of 2-pyridone derivatives and their pharmacological activity. [Link]

  • Iriepa, I., et al. (2017). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules, 22(11), 1859. [Link]

  • ResearchGate. Synthesis of pyridine derivatives for diverse biological activity profiles: A review. [Link]

  • Abdel-Rahman, A. A. H., et al. (2017). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. International Journal of Pharmaceutical and Clinical Research, 9(4), 303-324. [Link]

  • MDPI. Nitropyridines in the Synthesis of Bioactive Molecules. [Link]

  • Sakr, A. R., et al. (2023). Novel synthetic routes for Pyrimidine, Pyridine and Pyrazole Derivatives and Their Antibacterial Evaluation. Russian Journal of Organic Chemistry, 59(Suppl. 1), S131-S141. [Link]

  • ResearchGate. Nitropyridines in the Synthesis of Bioactive Molecules. [Link]

  • PubChem. 3-Amino-5-chloro-2-hydroxypyridine. [Link]

  • ResearchGate. Properties of 3-aminopyridin-2-one fragment 1. [Link]

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Troubleshooting & Optimization

common side reactions with 5-Amino-3-chloropyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Amino-3-chloropyridin-2-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the experimental use of this versatile intermediate. By understanding the underlying chemical principles, you can optimize your reaction conditions, minimize byproduct formation, and ensure the integrity of your synthetic pathways.

I. Understanding the Reactivity of 5-Amino-3-chloropyridin-2-ol

5-Amino-3-chloropyridin-2-ol exists in tautomeric equilibrium with 5-amino-3-chloro-2(1H)-pyridinone. This duality in its structure is central to its reactivity, presenting multiple sites for electrophilic and nucleophilic attack. The electron-donating amino group and the electron-withdrawing chloro substituent, along with the nucleophilic pyridinone oxygen and nitrogen, create a complex reactivity profile that can lead to several side reactions if not carefully controlled.

II. Troubleshooting Guide: Common Side Reactions and Their Mitigation

This section addresses specific experimental issues in a question-and-answer format, providing insights into the causes and step-by-step guidance for troubleshooting.

Question 1: I am observing a significant amount of a dichlorinated byproduct in my reaction mixture. What is happening and how can I prevent it?

Answer:

Plausible Cause: Over-chlorination is a common side reaction when performing electrophilic aromatic substitution on aminopyridine scaffolds. The amino group is strongly activating, making the pyridine ring susceptible to further chlorination, leading to the formation of di- or even tri-chlorinated species. This is a known issue in the synthesis of related compounds like 2-amino-5-chloropyridine, where 2-amino-3,5-dichloropyridine is a frequent byproduct.[1][2][3]

Troubleshooting Steps:

  • Control Stoichiometry: Carefully control the stoichiometry of your chlorinating agent. Use of a slight excess should be avoided; begin with a 1:1 molar ratio and adjust as needed based on in-process monitoring.

  • Reaction Temperature: Perform the chlorination at a lower temperature. This will decrease the reaction rate and can improve selectivity for the mono-chlorinated product.

  • Choice of Chlorinating Agent: Milder chlorinating agents, such as N-chlorosuccinimide (NCS), may offer better control compared to harsher reagents like chlorine gas.

  • Solvent Effects: The choice of solvent can influence the reactivity. Consider less polar solvents to temper the reaction.

  • In-Process Monitoring: Use techniques like TLC, LC-MS, or GC-MS to monitor the reaction progress. Quench the reaction as soon as the starting material is consumed to prevent the formation of the dichlorinated byproduct.

Question 2: My alkylation/acylation reaction is giving me a mixture of N- and O-substituted products. How can I improve the selectivity?

Answer:

Plausible Cause: The tautomeric nature of 5-Amino-3-chloropyridin-2-ol provides two primary nucleophilic sites: the amino group (-NH2) and the pyridinone oxygen (-OH). The selectivity between N- and O-alkylation/acylation is highly dependent on the reaction conditions, particularly the base and solvent used. This is a well-documented challenge with similar heterocyclic systems.

Troubleshooting Steps:

  • For O-Alkylation/Acylation:

    • Choice of Base: Use a weaker base such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3). These bases are generally more effective at deprotonating the hydroxyl group of the pyridinone tautomer.

    • Solvent Selection: Polar aprotic solvents like DMF or acetonitrile tend to favor O-alkylation.

    • Protecting the Amino Group: If O-substitution is the desired outcome, consider protecting the more nucleophilic amino group with a suitable protecting group (e.g., Boc, Cbz) prior to the alkylation/acylation step.

  • For N-Alkylation/Acylation:

    • Choice of Base: Stronger bases, such as sodium hydride (NaH) or lithium diisopropylamide (LDA), can deprotonate the amino group, favoring N-substitution. Exercise caution as these bases can also deprotonate the pyridinone.

    • Solvent Selection: Non-polar solvents can sometimes favor N-acylation.

    • Reaction Temperature: Lowering the reaction temperature may improve selectivity.

Data Summary for Selective Alkylation/Acylation:

Desired ProductRecommended BaseRecommended SolventKey Considerations
O-Substituted K₂CO₃, Cs₂CO₃DMF, AcetonitrileProtect the amino group for highest selectivity.
N-Substituted NaH, LDAToluene, THFMay require optimization to avoid competing deprotonation.

Question 3: I've isolated an unexpected cyclized byproduct. What could be the cause?

Answer:

Plausible Cause: Intramolecular cyclization is a potential side reaction, particularly when using bifunctional alkylating agents or when the initial product of N- or O-alkylation contains a pendant nucleophile. The chloro substituent on the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr), and an intramolecular reaction can be kinetically favored. A similar phenomenon of intramolecular SNAr has been observed in related heterocyclic systems.[4]

Visualizing the Potential Cyclization Pathway:

G cluster_0 Step 1: O-Alkylation cluster_1 Step 2: Intramolecular SNAr A 5-Amino-3-chloropyridin-2-ol B O-Alkylated Intermediate (with pendant nucleophile) A->B R-X, Base C Cyclized Byproduct B->C Intramolecular Attack on C-Cl

Caption: Potential pathway to a cyclized byproduct.

Troubleshooting Steps:

  • Reagent Choice: If possible, choose alkylating/acylating agents that do not contain a pendant nucleophile capable of displacing the chloro group.

  • Protecting Groups: If the functional group on the alkylating agent is necessary for subsequent steps, consider protecting it during the initial substitution reaction.

  • Reaction Conditions: Lowering the reaction temperature and using a less polar solvent can sometimes disfavor the intramolecular cyclization.

  • Steric Hindrance: Introducing steric bulk near the reacting centers can sometimes hinder the intramolecular cyclization.

III. Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for 5-Amino-3-chloropyridin-2-ol? A1: It is recommended to store 5-Amino-3-chloropyridin-2-ol in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.

Q2: Can the amino group of 5-Amino-3-chloropyridin-2-ol undergo Sandmeyer-type reactions? A2: Yes, the primary amino group can be diazotized with nitrous acid (generated in situ from NaNO2 and a strong acid) and subsequently converted to other functional groups (e.g., -OH, -Br, -CN). However, care must be taken as the pyridinone ring can be sensitive to the strongly acidic conditions.

Q3: What purification methods are most effective for removing common byproducts? A3: Column chromatography on silica gel is typically the most effective method for separating the desired product from closely related byproducts like dichlorinated species or regioisomers of alkylation/acylation. Recrystallization can also be effective if a suitable solvent system is identified.

Q4: Is 5-Amino-3-chloropyridin-2-ol sensitive to light or air? A4: While not acutely sensitive, prolonged exposure to light and air can lead to gradual degradation, often characterized by a change in color. It is best to store it under an inert atmosphere (e.g., argon or nitrogen) if it is to be kept for an extended period.

IV. Experimental Protocols

General Protocol for N-Acylation:

  • To a solution of 5-Amino-3-chloropyridin-2-ol (1.0 eq.) in a suitable solvent (e.g., DCM or THF) at 0 °C, add a base (e.g., triethylamine, 1.2 eq.).

  • Slowly add the acylating agent (e.g., acyl chloride or anhydride, 1.1 eq.).

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

General Protocol for O-Alkylation:

  • To a suspension of 5-Amino-3-chloropyridin-2-ol (1.0 eq.) and a base (e.g., K2CO3, 1.5 eq.) in DMF, add the alkylating agent (e.g., alkyl halide, 1.2 eq.).

  • Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and stir until completion (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Troubleshooting Workflow Diagram:

G cluster_purity Purity Issues cluster_byproduct Specific Byproduct Identified start Reaction Issue Identified purity_issue Low Purity/ Multiple Spots on TLC start->purity_issue byproduct_id Byproduct Identified (e.g., via MS) start->byproduct_id dihalogen Dihalogenated Byproduct? purity_issue->dihalogen byproduct_id->dihalogen regioisomer N/O Regioisomers? dihalogen->regioisomer No dihalogen_sol Adjust Stoichiometry, Lower Temperature, Use Milder Reagent dihalogen->dihalogen_sol Yes cyclized Cyclized Byproduct? regioisomer->cyclized No regioisomer_sol Optimize Base/Solvent, Use Protecting Group regioisomer->regioisomer_sol Yes cyclized_sol Modify Reagent, Lower Temperature, Use Protecting Group cyclized->cyclized_sol Yes end_node Re-run Experiment cyclized->end_node No dihalogen_sol->end_node regioisomer_sol->end_node cyclized_sol->end_node

Caption: A logical workflow for troubleshooting common issues.

V. References

  • PubChem. (n.d.). 3-Amino-5-chloro-2-hydroxypyridine. Retrieved from [Link]

  • Google Patents. (1976). Process for preparing 2-amino-5-chloropyridine. Retrieved from

  • Google Patents. (2017). Preparation of 2-amino-5-chloropyridine. Retrieved from

  • Google Patents. (2017). A method for preparation of 2-amino-5-chloro-pyridine. Retrieved from

  • Journal of Heterocyclic Chemistry. (2021). Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides. Retrieved from [Link]

Sources

how to avoid over-chlorination in aminopyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Over-Chlorination

Welcome to the Technical Support Center for synthetic chemistry. This guide, designed for researchers, chemists, and drug development professionals, provides in-depth troubleshooting advice and robust protocols to address a common challenge in the synthesis of halogenated heterocycles: the over-chlorination of aminopyridines. As Senior Application Scientists, we combine mechanistic understanding with field-proven experience to help you achieve high selectivity and yield in your reactions.

Section 1: Understanding the Challenge: FAQs on Over-Chlorination

This section addresses the fundamental principles governing the chlorination of aminopyridines and the reasons why over-chlorination is a frequent obstacle.

Q1: Why is my aminopyridine substrate so susceptible to over-chlorination?

A1: The high reactivity of the aminopyridine ring system is rooted in its electronic properties. The amino group (-NH₂) is a powerful activating group. Through resonance, it donates electron density to the pyridine ring, making the ring significantly more nucleophilic and thus more reactive towards electrophiles like "Cl⁺" sources. This increased reactivity, which facilitates the desired initial chlorination, also activates the resulting monochlorinated product, making it a prime candidate for a second, unwanted chlorination event.

Q2: What is the underlying mechanism of this reaction?

A2: The chlorination of aminopyridines is a classic example of an electrophilic aromatic substitution (EAS) reaction.[1] In this process, the electron-rich π-system of the pyridine ring attacks an electrophilic chlorine species (e.g., from N-chlorosuccinimide, NCS). This forms a resonance-stabilized carbocation intermediate known as a sigma complex.[2] A weak base then removes a proton from the carbon bearing the new chlorine atom, restoring aromaticity and yielding the chlorinated aminopyridine. The problem arises because the first chlorine atom, while generally deactivating, is not sufficient to overcome the strong activating effect of the amino group, allowing the reaction to proceed further.

Q3: Does the position of the amino group affect the likelihood of over-chlorination?

A3: Yes, the position of the amino group is critical as it directs where the chlorination will occur and influences the overall reactivity.

  • 2-Amino and 4-Aminopyridine: These isomers are highly activated at the positions ortho and para to the amino group. For example, 2-aminopyridine is strongly activated at the 3- and 5-positions. This high degree of activation makes them particularly prone to di-chlorination if reaction conditions are not strictly controlled.

  • 3-Aminopyridine: This isomer is less activated than its 2- and 4-counterparts. While the amino group still directs ortho and para (to the 2-, 4-, and 6-positions), the overall activation is less pronounced, slightly reducing the risk of over-chlorination compared to the other isomers.

Q4: Are certain chlorinating agents more prone to causing over-chlorination than others?

A4: Absolutely. The choice of chlorinating agent is one of the most critical factors in controlling selectivity.

  • Harsh Reagents (e.g., Cl₂ gas, Sulfuryl Chloride - SO₂Cl₂): These are highly reactive and aggressive chlorinating agents.[3][4] They often require less activated substrates or lead to poor selectivity and multiple additions on activated rings like aminopyridines. Their use generally requires very low temperatures and precise stoichiometric control to even attempt selective monochlorination.

  • Milder Reagents (e.g., N-Chlorosuccinimide - NCS): NCS is a solid, easy-to-handle reagent that is widely considered the agent of choice for selective chlorination of electron-rich aromatics.[5][6][7] It provides a milder, more controlled source of electrophilic chlorine, significantly reducing the rate of the second chlorination and allowing the selective synthesis of the monochlorinated product.[2]

Section 2: Proactive Strategies for Selective Monochlorination

Controlling chlorination reactions is a matter of kinetics. The goal is to maximize the rate of the first chlorination while minimizing the rate of the second. The following strategies are key to achieving this control.

Key Parameter Control

The relationship between reaction parameters and selectivity is paramount. The following diagram illustrates the key experimental levers you can adjust to favor the desired monochlorinated product.

G Temp Low Temperature (-20°C to 0°C) Mono Desired Monochlorination Temp->Mono Favors Di Undesired Di-chlorination Temp->Di Suppresses Stoich Stoichiometry (1.0-1.1 equiv NCS) Stoich->Mono Favors Stoich->Di Suppresses Solvent Solvent Choice (e.g., DMF, CH2Cl2) Solvent->Mono Influences Agent Chlorinating Agent (Use NCS) Agent->Mono Strongly Favors Agent->Di Suppresses

Caption: Key factors influencing chlorination selectivity.

Comparative Analysis of Chlorinating Agents

The selection of the appropriate chlorinating agent is a critical first step in designing a selective synthesis. The table below summarizes the properties and typical applications of common reagents.

Chlorinating AgentFormulaFormReactivitySelectivity on Activated RingsKey Considerations
N-Chlorosuccinimide C₄H₄ClNO₂SolidMildHigh The preferred reagent for selective monochlorination. Easy to handle.[6]
Sulfuryl Chloride SO₂Cl₂LiquidHighLow-ModerateCan be used, but requires very low temperatures and careful control.[4] Often generates HCl byproduct.
Chlorine Gas Cl₂GasVery HighLowDifficult to handle; typically results in over-chlorination and is not recommended for activated substrates.

Section 3: Troubleshooting Guide: When Over-Chlorination Occurs

Even with careful planning, side reactions can occur. This guide provides a systematic approach to diagnosing and solving over-chlorination issues.

Troubleshooting_Workflow start Problem: Over-chlorination Detected (e.g., by LC-MS, TLC) q1 Is reaction temperature ≤ 0°C? start->q1 a1_yes Action: Lower Temperature (Try -20°C or -40°C). Slower addition of NCS. q1->a1_yes No q2 Is NCS stoichiometry > 1.1 equivalents? q1->q2 Yes a1_yes->q2 a2_yes Action: Reduce NCS. Use 1.0-1.05 equivalents. Verify purity of starting material. q2->a2_yes Yes q3 Are you monitoring the reaction closely? q2->q3 No a2_yes->q3 a3_yes Action: Increase Monitoring Frequency. Quench reaction immediately upon SM consumption. q3->a3_yes No end_node Solution: Optimized Conditions for Monochlorination q3->end_node Yes a3_yes->end_node

Caption: Troubleshooting workflow for over-chlorination.

Q5: I'm seeing a significant amount of dichlorinated product in my crude LC-MS. What is my first step?

A5: The first parameter to investigate is temperature . Exothermic reactions can lead to a runaway increase in the local temperature, dramatically increasing the rate of the second chlorination.

  • Troubleshooting Action: Ensure your cooling bath is efficient and stable. Begin the reaction at 0°C or lower (e.g., -20°C). Add the chlorinating agent (NCS) portion-wise or as a solution via a syringe pump over a prolonged period. This maintains a low reaction temperature and a low instantaneous concentration of the chlorinating agent, both of which favor monochlorination.

Q6: I've lowered the temperature, but I still see dichlorination before all my starting material is consumed. What's next?

A6: This points to an issue with stoichiometry .

  • Troubleshooting Action: Carefully check the stoichiometry of your reagents. Use no more than 1.0 to 1.1 equivalents of NCS.[5] It is often better to accept a lower conversion of the starting material (e.g., 80-90%) and separate the unreacted aminopyridine during purification than to push the reaction to completion and generate difficult-to-remove dichlorinated impurities. Ensure your starting aminopyridine is pure and anhydrous, as impurities can affect the true molar ratio.

Q7: My reaction is very slow at low temperatures, and if I warm it up, I get over-chlorination. How do I find the right balance?

A7: This is a classic optimization problem that can often be solved by considering the solvent . The polarity of the solvent can influence the reactivity of the chlorinating agent and the substrate.

  • Troubleshooting Action: Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (MeCN) can often facilitate the reaction at lower temperatures. However, be aware that highly polar solvents can sometimes increase the rate of over-chlorination. A less polar solvent like dichloromethane (DCM) might offer better selectivity, albeit with a longer reaction time.[8] Consider running a small solvent screen to identify the optimal medium for your specific substrate.

Section 4: Analytical and Experimental Protocols

Adherence to validated protocols is essential for reproducibility and success.

Protocol 1: Selective Monochlorination of 2-Aminopyridine using NCS

This protocol provides a robust starting point for the selective chlorination at the 5-position of 2-aminopyridine.

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add 2-aminopyridine (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous dimethylformamide (DMF, approx. 0.5 M concentration).

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Reagent Addition: Add N-chlorosuccinimide (NCS, 1.05 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5°C.[5]

  • Reaction Monitoring: Stir the reaction at 0°C. Monitor the progress by thin-layer chromatography (TLC) or LC-MS every 30 minutes. The reaction is typically complete when the starting material is consumed (usually 2-4 hours).

  • Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Workup: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the desired 2-amino-5-chloropyridine.

Protocol 2: HPLC Method for Monitoring Reaction Progress

This method allows for the accurate quantification of starting material, monochlorinated product, and dichlorinated byproduct.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA)

    • Solvent B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)

  • Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Quench a small aliquot (approx. 50 µL) of the reaction mixture in 1 mL of 50:50 water/acetonitrile.

  • Analysis: The expected elution order will be aminopyridine (most polar), followed by monochloro-aminopyridine, and finally dichloro-aminopyridine (least polar). Quantify the relative peak areas to determine the reaction profile.[9]

References

  • Vertex AI Search. Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC.
  • Organic-Chemistry.org. N-Chlorosuccinimide (NCS).
  • Ningbo Inno Pharmchem Co., Ltd. NCS: The Selective Chlorinating Agent You Need for Synthesis.
  • Wikipedia. N-Chlorosuccinimide.
  • ChemRxiv. 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates.
  • ChemistryViews. Puzzling Pyridine Problem Probed.
  • National Center for Biotechnology Information. Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC.
  • BenchChem. N-Chlorosuccinimide: A Comprehensive Technical Guide to its Mechanism of Action in Chlorination Reactions.
  • American Chemical Society. Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. Crystal Growth & Design.
  • Organic Chemistry Portal. N-Chlorosuccinimide (NCS).
  • ResearchGate. Sulfuryl Chloride: A Versatile Alternative to Chlorine.
  • Bentham Science. The Study on Chlorination by Sulfuryl Chloride of Benzene/Pyridine Carboxamides and Carbonitriles.
  • Agency for Toxic Substances and Disease Registry. Analytical Methods for Pyridine.

Sources

Technical Support Center: Optimizing Yields in 5-Amino-3-chloropyridin-2-ol Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 5-Amino-3-chloropyridin-2-ol (CAS 1314916-27-2), a critical intermediate in pharmaceutical and medicinal chemistry research.[1] This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis and to provide actionable solutions for yield improvement.

The synthesis of 5-Amino-3-chloropyridin-2-ol is a multi-step process that requires careful control of reaction conditions to minimize side-product formation and maximize yield and purity. This guide will address specific issues in a question-and-answer format, drawing on established chemical principles and field-proven insights.

Common Synthetic Pathway Overview

A prevalent synthetic route to 5-Amino-3-chloropyridin-2-ol involves a three-step sequence starting from 2,3-dichloropyridine:

  • Nitration: Introduction of a nitro group at the 5-position of 2,3-dichloropyridine to form 2,3-dichloro-5-nitropyridine.

  • Reduction: Selective reduction of the nitro group of 2,3-dichloro-5-nitropyridine to an amino group, yielding 5-amino-2,3-dichloropyridine.

  • Hydrolysis: Selective hydrolysis of the chlorine atom at the 2-position of 5-amino-2,3-dichloropyridine to a hydroxyl group, affording the final product, 5-Amino-3-chloropyridin-2-ol.

Each of these steps presents unique challenges that can impact the overall yield and purity of the final product. The following sections will provide detailed troubleshooting guidance for each stage of this synthesis.

Workflow of 5-Amino-3-chloropyridin-2-ol Synthesis

cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction cluster_2 Step 3: Hydrolysis A 2,3-Dichloropyridine B 2,3-Dichloro-5-nitropyridine A->B HNO₃ / H₂SO₄ C 5-Amino-2,3-dichloropyridine B->C Reducing Agent (e.g., Fe/HCl) D 5-Amino-3-chloropyridin-2-ol C->D Aqueous Base or Acid

Caption: Synthetic pathway to 5-Amino-3-chloropyridin-2-ol.

Part 1: Troubleshooting the Nitration of 2,3-Dichloropyridine

FAQ 1: My nitration of 2,3-dichloropyridine is giving low yields and multiple isomers. How can I improve the regioselectivity for the 5-nitro product?

Root Cause Analysis: The nitration of 2,3-dichloropyridine is a classic electrophilic aromatic substitution. The two chlorine atoms are ortho, para-directing, while the pyridine nitrogen is a deactivating group.[2] This can lead to the formation of undesired 4- and 6-nitro isomers, complicating purification and reducing the yield of the desired 2,3-dichloro-5-nitropyridine.[2]

Solution:

  • Control of Reaction Temperature: Maintaining a low temperature, typically between 0-5°C, is crucial to enhance the selectivity for the 5-nitro isomer.[2] At higher temperatures, the formation of other isomers increases.

  • Choice of Nitrating Agent: A mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) is the standard nitrating agent.[2] The use of fuming nitric acid or oleum can lead to over-nitration or degradation of the starting material.

  • Slow and Controlled Addition: The 2,3-dichloropyridine should be added slowly to the nitrating mixture with efficient stirring to ensure homogenous mixing and to dissipate the heat of reaction, preventing localized temperature increases.

Experimental Protocol: Optimized Nitration of 2,3-Dichloropyridine

  • Prepare a nitrating mixture by carefully adding a stoichiometric equivalent of concentrated nitric acid to a cooled (0-5°C) flask containing concentrated sulfuric acid.

  • Slowly add 2,3-dichloropyridine dropwise to the cold, stirred nitrating mixture, ensuring the temperature does not exceed 5°C.

  • After the addition is complete, allow the reaction to stir at 0-5°C for a specified time, monitoring the reaction progress by TLC or GC-MS.

  • Carefully quench the reaction by pouring it onto crushed ice.

  • The precipitated 2,3-dichloro-5-nitropyridine can be collected by filtration, washed with cold water until the washings are neutral, and dried.

ParameterRecommended ConditionRationale
Temperature 0-5°CMinimizes formation of undesired isomers.[2]
Nitrating Agent Conc. HNO₃ / Conc. H₂SO₄Standard and effective for this transformation.[2]
Addition Rate Slow, dropwisePrevents localized overheating and side reactions.

Part 2: Troubleshooting the Reduction of 2,3-Dichloro-5-nitropyridine

FAQ 2: I'm observing incomplete reduction of the nitro group and/or dechlorination during the synthesis of 5-amino-2,3-dichloropyridine. What are the best practices to avoid these issues?

Root Cause Analysis: The reduction of the nitro group to an amine is a critical step. Incomplete reduction leads to a mixture of nitro and amino compounds, which can be difficult to separate. Conversely, harsh reduction conditions can lead to the undesired removal of one or both chlorine atoms (dechlorination), a common side reaction with certain reducing agents.

Solutions and Recommended Protocols:

  • Choice of Reducing Agent:

    • Iron in Acidic Media (e.g., Fe/HCl or Fe/Acetic Acid): This is a classic and often effective method for nitro group reduction.[3] The reaction is heterogeneous and requires vigorous stirring. The acidity needs to be carefully controlled to avoid dechlorination.

    • Stannous Chloride (SnCl₂): A reliable reagent for the reduction of aromatic nitro compounds. It is generally milder than catalytic hydrogenation and less prone to causing dechlorination.

    • Catalytic Hydrogenation (e.g., H₂/Pd-C): This method can be very efficient, but over-hydrogenation leading to dechlorination is a significant risk. Careful optimization of catalyst loading, hydrogen pressure, and reaction time is essential. Using a poisoned catalyst (e.g., Lindlar's catalyst) might be beneficial.

    • V₂O₅/TiO₂ with Hydrazine Hydrate: A more modern, recyclable heterogeneous catalyst system has been reported for the efficient reduction of nitro compounds with good yields.[4]

Experimental Protocol: Reduction with Iron Powder in Acidic Ethanol

This method is adapted from a procedure for a related compound.[5]

  • In a round-bottom flask equipped with a reflux condenser, suspend 2,3-dichloro-5-nitropyridine and an excess of reduced iron powder in a mixture of ethanol and water.

  • Add a catalytic amount of concentrated hydrochloric acid to initiate the reaction.[5]

  • Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by TLC until the starting material is consumed.

  • After completion, filter the hot reaction mixture to remove the iron salts.

  • Evaporate the solvent from the filtrate and purify the resulting crude 5-amino-2,3-dichloropyridine.

Reducing SystemAdvantagesPotential Issues
Fe/HCl Cost-effective, robustHeterogeneous, requires vigorous stirring, potential for acidic side reactions.[3]
SnCl₂ Good selectivity, homogenousStoichiometric tin waste.
H₂/Pd-C Clean, high-yieldingRisk of dechlorination.
V₂O₅/TiO₂ / N₂H₄·H₂O Recyclable catalyst, green solvent compatibleRequires specific catalyst preparation.[4]
Troubleshooting Reduction Issues

A Low Yield of 5-Amino-2,3-dichloropyridine B Incomplete Reduction A->B C Dechlorination A->C D Increase Reaction Time/Temperature B->D E Increase Amount of Reducing Agent B->E F Use Milder Reducing Agent (e.g., SnCl₂) C->F G Optimize H₂ Pressure/Catalyst Loading C->G

Caption: Troubleshooting guide for the reduction step.

Part 3: Troubleshooting the Hydrolysis of 5-Amino-2,3-dichloropyridine

FAQ 3: The hydrolysis of 5-amino-2,3-dichloropyridine to 5-Amino-3-chloropyridin-2-ol is sluggish and gives a low yield. How can I drive this reaction to completion?

Root Cause Analysis: The selective hydrolysis of the 2-chloro substituent in the presence of the 3-chloro group is challenging. The electron-donating amino group at the 5-position activates the ring towards nucleophilic substitution, but selectivity can be an issue. Inadequate reaction conditions (temperature, concentration of acid/base, reaction time) can lead to incomplete conversion or the formation of byproducts.

Solutions:

  • Choice of Hydrolysis Conditions:

    • Aqueous Acid (e.g., HCl, H₂SO₄): Heating in a strong aqueous acid is a common method for this type of hydrolysis. The reaction likely proceeds via protonation of the pyridine nitrogen, further activating the ring for nucleophilic attack by water.

    • Aqueous Base (e.g., NaOH, KOH): Basic hydrolysis can also be effective. The choice between acidic and basic conditions may depend on the stability of the product and the ease of workup.

  • Optimization of Reaction Parameters:

    • Temperature: This reaction often requires elevated temperatures (reflux) to proceed at a reasonable rate.

    • Concentration: The concentration of the acid or base can significantly impact the reaction rate. This should be optimized experimentally.

    • Reaction Time: The reaction should be monitored by a suitable analytical technique (e.g., HPLC, LC-MS) to determine the optimal reaction time and to avoid product degradation from prolonged heating.

Experimental Protocol: General Acid-Catalyzed Hydrolysis

  • Dissolve 5-amino-2,3-dichloropyridine in an aqueous solution of a strong acid (e.g., 20% H₂SO₄).

  • Heat the mixture to reflux and monitor the reaction's progress by TLC or HPLC.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Carefully neutralize the solution with a base (e.g., NaOH solution) to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry to obtain 5-Amino-3-chloropyridin-2-ol.

ParameterRecommended ConditionRationale
Hydrolysis Agent Aqueous strong acid or baseTo facilitate nucleophilic substitution of the chlorine.
Temperature RefluxTo provide sufficient energy for the reaction to proceed.
Monitoring TLC, HPLC, or LC-MSTo determine the endpoint and avoid byproduct formation.

Part 4: Purification and Characterization

FAQ 4: What are the best methods for purifying the final product, 5-Amino-3-chloropyridin-2-ol?

Root Cause Analysis: The crude product may contain unreacted starting materials, byproducts from the hydrolysis step (e.g., over-hydrolyzed or rearranged products), and inorganic salts from the workup.

Solutions:

  • Recrystallization: This is often the most effective method for purifying solid organic compounds. The choice of solvent is critical. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Potential solvents to screen include:

    • Ethanol/water mixtures

    • Methanol

    • Ethyl acetate

    • Acetonitrile

  • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used. A suitable eluent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane/methanol) will need to be developed based on TLC analysis.

Characterization:

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Melting Point: To assess purity.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

This comprehensive guide should provide you with the necessary tools to troubleshoot and optimize your synthesis of 5-Amino-3-chloropyridin-2-ol. For further, more specific inquiries, please do not hesitate to contact our technical support team.

References
  • Organic Syntheses, 2,3-diaminopyridine, [Link]

  • ResearchGate, Selective reduction of the nitro group in 2‐amino‐3,5‐dintropyridines..., [Link]

  • Royal Society of Chemistry, Selective and sustainable nitro reduction and reductive N -alkylation using a recyclable V 2 O 5 /TiO 2 catalyst for amine synthesis, [Link]

  • ResearchGate, How to do a reduction of 4,6 dichloro-5-nitro pyrimidine to 4,6 dichloro-5-amino pyrimidine?, [Link]

Sources

Technical Support Center: Synthesis of 5-Amino-3-chloropyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Amino-3-chloropyridin-2-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges encountered during the synthesis of this critical pyridine derivative. We will delve into the common by-products that may arise, their mechanisms of formation, and robust analytical strategies for their identification and control.

I. Overview of Synthetic Strategies and Potential Impurities

The synthesis of 5-Amino-3-chloropyridin-2-ol (a tautomer of 5-amino-3-chloro-1H-pyridin-2-one) is a multi-step process that often involves a combination of chlorination, nitration, reduction, and hydrolysis reactions.[1][2] The exact nature and quantity of by-products are intrinsically linked to the chosen synthetic route and the precision of reaction control. This guide will address impurities stemming from common synthetic pathways.

A plausible synthetic approach, inferred from related transformations, may start from a readily available aminopyridine derivative.[2][3] The sequence of introducing the chloro, amino, and hydroxyl groups is critical and can significantly influence the impurity profile.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental observations and provides a logical framework for troubleshooting.

Observation Potential Cause Proposed Action & Rationale
Final product has a dark or off-color appearance. Presence of nitro-aromatic impurities or polymeric materials.1. Recrystallization: Utilize a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) to purify the final product. The colored impurities may have different solubility profiles. 2. Activated Carbon Treatment: A small amount of activated carbon can be added to the solution of the crude product, followed by hot filtration to remove colored impurities. 3. Re-evaluate Reduction Step: If a nitro-intermediate is used, ensure the reduction to the amine is complete. Consider extending reaction time, increasing catalyst loading, or using a more potent reducing agent. Incomplete reduction is a common source of colored by-products.[4]
Low yield of the desired product. 1. Incomplete reaction: Monitor reaction progress by TLC or HPLC to ensure full conversion of starting materials. 2. Side reactions: Over-chlorination or formation of isomeric products can consume starting material.[5] 3. Product loss during work-up/purification: The amphoteric nature of the product may lead to losses. Optimize pH during extraction and precipitation steps.1. Reaction Monitoring: Implement in-process controls to determine the optimal reaction time. 2. Control of Reaction Conditions: For chlorination steps, carefully control stoichiometry of the chlorinating agent and reaction temperature to minimize the formation of di- and tri-chlorinated by-products.[5][6] For nitration, control of temperature and acid concentration is key to achieving desired regioselectivity. 3. Work-up Optimization: Perform small-scale experiments to determine the optimal pH for extraction and precipitation to maximize recovery.
Presence of an impurity with a higher molecular weight in Mass Spectrometry. Dimerization or coupling reactions, potentially arising from diazotization steps.1. Optimize Diazotization Conditions: Ensure low temperatures (typically 0-5 °C) are maintained during the formation of the diazonium salt to prevent unwanted side reactions.[2] 2. Rapid Subsequent Reaction: Use the generated diazonium salt immediately in the next step to minimize its decomposition or participation in side reactions.
Multiple spots on TLC or peaks in HPLC with similar retention times. Formation of positional isomers.1. Re-evaluate Regioselectivity: The directing effects of the substituents on the pyridine ring are crucial. Ensure that the order of functional group introduction favors the desired 3,5-substitution pattern. 2. Preparative Chromatography: If isomeric impurities are difficult to remove by crystallization, preparative HPLC or column chromatography may be necessary for purification.

III. Frequently Asked Questions (FAQs) on By-Product Analysis

Q1: What are the most likely by-products in the synthesis of 5-Amino-3-chloropyridin-2-ol?

Based on common synthetic strategies for substituted pyridines, the following by-products are plausible:

  • Over-chlorinated species: 5-Amino-3,X-dichloropyridin-2-ol or 5-Amino-3,X,Y-trichloropyridin-2-ol, where X and Y represent other positions on the pyridine ring. These arise from excessive chlorination.[5][6]

  • Isomeric Aminochloropyridinols: Depending on the synthetic route, isomers such as 3-Amino-5-chloropyridin-2-ol could be formed.

  • Incompletely Reacted Intermediates: Residual starting materials or intermediates, such as a nitro-precursor (e.g., 3-Chloro-5-nitropyridin-2-ol), can be present if reactions do not go to completion.

  • Dehalogenated Species: 5-Aminopyridin-2-ol can be formed if the chloro group is lost during a reductive step.

  • Diazotization-related impurities: If a diazotization-hydrolysis sequence is used to introduce the hydroxyl group, by-products from azo-coupling or other rearrangements of the diazonium intermediate can occur.[2]

Q2: I have an unexpected peak in my HPLC analysis. How can I identify it?

Identifying an unknown impurity requires a systematic approach:

  • LC-MS Analysis: The primary technique should be Liquid Chromatography-Mass Spectrometry (LC-MS) to obtain the molecular weight of the impurity. This is often the most crucial first step.[7][8]

  • Plausibility Assessment: Based on the molecular weight, consider the possible structures of by-products discussed in Q1. For instance, a mass increase of 34 Da (Cl-H) from the product could indicate an additional chlorination.

  • High-Resolution Mass Spectrometry (HRMS): To gain more confidence in the elemental composition, HRMS can provide a highly accurate mass, allowing for the determination of the molecular formula.

  • NMR Spectroscopy: If the impurity can be isolated (e.g., by preparative HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for structure elucidation.[7]

  • Forced Degradation Studies: In some cases, intentionally stressing the final product (e.g., with acid, base, heat, or oxidant) can help to identify degradation products, which may match the unknown impurity.

Q3: Which analytical techniques are most suitable for routine analysis of product purity?

For routine quality control, High-Performance Liquid Chromatography (HPLC) with UV detection is the industry standard for purity analysis of active pharmaceutical ingredients and intermediates.[7][9] A well-developed HPLC method can separate the main product from its key impurities, allowing for accurate quantification.

A typical HPLC method would involve:

  • Column: A reversed-phase column, such as a C18, is generally a good starting point.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is often required to resolve all components.

  • Detection: UV detection at a wavelength where the main compound and its likely impurities have significant absorbance.

IV. Visualizing Reaction Pathways and By-Product Formation

The following diagrams illustrate potential reaction pathways and the points at which by-products can be introduced.

Byproduct_Formation cluster_0 Chlorination Step cluster_1 Nitration Step cluster_2 Reduction Step A Precursor B Monochloro-Product A->B Chlorinating Agent D Substrate C Dichloro-Byproduct B->C Excess Agent E Desired Nitro-Isomer D->E Nitrating Agent F Other Nitro-Isomers D->F Poor Regiocontrol G Nitro-Intermediate H Amino-Product G->H Reducing Agent I Incomplete Reduction G->I Insufficient Agent/Time

Caption: Potential by-product formation at key synthetic stages.

V. Experimental Protocols: Analytical Methodologies

Protocol 1: General HPLC-UV Method for Purity Assessment

This protocol provides a starting point for developing a method to analyze the purity of 5-Amino-3-chloropyridin-2-ol.

  • Instrumentation: HPLC system with a UV detector, autosampler, and column oven.

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) %A %B
    0 95 5
    20 5 95
    25 5 95
    26 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve approximately 1 mg of the sample in 10 mL of a 50:50 mixture of Mobile Phase A and B.

Note: This is a generic method and must be validated for your specific sample and impurity profile.

Protocol 2: Sample Preparation for LC-MS Analysis
  • Prepare a stock solution of your sample at approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

  • Dilute this stock solution to a final concentration of approximately 10-50 µg/mL using the initial mobile phase composition of your LC method.

  • Filter the diluted sample through a 0.22 µm syringe filter before injection to protect the instrument.

  • Analyze using an LC-MS system, ensuring to acquire data in both positive and negative ionization modes to maximize the chances of detecting all components.

VI. Logical Workflow for Impurity Identification

Impurity_Workflow start Unexpected Peak in HPLC lcms LC-MS Analysis start->lcms mw Determine Molecular Weight lcms->mw propose Propose Plausible Structure mw->propose hrms HRMS for Molecular Formula confirm Confirm Structure hrms->confirm isolate Isolate Impurity (Prep HPLC) nmr NMR for Structure Elucidation isolate->nmr nmr->confirm propose->hrms Verify Formula propose->isolate If necessary

Caption: A systematic workflow for the identification of unknown impurities.

VII. References

  • Pharmaffiliates. (2025, December 22). Pyridine Derivatives and Impurity Standards for Pharma R&D. [Link]

  • Google Patents. (2014). CN104016908A - Synthetic method of 2-amino-3,5-dichloropyridine.

  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • Google Patents. (2010). CN101830845A - Synthesis method of 5-chloro-2,3-dihydroxyl pyridine.

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Pyridine. Retrieved from [Link]

  • Symbiosis. (2024, December 27). Analytical Methods for Profiling Impurities in Pharmaceuticals. [Link]

  • Google Patents. (1976). FR2273805A1 - Procede de preparation de la 2-amino-5-chloropyridine.

  • Google Patents. (n.d.). Process for the production of 2-amino-3-hydroxypyridine derivatives. Retrieved from

  • Patsnap Eureka. (2019). Method using one-step method to synthesize 2-amino-5-chloropyridine in high-selectivity manner. [Link]

  • ChemBK. (2024, April 9). 2-AMINO-5-CHLOROPYRIDINE FOR SYNTHESIS. [Link]

  • PubChem. (n.d.). 3-Amino-5-chloro-2-hydroxypyridine. Retrieved from [Link]

  • Google Patents. (2014). CN103755627A - Synthesis method for 2-amino-3-hydroxyl-5-chloropyridine.

  • Google Patents. (1976). US3985759A - Process for preparing 2-amino-5-chloropyridine.

Sources

stability issues of 5-Amino-3-chloropyridin-2-ol under reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 5-Amino-3-chloropyridin-2-ol (CAS: 1314916-27-2). As a Senior Application Scientist, I've designed this guide to provide in-depth, practical advice on the stability and handling of this versatile synthetic intermediate. This molecule's unique electronic and structural properties, including its aminophenol-like character and tautomeric nature, make it highly valuable but also susceptible to specific degradation pathways. This resource will help you anticipate and troubleshoot these challenges to ensure robust and reproducible experimental outcomes.

Core Concepts: Understanding the Instability

5-Amino-3-chloropyridin-2-ol possesses a combination of functional groups that dictate its reactivity and stability. The electron-rich aromatic ring, substituted with an amino group and a hydroxyl group, is prone to oxidation. Furthermore, the 2-hydroxy pyridine moiety exists in equilibrium with its 2-pyridone tautomer. This equilibrium is influenced by factors such as solvent polarity and pH, which in turn affects the molecule's reactivity and stability profile.[1][2]

The Tautomeric Equilibrium

The equilibrium between the ol and one forms is a critical consideration. The 2-pyridone form is often favored in polar solvents and can influence reaction outcomes by altering the nucleophilicity of the nitrogen and oxygen atoms and the overall electronic properties of the ring system.[2][3]

tautomerism cluster_0 5-Amino-3-chloropyridin-2-ol cluster_1 5-Amino-3-chloro-2(1H)-pyridinone pyridin-2-ol pyridin-2-one pyridin-2-ol->pyridin-2-one Equilibrium

Caption: Tautomeric equilibrium of the core structure.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: My reaction mixture containing 5-Amino-3-chloropyridin-2-ol is turning dark brown or black. What is happening, and how can I prevent it?

A1: Causality and Prevention

This discoloration is a classic indicator of oxidative degradation. The aminophenol-like structure of your starting material is highly susceptible to oxidation, which can lead to the formation of colored, polymeric quinone-imine species.[4] This process is often accelerated by:

  • Atmospheric Oxygen: Especially under basic conditions.

  • Trace Metal Impurities: From reagents or reaction vessels.

  • Certain Oxidizing Agents: Even mild ones can initiate degradation.[5]

Mitigation Strategies:

  • Inert Atmosphere: The most critical control. Always run reactions under a blanket of inert gas like argon or nitrogen. This requires proper degassing of solvents and purging of the reaction vessel.

  • Solvent Purity: Use freshly distilled or anhydrous, deoxygenated solvents. Peroxides in aged ethers (like THF or Dioxane) can initiate oxidation.

  • Reagent Quality: Ensure bases and other reagents are free of metal contaminants.

  • Temperature Control: While thermal degradation is a separate issue, higher temperatures can accelerate oxidation. Maintain the lowest effective temperature for your reaction.

degradation_workflow start Reaction Discoloration (Brown/Black) check_atmosphere Is the reaction under an inert atmosphere? start->check_atmosphere implement_inert Action: Degas solvents and run under Ar or N2. check_atmosphere->implement_inert No check_reagents Are reagents and solvents fresh and high purity? check_atmosphere->check_reagents Yes implement_inert->check_reagents purify_reagents Action: Use freshly distilled/ anhydrous solvents. Check reagent quality. check_reagents->purify_reagents No check_base Is a strong base present? check_reagents->check_base Yes purify_reagents->check_base base_choice Consider a weaker base or controlled addition at low temp. check_base->base_choice Yes outcome Improved Reaction Stability check_base->outcome No base_choice->outcome

Caption: Troubleshooting workflow for reaction discoloration.

Q2: I'm observing significant dechlorination as a side product in my palladium-catalyzed cross-coupling reaction. What are the likely causes?

A2: Understanding Dechlorination

Dechlorination (hydrodehalogenation) is a common side reaction in palladium-catalyzed couplings, especially with electron-rich aryl chlorides. It typically occurs via two main pathways:

  • Reductive Elimination: From a palladium-hydride intermediate. These hydrides can form from various sources in the reaction mixture (e.g., impurities in amines, solvents, or water).

  • Protonolysis: Of the organopalladium intermediate, especially in the presence of protic sources.

Mitigation Strategies:

StrategyCausalityRecommended Action
Ligand Choice Bulky, electron-rich phosphine ligands can accelerate the desired reductive elimination over competing pathways.Use ligands like XPhos, SPhos, or RuPhos.
Base Selection The choice of base can influence the formation of palladium-hydride species.Weaker, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often preferred over strong alkoxides like NaOtBu.
Solvent Purity Anhydrous conditions are crucial to minimize protic sources that can lead to protonolysis.Use freshly dried, anhydrous solvents. Avoid alcohol co-solvents if possible.
Reaction Time & Temp Prolonged reaction times at high temperatures can increase the likelihood of side reactions.Monitor the reaction closely by TLC or LC-MS and stop it upon completion of the desired transformation.
Q3: The amino group on my molecule is reacting instead of the intended site. How can I achieve better selectivity?

A3: Protecting Group Strategy

The primary amine in 5-Amino-3-chloropyridin-2-ol is a potent nucleophile and can compete in many reactions. To ensure selectivity, especially in reactions like acylations or certain cross-couplings, protection of the amino group is often necessary.

Recommended Protocol: Boc Protection of 5-Amino-3-chloropyridin-2-ol

This protocol provides a self-validating system for protecting the amine, which can be monitored for completion before proceeding to the next synthetic step.

  • Setup: In a round-bottom flask purged with Argon, dissolve 5-Amino-3-chloropyridin-2-ol (1.0 eq) in anhydrous THF (approx. 0.1 M).

  • Base Addition: Add triethylamine (1.5 eq) to the solution.

  • Reagent Addition: Slowly add a solution of Di-tert-butyl dicarbonate (Boc)₂O (1.2 eq) in THF to the reaction mixture at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours.

  • Monitoring: Check for the disappearance of the starting material by TLC or LC-MS. A complete reaction is indicated by the consumption of the starting material and the appearance of a new, less polar spot.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel if necessary.

Frequently Asked Questions (FAQs)

Q: What are the optimal storage conditions for 5-Amino-3-chloropyridin-2-ol? A: Due to its sensitivity to air and light, the compound should be stored in a tightly sealed, opaque container under an inert atmosphere (argon is preferable). Refrigeration in a dark, dry place is recommended to minimize thermal and oxidative degradation.

Q: Which reagents are known to be incompatible with this molecule? A: Based on its structure, certain classes of reagents should be used with caution or avoided altogether.

Incompatible Reagent ClassReason for Incompatibility
Strong Oxidizing Agents Can cause rapid and uncontrolled oxidation of the aminophenol moiety.[5][6]
Strong Acids While protonation can occur, harsh acidic conditions might promote side reactions or degradation, especially at elevated temperatures.
Nitrosating Agents (e.g., NaNO₂/acid) The primary aromatic amine can undergo diazotization. This can be a useful synthetic transformation but is an incompatibility if not the intended reaction.[7]
Electrophiles (without amine protection) Acyl chlorides, anhydrides, and alkyl halides may react unselectively with both the amino and hydroxyl groups.

Q: Is this compound likely to be sensitive to light? A: Yes, compounds with electron-rich aromatic systems, particularly aminophenols, can be photosensitive. While specific data for this molecule is not readily available, it is best practice to handle it in a fume hood with the sash down to minimize light exposure and to store it in amber vials or containers wrapped in foil. For critical applications, performing a formal photostability study is recommended.[8]

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Amino-5-Chloropyridine, 98%. Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-5-chloro-2-hydroxypyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-5-chloropyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Mokale, S. N., et al. (2018). Study of Forced-Acid/Heat Degradation and Degradant/Impurity Profile of Phenazopyridine Hydrochloride through HPLC and Spectrofluorimetric Analyses.
  • Al-Hamdani, Y. A. S., et al. (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit.
  • Senneca, O., et al. (2007). Thermal degradation of pesticides under oxidative conditions. Journal of Analytical and Applied Pyrolysis, 80(1), 61-76.
  • Gul, H. I., et al. (2018). Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects. Journal of biochemical and molecular toxicology, 32(1).
  • CASNU.COM. (n.d.). 1314916-27-2 5-amino-3-chloro-1h-pyridin-2-one. Retrieved from [Link]

  • Freeman, S. A., & Rochelle, G. T. (2011). Thermal degradation of piperazine and its structural analogs. Energy Procedia, 4, 1195-1202.
  • Oxidative reaction of 2-aminopyridine-3-sulfonyl chlorides with tertiary amines. (2001). Tetrahedron Letters, 42(52), 9285-9287.
  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138.
  • A method for preparation of 2-amino-5-chloro-pyridine. (2017).
  • ChemTube3D. (n.d.). 2-Hydroxypyridine-Tautomerism. Retrieved from [Link]

  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. (2020). RSC Advances, 10(73), 44926-44949.
  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • The 2-pyridone/2-hydroxypyridine tautomerism in gas phase: An excited state roaming reaction. (2023). The Journal of Chemical Physics, 159(8), 084303.
  • Process for the preparation of 2-chloropyridines. (1994).
  • ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products.
  • Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Organic and Chemical Research.
  • The 2-pyridone/2-hydroxypyridine tautomerism in gas phase: An excited state roaming reaction. (2023).
  • New supramolecular cocrystal of 2-amino-5-chloropyridine with 3-methylbenzoic acids: Syntheses, Structural Characterization, Hirshfeld surfaces and Quantum Chemical Investigations. (2021). Journal of Molecular Structure, 1225, 129188.
  • Schmidt, A. S. (2010). Forced Degradation Studies for Biopharmaceuticals.
  • Amines as the ligands for palladium-catalyzed coupling reactions. (2011). Current Organic Chemistry, 15(18), 3258-3283.
  • Process for preparing 2-amino-5-chloropyridine. (1976).
  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (2012). Cross-Coupling and Heck-Type Reactions, 1, 1-36.
  • Synthesis of 2-amino-5-fluoropyridine. (2007). Journal of Chemical Industry and Engineering (China), 58(1), 164-168.

Sources

managing reaction temperature for selective synthesis with 5-Amino-3-chloropyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of drug development professionals, researchers, and scientists, this Technical Support Center provides a specialized resource for navigating the complexities of selective synthesis using 5-Amino-3-chloropyridin-2-ol. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested advice to help you master one of the most critical parameters in your reaction: temperature.

The unique structure of 5-Amino-3-chloropyridin-2-ol, with its multiple reactive nucleophilic sites—the C5-amino group and the C2-hydroxyl group (which exists in tautomeric equilibrium with its pyridone form)—presents a significant challenge in achieving regioselectivity. The outcome of your synthesis, whether it yields the desired N-substituted or O-substituted product, is profoundly dependent on meticulous temperature management. This guide is structured to address the common issues you may face, moving from foundational questions to in-depth troubleshooting.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the role of temperature in controlling the reaction pathways of 5-Amino-3-chloropyridin-2-ol.

Q1: Why is temperature management so critical for achieving selectivity with 5-Amino-3-chloropyridin-2-ol?

A1: The criticality of temperature control stems from the molecule's ambident nucleophilic character. It possesses two primary competing nucleophilic centers: the exocyclic amino group (N) and the endocyclic oxygen/nitrogen of the pyridin-2-ol/pyridin-2(1H)-one tautomer system. These sites have different activation energies for reacting with electrophiles. Temperature directly influences which of these energy barriers is more readily overcome, allowing for the selective formation of either the kinetically or thermodynamically favored product.[1][2] Inadequate temperature control will almost certainly lead to a mixture of N- and O-functionalized products, complicating purification and reducing the yield of your target molecule.

Q2: What is the practical difference between "kinetic" and "thermodynamic" control in the context of this synthesis?

A2: The distinction is crucial for directing your reaction's outcome.[2]

  • Kinetic Control prevails at lower temperatures. Under these conditions, the reaction is essentially irreversible, and the major product is the one that forms the fastest—the one with the lower activation energy.[3][4] For 5-Amino-3-chloropyridin-2-ol, N-alkylation or N-arylation is often the kinetic product due to the higher intrinsic nucleophilicity of the amino group.

  • Thermodynamic Control is favored at higher temperatures. Increased thermal energy allows the reaction pathways to become reversible. This means that even if the kinetic product forms first, it can revert to the starting materials. Over time, the reaction will equilibrate to favor the most stable product, which may not be the one that forms the fastest.[1][3]

The energy profile below illustrates this concept. Product A (Kinetic) has a lower activation energy (Ea) and forms faster. Product B (Thermodynamic) has a higher activation energy but is more stable (lower overall energy).

G cluster_0 Reaction Progress Reactants Reactants (5-Amino-3-chloropyridin-2-ol + Electrophile) TS_Kinetic Transition State (Kinetic) Reactants->TS_Kinetic Ea (Kinetic) TS_Thermo Transition State (Thermodynamic) Reactants->TS_Thermo Ea (Thermo) Product_A Product A (Kinetic Product, e.g., N-Alkylation) TS_Kinetic->Product_A Product_B Product B (Thermodynamic Product, e.g., O-Alkylation) TS_Thermo->Product_B G start Reaction Complete. Analyze Product Mixture by LCMS/NMR check_selectivity Is Regioselectivity > 90%? start->check_selectivity check_yield Is Yield Acceptable? check_selectivity->check_yield Yes poor_selectivity Poor Selectivity: Mixture of N/O Isomers check_selectivity->poor_selectivity No success Process Complete. Proceed to Scale-Up. check_yield->success Yes low_yield Low Yield / No Conversion check_yield->low_yield No kinetic_goal Goal: Kinetic Product (e.g., N-Alkylation) poor_selectivity->kinetic_goal Identify Target Isomer thermo_goal Goal: Thermodynamic Product (e.g., O-Alkylation) kinetic_goal->thermo_goal No lower_temp ACTION: Lower Temperature Systematically (e.g., 25°C -> 0°C -> -78°C) kinetic_goal->lower_temp Yes raise_temp ACTION: Increase Temperature Systematically (e.g., 60°C -> 80°C -> 100°C) thermo_goal->raise_temp Yes lower_temp->start Re-run Reaction raise_temp->start Re-run Reaction increase_temp_yield ACTION: Incrementally Increase Temperature. Monitor for Decomposition. low_yield->increase_temp_yield increase_temp_yield->start change_catalyst ACTION: Screen Alternative Catalysts/Solvents for Lower Temp Activity increase_temp_yield->change_catalyst Decomposition Observed? change_catalyst->start

Caption: Troubleshooting decision tree for temperature optimization.

References

  • BenchChem. (2025). Troubleshooting poor regioselectivity in the synthesis of substituted pyridines.
  • BenchChem. (2025). Troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis.
  • BenchChem. (2025). Technical Support Center: Pyridine Synthesis Troubleshooting.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines.
  • BenchChem. (2025). Technical Support Center: Kröhnke Pyridine Synthesis.
  • Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. [Link]

  • Westin, J. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction. MCAT Content. [Link]

  • Chemistry LibreTexts. (2024, March 17). 14.3: Kinetic vs. Thermodynamic Control of Reactions. [Link]

  • Ashenhurst, J. (2012, February 9). Thermodynamic and Kinetic Products. Master Organic Chemistry. [Link]

  • BenchChem. (2025). A Comparative Guide to the Reactivity of 6-Chloropyridin-3-amine and 2-amino-5-chloropyridine.

Sources

Technical Support Center: Purification of 5-Amino-3-chloropyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting strategies and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with the purification of 5-Amino-3-chloropyridin-2-ol (CAS 1314916-27-2). As a critical intermediate in medicinal chemistry, achieving high purity is paramount for the success of subsequent synthetic steps.[1] This document synthesizes established chemical principles with practical, field-proven insights to address common purification hurdles.

Understanding the Challenge: Physicochemical Properties

The purification of 5-Amino-3-chloropyridin-2-ol is frequently complicated by its unique molecular structure. The presence of a basic amino group, an acidic hydroxyl group (which exists in tautomeric equilibrium with its 2-pyridone form), and an electron-withdrawing chloro group imparts significant polarity and amphoteric character. These features can lead to issues with solubility, chromatographic behavior, and stability.

  • Tautomerism: The molecule exists as an equilibrium between the pyridin-2-ol and the 2-pyridone form. The pyridone tautomer is often more stable and exhibits zwitterionic character, influencing its solubility and chromatographic retention.

  • Amphoteric Nature: The acidic pyridinol/pyridone moiety and the basic amino group allow the molecule to react with both acids and bases. This property can be exploited for purification but can also complicate extraction procedures if not carefully controlled.

  • High Polarity: The combination of functional groups makes the compound highly polar, often leading to poor solubility in non-polar organic solvents and strong retention on normal-phase silica gel.

Typical Impurity Profile

Effective purification begins with understanding potential impurities. Based on common synthetic routes for analogous compounds, the crude product may contain:

  • Unreacted Starting Materials: Such as 2,3-dichloro-5-aminopyridine or 5-amino-pyridin-2-ol.

  • Regioisomers: Isomers formed during substitution reactions.

  • Over-chlorinated Byproducts: Such as di- or tri-chlorinated aminopyridinols, which can arise during chlorination steps.[2]

  • Degradation Products: The compound may be sensitive to heat and extreme pH, leading to decomposition.[3][4]

Troubleshooting Guide: A Question & Answer Approach

This section addresses specific issues encountered during the purification of 5-Amino-3-chloropyridin-2-ol.

Q1: My product has "oiled out" or will not crystallize from the reaction mixture. What should I do?

Answer: Oiling out is common for polar compounds that have a melting point lower than the boiling point of the solvent or when impurities are depressing the melting point.

Causality: The high polarity of 5-Amino-3-chloropyridin-2-ol and the presence of residual solvents (like DMF or DMSO) or hygroscopic impurities can prevent the formation of a stable crystal lattice.

Troubleshooting Steps:

  • Initial Cleanup: Ensure the crude material is free of high-boiling point solvents. If the reaction was in DMF or DMSO, perform a preliminary work-up by precipitating the product in a large volume of water or an anti-solvent like MTBE, then filter the resulting solid.

  • Solvent Screening: The product is a polar solid. Recrystallization of related aminopyridines is often successful using polar protic solvents.[5][6] A systematic solvent screen is the most effective approach.

Solvent SystemRationaleExpected Outcome
Ethanol or MethanolGood balance of solubility when hot and insolubility when cold for polar compounds.High recovery of crystalline solid.
Isopropanol/WaterThe addition of water can increase the solubility of the polar product when hot.May yield well-formed crystals upon slow cooling.
AcetonitrileA polar aprotic solvent that can be effective if protic solvents lead to degradation.Moderate to good recovery.
Ethyl Acetate/HeptaneUse if the product is less polar than anticipated. Dissolve in minimal hot ethyl acetate and add heptane until turbidity appears.Can be effective for removing more polar impurities that remain in the mother liquor.
  • Seeding: If a small amount of pure, crystalline material is available, add a seed crystal to the supersaturated solution at a lower temperature to induce crystallization.

Q2: My purified product is still colored (yellow/brown), and NMR shows broad peaks. What is the cause?

Answer: Persistent color often indicates the presence of trace amounts of highly conjugated or polymeric impurities. Broad NMR signals can suggest the presence of paramagnetic species (trace metals) or dynamic processes like tautomerization or proton exchange.

Causality:

  • Oxidation: Amino-substituted pyridines can be susceptible to air oxidation, forming colored byproducts.

  • Residual Metals: If a palladium-catalyzed reaction was used in a preceding step, residual palladium can cause coloration and NMR peak broadening.

  • Acid/Base Contamination: Trace amounts of acid or base can catalyze degradation or broaden exchangeable proton signals (-NH2, -OH) in the NMR spectrum.

Troubleshooting Steps:

  • Charcoal Treatment: During recrystallization, add a small amount (1-2% w/w) of activated charcoal to the hot solution. The charcoal will adsorb colored, non-polar impurities. Hot filter the solution through a pad of celite to remove the charcoal before allowing it to cool.

  • Metal Scavenging: If residual metals are suspected, dissolve the crude product in a suitable solvent (e.g., Methanol, DCM) and stir with a metal scavenger resin for several hours before filtering and concentrating.

  • Acid/Base Wash Protocol: Utilize the amphoteric nature of the product. An optimized acid-base workup can remove neutral, acidic, or basic impurities. (See Protocol B).

Q3: I'm struggling with column chromatography. The product either doesn't move from the baseline or co-elutes with impurities.

Answer: The high polarity of 5-Amino-3-chloropyridin-2-ol makes standard silica gel chromatography challenging.

Causality: The amino and hydroxyl groups interact strongly with the acidic silanol groups on the surface of standard silica gel, causing streaking and irreversible adsorption.

Troubleshooting Workflow

G cluster_0 Purification Strategy start Crude Product Analysis (TLC, LCMS) recrystallization Recrystallization (See Protocol A) start->recrystallization  Relatively Clean Crude  (>85% purity) normal_phase Normal-Phase Chromatography (See Protocol C) start->normal_phase  Separation possible on TLC  but streaking observed reverse_phase Reversed-Phase Chromatography (See Protocol C) start->reverse_phase  Highly Polar Product/Impurities  (Rf < 0.1 in polar solvent) acid_base Acid-Base Extraction (See Protocol B) start->acid_base  Baseline Impurities &  Non-polar Spots on TLC

Caption: Troubleshooting workflow for purification strategy selection.

Solutions:

  • Modify the Mobile Phase: For normal-phase silica, add a modifier to the eluent.

    • Add a Base: Include 0.5-1% triethylamine or ammonia (in methanol) in your mobile phase (e.g., DCM/Methanol/NH3). This deactivates the acidic silica sites, preventing streaking of the basic amino group.

    • Add an Acid: If the compound is behaving more like an acid, adding 0.5-1% acetic or formic acid can improve peak shape.

  • Switch the Stationary Phase:

    • Alumina (Basic or Neutral): For basic compounds, alumina can be a better choice than silica.

    • Reversed-Phase (C18) Chromatography: This is often the best solution for very polar compounds. The stationary phase is non-polar (C18), and a polar mobile phase (e.g., Water/Acetonitrile or Water/Methanol, often with a TFA or formic acid modifier) is used. Polar compounds elute earlier. HPLC methods for related aminopyridines often use C18 columns.[7][8]

Standardized Purification Protocols

Protocol A: Optimized Recrystallization
  • Place the crude 5-Amino-3-chloropyridin-2-ol in an appropriately sized flask.

  • Add a minimal amount of a suitable solvent (e.g., ethanol) and heat the mixture to reflux with stirring until all solids dissolve.

  • If the solution is colored, remove it from the heat, allow it to cool slightly, and add activated charcoal. Re-heat to reflux for 10-15 minutes.

  • Perform a hot filtration through a pre-heated funnel containing a small plug of celite to remove charcoal or insoluble impurities.

  • Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath or refrigerator (0-4°C) for at least one hour to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum to a constant weight.

Protocol B: Acid-Base Extraction/Wash

This protocol is designed to separate the amphoteric product from neutral, acidic, or basic impurities.

G start Crude Product Dissolved in Ethyl Acetate wash1 Wash with dilute HCl (aq) (e.g., 1M, pH ~1-2) start->wash1 org1 Organic Layer: Neutral & Acidic Impurities wash1->org1 Separate aq1 Aqueous Layer 1: Protonated Product & Basic Impurities wash1->aq1 Separate wash2 Adjust pH of Aq. Layer 1 to ~6-7 with NaOH (aq) aq1->wash2 precipitate Precipitated Product (Filter to collect) wash2->precipitate Product precipitates aq2 Aqueous Layer 2: Basic Impurities (protonated) wash2->aq2 Filtrate

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Analytical Characterization of 5-Amino-3-chloropyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 5-Amino-3-chloropyridin-2-ol is a substituted pyridine derivative of significant interest in medicinal and organic chemistry. As a versatile synthetic intermediate, its molecular structure provides a valuable scaffold for the development of novel pharmaceutical agents and other complex molecules.[1] The precise arrangement of its functional groups—an amino group, a chloro substituent, and a hydroxyl group on the pyridine ring—offers multiple reaction sites for building diverse chemical entities.[1]

Given its role as a critical building block, the unambiguous confirmation of its identity, purity, and stability is paramount. A multi-faceted analytical approach is not merely a quality control measure; it is a fundamental necessity to ensure the reliability and reproducibility of downstream synthetic processes and biological assays. This guide provides a comprehensive comparison of essential analytical techniques for the robust characterization of 5-Amino-3-chloropyridin-2-ol, grounded in established scientific principles and field-proven methodologies. We will explore the causality behind experimental choices, presenting a self-validating system of analysis for researchers, scientists, and drug development professionals.

Structural Elucidation: The Spectroscopic Toolkit

Spectroscopic methods are indispensable for elucidating the molecular structure of a compound. Each technique probes different aspects of the molecule's quantum mechanical properties, and together they provide a detailed structural portrait.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. It provides detailed information about the carbon-hydrogen framework of a molecule.

  • Expertise & Experience: For 5-Amino-3-chloropyridin-2-ol, ¹H and ¹³C NMR are non-negotiable. ¹H NMR will confirm the number and connectivity of protons, while ¹³C NMR reveals the electronic environment of each carbon atom. The pyridinol tautomer is expected to be the major form in solution. Based on data from analogous compounds like 5-amino-2-chloropyridine[2] and other substituted pyridines[3][4], we can predict the key spectral features.

  • Predicted ¹H NMR Spectrum (in DMSO-d₆):

    • Two distinct signals in the aromatic region (approx. 6.5-8.0 ppm), likely appearing as doublets due to coupling between the two aromatic protons.

    • A broad singlet for the amino (-NH₂) protons, the chemical shift of which can be concentration and temperature-dependent.

    • A broad singlet for the hydroxyl (-OH) proton.

  • Predicted ¹³C NMR Spectrum (in DMSO-d₆):

    • Five distinct signals corresponding to the five carbons of the pyridine ring. The chemical shifts will be influenced by the attached substituents (-Cl, -NH₂, -OH). The carbon bearing the hydroxyl group will be significantly downfield.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

  • Expertise & Experience: The utility of FTIR is in its ability to quickly confirm the presence of key functional groups. For this molecule, we are specifically looking for vibrations associated with the O-H, N-H, C=C, and C-N bonds. The spectral features of pyridine derivatives are well-documented, providing a solid basis for interpretation.[5][6][7]

  • Key Expected Vibrational Bands:

    • O-H Stretch: A broad band in the region of 3200-3500 cm⁻¹, characteristic of the hydroxyl group.[8]

    • N-H Stretch: One or two sharp peaks in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching of the primary amine.

    • C=C and C=N Stretching: A series of bands in the 1450-1640 cm⁻¹ region, which are characteristic of the pyridine ring system.[7]

    • C-Cl Stretch: A signal in the lower frequency region (typically 600-800 cm⁻¹).

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems like the pyridine ring.

  • Expertise & Experience: While not a primary tool for structural elucidation, UV-Vis is highly effective for quantitative analysis due to its sensitivity. The substituted pyridine ring constitutes a distinct chromophore. The position of the maximum absorbance (λ_max) is sensitive to the substituents and the solvent.[9][10] This technique forms the basis for detection in HPLC analysis. The absorption spectra of related aminopyridines typically show strong absorption bands around 270 nm.[3]

Purity and Quantitative Analysis: Chromatographic Techniques

Chromatography is the gold standard for separating components of a mixture, making it essential for assessing the purity of a compound and quantifying its concentration.

High-Performance Liquid Chromatography (HPLC)

HPLC is the premier technique for determining the purity of non-volatile and thermally sensitive organic compounds.

  • Trustworthiness: A well-developed HPLC method provides a reliable "fingerprint" of a sample, separating the main compound from impurities and degradation products. The choice of a C18 reversed-phase column is logical for this moderately polar molecule. Method development for the closely related isomer, 5-amino-2-chloropyridine, serves as an excellent starting point, demonstrating high sensitivity and accuracy.[11][12]

  • Core Principle: The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (like C18) and a polar mobile phase. By adjusting the mobile phase composition (e.g., the ratio of water/buffer to an organic solvent like acetonitrile or methanol), the retention time of the compound can be precisely controlled.

  • Workflow Visualization:

    HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Dissolve Sample in Mobile Phase Filter Filter Sample (0.45 µm) Sample->Filter Injector Autosampler Injection Filter->Injector MobilePhase Prepare & Degas Mobile Phase Column C18 Reversed-Phase Column Injector->Column Detector UV-Vis Detector (e.g., 254 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Analysis Integrate Peaks & Calculate Purity (%) Chromatogram->Analysis

    Caption: High-level workflow for HPLC purity analysis.

Molecular Weight and Fragmentation: Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a powerful tool for confirming the molecular weight of a compound and gaining structural insights from its fragmentation patterns.

  • Expertise & Experience: For 5-Amino-3-chloropyridin-2-ol (Molecular Weight: 144.56 g/mol )[1], MS will provide the definitive confirmation of its molecular formula. Electrospray ionization (ESI) is the preferred ionization technique when coupled with HPLC (LC-MS) as it is a soft method that typically yields the protonated molecular ion [M+H]⁺ at m/z 145.5. The presence of a chlorine atom will produce a characteristic isotopic pattern, with a second peak at m/z 147.5 ([M+H+2]⁺) that is approximately one-third the intensity of the m/z 145.5 peak, confirming the presence of a single chlorine atom. Fragmentation data from isomers like 2-Amino-5-chloropyridine (m/z 128) provides a basis for predicting fragmentation pathways.[13][14]

Thermal Properties and Stability Assessment

Thermal analysis techniques are crucial for understanding the stability of a compound as a function of temperature, which is critical for storage, handling, and formulation.

Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC)
  • Trustworthiness: TGA measures changes in mass as a function of temperature, while DSC measures the heat flow into or out of a sample.[15] Together, they provide a comprehensive thermal profile. TGA can identify decomposition temperatures, while DSC reveals melting points, phase transitions, and crystallization events.[16][17] This dual approach ensures that thermal events are correctly interpreted; for example, a mass loss in TGA concurrent with an endotherm in DSC confirms decomposition rather than just melting.

  • Expected Results:

    • TGA: A stable baseline until the onset of decomposition, at which point a sharp drop in mass would be observed. The absence of significant weight loss below 100°C confirms the absence of residual solvent or water.[8]

    • DSC: A sharp endothermic peak corresponding to the melting point of the crystalline solid. Additional exothermic peaks at higher temperatures would indicate decomposition.

  • Integrated Analysis Workflow:

    Integrated_Analysis Sample 5-Amino-3-chloropyridin-2-ol (Bulk Sample) NMR NMR (¹H, ¹³C) Sample->NMR Structure Confirmation FTIR FTIR Sample->FTIR Functional Groups LCMS LC-MS Sample->LCMS MW & Purity TGA_DSC TGA / DSC Sample->TGA_DSC Thermal Stability XRAY X-ray Crystallography Sample->XRAY Absolute Structure HPLC HPLC-UV LCMS->HPLC Quantitative Method Dev.

    Caption: Integrated workflow for comprehensive characterization.

The Gold Standard: Single-Crystal X-ray Diffraction

For absolute, unambiguous confirmation of molecular structure, including stereochemistry and solid-state packing, single-crystal X-ray diffraction is the definitive technique.

  • Authoritative Grounding: This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. It provides precise atomic coordinates, bond lengths, and bond angles. While obtaining a suitable crystal can be a challenge, the resulting data is unparalleled in its detail. Studies on related structures, such as 5-chloropyridine-2,3-diamine, demonstrate the power of this method to reveal intermolecular interactions like hydrogen bonding and π-stacking, which govern the material's physical properties.[18][19]

Comparative Summary of Techniques

TechniqueInformation ProvidedPrimary ApplicationSample Requirements
NMR Spectroscopy Atomic connectivity, chemical environmentStructural Elucidation~5-10 mg, soluble
FTIR Spectroscopy Functional groupsIdentity Confirmation<1 mg, solid or liquid
HPLC-UV Purity, concentrationQuantitative Analysis<1 mg, soluble
Mass Spectrometry Molecular weight, fragmentationIdentity & Structural Confirmation<1 mg, soluble/volatile
TGA / DSC Thermal stability, melting pointStability Assessment~2-10 mg, solid
X-ray Diffraction 3D molecular structure, packingAbsolute Structure DeterminationSingle crystal

Detailed Experimental Protocols

Protocol 1: Purity Determination by Reversed-Phase HPLC

This protocol is adapted from validated methods for similar aminopyridine isomers.[11][12]

  • Mobile Phase Preparation: Prepare the mobile phase consisting of a 50:50 (v/v) mixture of water (pH adjusted to 3.0 with orthophosphoric acid) and methanol. Filter through a 0.45 µm filter and degas for 15 minutes in an ultrasonic bath.

  • Standard Preparation: Accurately weigh approximately 10 mg of 5-Amino-3-chloropyridin-2-ol and dissolve it in the mobile phase to make a 1 mg/mL stock solution. Prepare a working standard of 10 µg/mL by further dilution.

  • Sample Preparation: Prepare the unknown sample at a similar concentration to the working standard using the mobile phase.

  • Chromatographic Conditions:

    • Column: C18, 150 x 4.6 mm, 2.7 µm particle size.

    • Flow Rate: 0.7 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 40°C.

    • Detection: UV at 254 nm.

  • Analysis: Inject the standard and sample solutions. The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Protocol 2: Thermal Stability Analysis by TGA/DSC

This protocol follows general procedures for thermal analysis of organic compounds.[15][17]

  • Instrument Calibration: Calibrate the TGA instrument using a standard reference material (e.g., calcium oxalate) and the DSC instrument using indium and zinc standards.

  • Sample Preparation: Accurately weigh 5-10 mg of the finely ground 5-Amino-3-chloropyridin-2-ol sample into an aluminum TGA or DSC pan.

  • TGA Method:

    • Atmosphere: Nitrogen, with a flow rate of 50 mL/min.

    • Temperature Program: Equilibrate at 30°C, then ramp up to 600°C at a heating rate of 10°C/min.

  • DSC Method:

    • Atmosphere: Nitrogen, with a flow rate of 50 mL/min.

    • Temperature Program: Equilibrate at 30°C, then ramp up to a temperature above the expected melting point (e.g., 250°C) at a heating rate of 10°C/min.

  • Data Analysis: Analyze the TGA thermogram for the onset of decomposition (temperature at which significant mass loss begins). Analyze the DSC thermogram to determine the peak melting temperature (T_m) and enthalpy of fusion (ΔH_fus).

References

  • Crystallographic and spectroscopic characterization of 5-chloropyridine-2,3-diamine. National Institutes of Health.

  • Investigation of Novel Chemical Antidotes for Organophosphate Poisoning: Design, Synthesis, and Evaluation. Zenodo.

  • Thermal Stability of 2,5-Divinylpyridine: A Technical Overview. Benchchem.

  • Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System. PubMed.

  • 4-Aminopyridine. NIST WebBook.

  • Thermal Analysis and Calorimetric Study of 4-Dimethylaminopyridine. ResearchGate.

  • 3-Amino-5-chloropyridine-2-thiol. Benchchem.

  • 2-Aminopyridine. NIST WebBook.

  • 3-Aminopyridine. NIST WebBook.

  • FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Vandana Publications.

  • Dual Cobalt/Photoredox Catalysis for the Synthesis of α,β-Unsaturated γ-Lactams and α-Enaminones. ACS Publications.

  • A Comparative Guide to 5-Chloropyridin-3,4,6-d3-2-amine and its Non-Deuterated Standard for Analytical Applications. Benchchem.

  • Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System. ResearchGate.

  • A Comparative Guide to 5-Chloropyridin-3,4,6-d3-2-amine and its Non-Deuterated Analogue. Benchchem.

  • FTIR spectrum for Pyridine. ResearchGate.

  • Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. PubMed Central.

  • Pyridine derivatives sublimation processes: Fundamental aspects and application for two-component crystals screening. ResearchGate.

  • 5-Amino-2-chloropyridine(5350-93-6) 1H NMR spectrum. ChemicalBook.

  • 5-Amino-3-chloropyridin-2-ol. Benchchem.

  • 2-Amino-5-chloropyridine. PubChem.

  • New supramolecular cocrystal of 2-amino-5-chloropyridine with 3-methylbenzoic acids: Syntheses, Structural Characterization, Hirshfeld surfaces and Quantum Chemical Investigations. ResearchGate.

  • What does a "Pyridine- FTIR analysis" can tell me?. ResearchGate.

  • Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC. Preprints.org.

  • HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. SIELC.

  • HPLC Methods for analysis of 4-amino-3-chloropyridine. HELIX Chromatography.

  • The Role of 5-Chloropyridin-3,4,6-d3-2-amine in Modern Analytical Research: A Technical Overview. Benchchem.

  • The wavenumber of FTIR spectrum of pyridine interactions in the sample. ResearchGate.

  • FTIR spectra of pyridine adsorbed on (a) CoMo/g-Al 2 O 3 , (b) CoMo/FA,... ResearchGate.

  • 2-Amino-5-chloropyridinium cis-diaquadioxalatochromate(III) sesquihydrate. PubMed Central.

  • 5-Amino-2-chloropyridine. SpectraBase.

  • Synthesis, X-ray crystallography, spectroscopic characterizations, and density functional theory of the chloride-bound five-coordinate high-spin Iron(II) “Picket Fence” porphyrin complex. PubMed Central.

  • 2-Amino-5-chloropyridine. NIST WebBook.

  • 3-Amino-2-chloropyridine. NIST WebBook.

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A Comparative Guide to the Synthetic Validation of 5-Amino-3-chloropyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 5-Amino-3-chloropyridin-2-ol in Modern Drug Discovery

5-Amino-3-chloropyridin-2-ol is a highly functionalized pyridine derivative poised to be a valuable building block in medicinal chemistry and drug development. Its structure, featuring amino, chloro, and hydroxyl (in its pyridin-2-one tautomeric form) substituents, presents multiple reactive sites for diverse chemical modifications. This versatility allows for the construction of complex molecular architectures, making it an attractive starting point for synthesizing novel pharmaceutical agents. Pyridine-based scaffolds are integral to numerous approved drugs, and the specific arrangement of functional groups in this compound offers unique possibilities for creating new therapeutic candidates.

Given the absence of established, publicly documented synthesis routes for 5-Amino-3-chloropyridin-2-ol, this guide provides a comparative analysis of two proposed, plausible synthetic pathways. These routes are designed based on well-established chemical principles and supported by experimental data from analogous transformations reported in peer-reviewed literature and patents. This document is intended for researchers, scientists, and drug development professionals, offering a robust theoretical framework and practical starting points for the efficient and reliable synthesis of this promising intermediate.

Proposed Synthesis Route 1: A Methoxy-Protected Pathway

This initial proposed route utilizes a methoxy-protected pyridine precursor to control reactivity and guide functionalization through a multi-step sequence involving nitration, reduction, chlorination, and final deprotection.

Mechanistic Rationale and Workflow

The strategic use of a 2-methoxy group serves two primary purposes: it deactivates the 2-position towards certain electrophilic attacks and can be reliably converted to the desired 2-hydroxy (pyridin-2-one) functionality in the final step. The synthesis proceeds through the following key transformations:

  • Nitration: Starting with 2-methoxypyridine, electrophilic nitration is directed to the 5-position due to the ortho,para-directing effect of the methoxy group.

  • Reduction: The resulting nitro group is then selectively reduced to a primary amine.

  • Chlorination: Electrophilic chlorination is subsequently performed. The amino and methoxy groups are activating, and directing the chlorine to the 3-position is a key challenge.

  • Demethylation: The synthesis concludes with the cleavage of the methyl ether to yield the final pyridin-2-one product.

Route_1_Workflow start 2-Methoxypyridine step1 2-Methoxy-5-nitropyridine start->step1 Nitration (HNO3, H2SO4) step2 5-Amino-2-methoxypyridine step1->step2 Reduction (e.g., Fe/HCl) step3 5-Amino-3-chloro-2-methoxypyridine step2->step3 Chlorination (NCS) end 5-Amino-3-chloropyridin-2-ol step3->end Demethylation (e.g., L-selectride)

Caption: Proposed workflow for Synthesis Route 1.

Supporting Experimental Data from Analogous Reactions
StepTransformationReagents & Conditions (Analogous Reaction)Yield (Analogous)Purity (Analogous)Source
1Nitration of 2-methoxypyridineHNO₃, H₂SO₄, 50-60°C85%>98%[1]
2Reduction of a nitropyridineFe, mineral acid (e.g., HCl) in aqueous solution.85-90%Not specified[2]
3Chlorination of 2-aminopyridineN-Chlorosuccinimide (NCS) in MeCN, 75°C, 1h.88%>99%[3]
4Demethylation of a methoxypyridineL-selectride in THF, reflux, 2h.87%Not specified[4]

Proposed Synthesis Route 2: A Pyridin-2-one Core Pathway

This alternative route commences with a pyridin-2-one core and introduces the required functionalities in a different sequence. This approach avoids a final deprotection step but relies on controlling the regioselectivity of chlorination and nitration on a more complex starting material.

Mechanistic Rationale and Workflow

This pathway leverages the inherent reactivity of the pyridin-2-one tautomer of 2-hydroxypyridine. The sequence is as follows:

  • Nitration: 2-hydroxypyridine is first nitrated to introduce the nitro group at the 5-position.

  • Chlorination: The resulting 2-hydroxy-5-nitropyridine is then chlorinated. The hydroxyl and nitro groups will influence the position of chlorination, with the 3-position being a likely target.

  • Reduction: The final step involves the reduction of the nitro group to the amine, yielding the target compound.

Route_2_Workflow start 2-Hydroxypyridine step1 2-Hydroxy-5-nitropyridine start->step1 Nitration (HNO3, H2SO4) step2 3-Chloro-2-hydroxy-5-nitropyridine step1->step2 Chlorination (e.g., PCl5/POCl3) end 5-Amino-3-chloropyridin-2-ol step2->end Reduction (e.g., Fe/HCl)

Caption: Proposed workflow for Synthesis Route 2.

Supporting Experimental Data from Analogous Reactions
StepTransformationReagents & Conditions (Analogous Reaction)Yield (Analogous)Purity (Analogous)Source
1Nitration of 2-aminopyridine followed by hydrolysis1. HNO₃/H₂SO₄; 2. NaOH, reflux. (Two steps to 2-hydroxy-5-nitropyridine)60% (hydrolysis step)Not specified[5]
1One-pot nitration/diazotization of 2-aminopyridine1. HNO₃/H₂SO₄; 2. NaNO₂ (aq)HighNot specified[6]
2Chlorination of a hydroxynitropyridinePhosphorus pentachloride, phosphorus oxychloride, 60°C, 10h.97%Not specified[7]
3Reduction of a nitropyridineFe, mineral acid in aqueous solution.85-90%Not specified[2]

Comparative Analysis of Proposed Synthesis Routes

ParameterRoute 1: Methoxy-Protected PathwayRoute 2: Pyridin-2-one Core PathwayJustification
Number of Steps 43Route 2 is potentially shorter, which is advantageous for overall yield and resource efficiency.
Key Challenges Regioselective chlorination at C3 in the presence of two activating groups (amino and methoxy).Controlling regioselectivity during nitration and chlorination. Potential for harsh chlorinating reagents.Both routes have significant regioselectivity challenges that would require careful optimization.
Reagent mildness Utilizes NCS for chlorination and L-selectride for demethylation, which are generally milder than reagents in Route 2.May require harsh chlorinating agents like PCl₅/POCl₃, which can be difficult to handle and may have limited functional group tolerance.Route 1 appears to use more modern and milder reagents.
Purification Multiple steps may lead to cumulative losses and complex purification profiles.Fewer steps could simplify purification, but the similarity of intermediates might pose challenges.Dependent on the success of each step's optimization.
Estimated Overall Yield Potentially lower due to the additional step. Assuming an average of 85% per step, the overall yield would be around 52%.Potentially higher due to fewer steps. Assuming an average of 80% per step, the overall yield would be around 51%.The estimated yields are comparable, highlighting the importance of optimizing each individual step.

Hypothetical Experimental Protocols

These protocols are designed as a starting point for experimental validation and are based on the analogous reactions cited above.

Protocol for Proposed Synthesis Route 1

Step 1: Synthesis of 2-Methoxy-5-nitropyridine

  • In a round-bottom flask, cool a mixture of concentrated nitric acid and sulfuric acid.

  • Slowly add 2-methoxypyridine while maintaining the temperature between 50-60°C.[1]

  • Stir for the appropriate time, then carefully pour the reaction mixture over ice.

  • Neutralize with a base and extract the product with an organic solvent.

  • Purify by recrystallization from ethanol.

Step 2: Synthesis of 5-Amino-2-methoxypyridine

  • To a suspension of iron powder in water and a small amount of hydrochloric acid, heat the mixture to reflux.

  • Add the 2-methoxy-5-nitropyridine solution dropwise.

  • After the addition is complete, continue refluxing until the reaction is complete (monitor by TLC).

  • Cool the reaction, make it basic with sodium carbonate, and filter through celite.

  • Extract the filtrate with ethyl acetate and concentrate to obtain the product.[2]

Step 3: Synthesis of 5-Amino-3-chloro-2-methoxypyridine

  • Dissolve 5-amino-2-methoxypyridine in acetonitrile.

  • Add a solution of N-chlorosuccinimide (NCS) in acetonitrile.

  • Heat the solution to 75°C and stir for 1 hour.[3]

  • Concentrate the mixture, quench with water, and extract with ethyl acetate.

  • Wash the organic phase, dry, and concentrate. Purify by recrystallization or column chromatography.

Step 4: Synthesis of 5-Amino-3-chloropyridin-2-ol

  • Dissolve 5-amino-3-chloro-2-methoxypyridine in anhydrous THF.

  • Add L-selectride and heat the mixture to reflux for 2 hours.[4]

  • Cool the reaction, carefully quench with water, and acidify.

  • Extract the product with a suitable organic solvent.

  • Dry the organic layer and concentrate to yield the final product.

Protocol for Proposed Synthesis Route 2

Step 1: Synthesis of 2-Hydroxy-5-nitropyridine

  • Dissolve 2-aminopyridine in concentrated sulfuric acid at 10-20°C.

  • Add concentrated nitric acid and stir at 40-50°C.

  • After nitration is complete, quench the reaction mixture in ice water.

  • Add an aqueous solution of sodium nitrite dropwise at 0-10°C for the diazotization reaction.[6]

  • Adjust pH, filter the precipitate, and dry to obtain the product.

Step 2: Synthesis of 3-Chloro-2-hydroxy-5-nitropyridine

  • To a stirred solution of 2-hydroxy-5-nitropyridine in phosphorus oxychloride, slowly add phosphorus pentachloride at 60°C.

  • Stir the reaction mixture at 60°C for 10 hours.[7]

  • After completion, cool the mixture and carefully pour it into crushed ice.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers, dry, and concentrate. Purify by column chromatography.

Step 3: Synthesis of 5-Amino-3-chloropyridin-2-ol

  • To a suspension of iron powder in water and a small amount of hydrochloric acid, heat the mixture to reflux.

  • Add a solution of 3-chloro-2-hydroxy-5-nitropyridine dropwise.

  • Continue refluxing until the reaction is complete (monitor by TLC).

  • Cool the reaction, make it basic, and filter.

  • Extract the filtrate with an appropriate organic solvent and concentrate to obtain the final product.[2]

Conclusion and Recommendations

Both proposed synthetic routes to 5-Amino-3-chloropyridin-2-ol offer viable, albeit challenging, pathways.

  • Route 1 (Methoxy-Protected Pathway) appears more controllable on paper, utilizing a protecting group strategy and modern, milder reagents for chlorination and deprotection. However, its success hinges on the challenging regioselective chlorination of a doubly activated pyridine ring.

  • Route 2 (Pyridin-2-one Core Pathway) is more convergent with fewer steps. The primary hurdles are controlling the regioselectivity of the initial functionalizations and the use of potentially harsh chlorinating agents that may not be compatible with more complex derivatives.

For initial laboratory investigation, Route 1 is recommended due to its potentially milder conditions and more predictable individual transformations based on the available literature for analogous compounds. Extensive optimization of the chlorination step will be critical for the success of this pathway. The development of a reliable synthesis for 5-Amino-3-chloropyridin-2-ol will undoubtedly open new avenues for the exploration of novel chemical entities in drug discovery.

References

  • D. Kalyani, A. R. Dick, W. Q. Anani, M. S. Sanford. A Simple Catalytic Method for the Regioselective Halogenation of Arenes. Org. Lett., 2006, 8, 2523-2526.

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  • V. Bulavka, et al. SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Chemistry of Heterocyclic Compounds, 2000, 36, 1083-1087.

  • C. Calabrese, A. Maris, I. Uriarte, E. J. Cocinero, S. Melandri. Effects of Chlorination on the Tautomeric Equilibrium of 2‐Hydroxypyridine: Experiment and Theory. Chemistry – A European Journal, 2016.

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A Senior Application Scientist's Guide to Pyridine Intermediates: A Comparative Analysis of 5-Amino-3-chloropyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, the pyridine scaffold remains a cornerstone of molecular design.[1][2] Its prevalence in FDA-approved drugs and functional materials underscores the critical importance of selecting the appropriate pyridine-based building blocks for synthesis.[2] This guide offers an in-depth comparison of 5-Amino-3-chloropyridin-2-ol against other common pyridine intermediates, providing researchers, scientists, and drug development professionals with the objective data and field-proven insights necessary to make informed decisions in their synthetic strategies.

The strategic functionalization of the pyridine ring is paramount for achieving desired molecular properties. The choice of starting material directly influences reaction efficiency, yield, and the overall feasibility of a synthetic route. This guide will delve into the chemical reactivity, steric and electronic effects, and practical applications of 5-Amino-3-chloropyridin-2-ol in comparison to other widely used pyridine intermediates.

The Strategic Advantage of 5-Amino-3-chloropyridin-2-ol: A Multifunctional Scaffold

5-Amino-3-chloropyridin-2-ol is a versatile synthetic intermediate characterized by its unique substitution pattern.[3] The presence of an amino group, a chloro group, and a hydroxyl group (in its pyridinone tautomeric form) on the pyridine ring provides multiple reactive sites for diverse chemical transformations. This trifunctional nature allows for sequential and regioselective modifications, making it a highly valuable building block for constructing complex molecular architectures, particularly in the synthesis of fused heterocyclic systems often found in biologically active compounds.[3]

Comparative Analysis of Reactivity and Applications

To objectively assess the utility of 5-Amino-3-chloropyridin-2-ol, we will compare it with other commercially available and frequently utilized pyridine intermediates. The selection of these alternatives is based on their structural similarity and their common use in key synthetic transformations relevant to pharmaceutical and materials science research.

Key Pyridine Intermediates for Comparison:
  • 2-Amino-5-chloropyridine: An isomer of our lead compound, it offers a different arrangement of the amino and chloro substituents, leading to distinct reactivity patterns.

  • 3-Amino-2-chloropyridine: This isomer presents the amino and chloro groups in adjacent positions, influencing their mutual electronic effects and steric hindrance.[4]

  • 6-Chloropyridin-3-amine: Another isomeric amine, where the chlorine is positioned at the more activated 2-position relative to the ring nitrogen.[5]

  • 2-Chloropyridine: A simpler building block lacking the amino group, serving as a baseline for understanding the influence of the amino substituent.[6]

The reactivity of substituted pyridines is fundamentally governed by the electronic influence of the ring nitrogen and the positioning of its substituents.[5] The electron-withdrawing nature of the pyridine nitrogen deactivates the ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution (SNAr), particularly at the 2- and 4-positions.[5][7]

Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions are a cornerstone of pyridine chemistry. The position of the leaving group (in this case, the chlorine atom) relative to the electron-withdrawing pyridine nitrogen is a dominant factor in determining the reaction rate.

In 5-Amino-3-chloropyridin-2-ol , the chlorine atom is at the 3-position, which is meta to the ring nitrogen. This position is less activated towards SNAr compared to the 2- or 4-positions. However, the presence of the electron-donating amino group at the 5-position and the hydroxyl group at the 2-position can modulate the electronic density of the ring and influence the reaction's feasibility.

Conversely, in 6-Chloropyridin-3-amine , the chlorine atom is at the 6-position (equivalent to the 2-position), ortho to the ring nitrogen. This proximity allows for effective stabilization of the negatively charged Meisenheimer intermediate formed during nucleophilic attack, making it significantly more reactive in SNAr reactions.[5] Similarly, 2-Chloropyridine is also activated for SNAr at the 2-position.

Experimental Insight: In SNAr reactions with amines, 2-chloropyridine is approximately 10⁸ times less reactive than 2-chloropyrimidine.[8][9] The reactivity can be enhanced by the presence of additional electron-withdrawing groups on the pyridine ring.[8] For less reactive substrates, palladium-catalyzed amination often provides a more viable alternative.[8]

SNAr_Reactivity

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are indispensable tools in modern organic synthesis. The electronic environment and the strength of the carbon-chlorine (C-Cl) bond are key factors influencing the efficiency of these transformations.

The greater electrophilicity of the carbon atom at the 2- or 6-position in intermediates like 6-Chloropyridin-3-amine and 2-Amino-5-chloropyridine can facilitate the rate-determining oxidative addition step in the catalytic cycle.[5] However, the presence of the amino group can also coordinate with the palladium catalyst, potentially inhibiting the reaction. The choice of ligand is therefore crucial to mitigate this effect.

For 5-Amino-3-chloropyridin-2-ol , the chlorine at the 3-position is generally less reactive in cross-coupling reactions compared to halogens at the 2- or 4-positions. However, with the appropriate choice of catalyst, ligand, and reaction conditions, successful couplings can be achieved. The amino and hydroxyl groups also offer handles for further functionalization after the initial cross-coupling reaction.

Data Summary Table: Performance in Cross-Coupling Reactions

Pyridine IntermediateTypical ReactionCatalyst/Ligand System (Example)Yield (%) (Estimated)Reference
5-Amino-2-chloropyridine Suzuki-MiyauraPd₂(dba)₃ / SPhos85[10]
5-Amino-2-chloropyridine Buchwald-HartwigPd₂(dba)₃ / XPhos90[10]
6-Chloropyridin-3-amine Suzuki-MiyauraPd(OAc)₂ / SPhos>80[5]
2-Chloropyridine Suzuki-MiyauraPd(PPh₃)₄70-95[11]

Note: Yields are highly dependent on the specific substrates and reaction conditions.

Experimental Protocols

To provide a practical context, the following are standardized, step-by-step methodologies for key transformations involving these pyridine intermediates.

General Procedure for Suzuki-Miyaura Coupling

Suzuki_Workflow

Methodology:

  • To a flame-dried Schlenk flask, add the chloropyridine intermediate (1.0 eq.), the arylboronic acid (1.2 eq.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., SPhos, 4 mol%), and the base (e.g., K₃PO₄, 2.0 eq.) under an inert atmosphere (e.g., Argon).[10]

  • Add the anhydrous solvent (e.g., dioxane/water mixture) via syringe.[10]

  • Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[10]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[10]

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for Buchwald-Hartwig Amination

Buchwald_Workflow

Methodology:

  • In a glovebox or under an inert atmosphere, charge a dry Schlenk flask with the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 eq.).[10]

  • Add the chloropyridine intermediate (1.0 eq.) and the amine (1.2 eq.).[10]

  • Add the anhydrous solvent (e.g., toluene) via syringe.[10]

  • Seal the flask and heat the reaction mixture to the appropriate temperature (typically 80-120 °C) with stirring.[10]

  • Monitor the reaction by TLC or LC-MS.[10]

  • After completion, cool the mixture to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Conclusion

The selection of a pyridine intermediate is a critical decision in the design of a synthetic route. 5-Amino-3-chloropyridin-2-ol stands out as a highly versatile building block due to its multiple, orthogonally reactive functional groups. While its chloro group at the 3-position may exhibit lower reactivity in certain transformations compared to isomers with halogens at the 2- or 4-positions, this can be leveraged for regioselective synthesis. For reactions requiring high reactivity in SNAr or cross-coupling, intermediates like 6-Chloropyridin-3-amine or 2-Amino-5-chloropyridine may be more suitable. Ultimately, the optimal choice of intermediate will depend on the specific synthetic target and the desired reaction sequence. This guide provides the foundational data and experimental context to empower researchers to make the most strategic choice for their synthetic endeavors.

References

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Illuminating the Isomeric Landscape: A Spectroscopic Comparison of 5-Amino-3-chloropyridin-2-ol and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Distinguishing Key Pharmaceutical Intermediates

In the intricate world of pharmaceutical development and organic synthesis, the precise identification of molecular structure is paramount. Positional isomers, molecules with the same chemical formula but different arrangements of atoms, can exhibit vastly different chemical, physical, and biological properties. For researchers working with substituted pyridinols, the ability to unequivocally distinguish between isomers like 5-Amino-3-chloropyridin-2-ol and its counterparts is not merely an academic exercise—it is a critical step in ensuring the efficacy, safety, and reproducibility of their work.

This guide provides an in-depth comparative analysis of the spectroscopic signatures of 5-Amino-3-chloropyridin-2-ol and its key isomers. By leveraging the unique insights offered by Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, we will elucidate the subtle yet significant spectral differences that arise from the varied placement of amino, chloro, and hydroxyl groups on the pyridine ring. This document is intended to serve as a practical resource for scientists, empowering them with the knowledge to confidently identify these important chemical entities.

The Isomeric Challenge: Why Spectroscopic Differentiation is Crucial

5-Amino-3-chloropyridin-2-ol and its isomers share the same molecular formula, C₅H₅ClN₂O, and a molecular weight of 144.56 g/mol .[1] However, the positioning of the amino, chloro, and hydroxyl substituents dramatically influences the electron distribution within the pyridine ring, leading to distinct spectroscopic characteristics. These differences are not merely theoretical; they have profound implications for reaction kinetics, intermolecular interactions, and ultimately, the biological activity of any downstream compounds. An incorrect isomeric assignment can lead to failed syntheses, misleading biological data, and wasted resources. Therefore, a multi-faceted spectroscopic approach is essential for unambiguous structural confirmation.

¹H and ¹³C NMR Spectroscopy: Probing the Electronic Environment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for a chemist's structural elucidation toolkit. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom within a molecule.

The ¹H NMR Perspective: A Window into Proton Environments

The chemical shift, integration, and coupling patterns of protons in ¹H NMR spectra are exquisitely sensitive to their local electronic environment. The electron-withdrawing and -donating effects of the substituents on the pyridine ring create unique and predictable patterns for each isomer.

For instance, in 2-amino-5-chloropyridine , a structurally related compound for which ample data exists, the protons on the pyridine ring exhibit distinct chemical shifts that can be readily assigned. The proton ortho to the amino group will experience a different shielding effect compared to the proton ortho to the chlorine atom.

Key Predictive Insights for ¹H NMR Analysis:

  • Protons adjacent to the nitrogen atom (α-protons) will generally be the most deshielded and appear at the highest chemical shift (downfield).

  • Electron-donating groups like the amino (-NH₂) and hydroxyl (-OH) groups will shield adjacent protons, causing them to appear at lower chemical shifts (upfield).

  • Electron-withdrawing groups like the chloro (-Cl) group will deshield adjacent protons, shifting them downfield.

  • Spin-spin coupling between adjacent protons provides valuable connectivity information, with the magnitude of the coupling constant (J-value) indicating the dihedral angle between the protons.

The ¹³C NMR Perspective: Mapping the Carbon Skeleton

¹³C NMR spectroscopy complements ¹H NMR by providing a direct look at the carbon framework of the molecule. The chemical shifts of the carbon atoms are also highly dependent on the nature and position of the substituents.

Key Predictive Insights for ¹³C NMR Analysis:

  • Carbons bonded to electronegative atoms (N, O, Cl) will be significantly deshielded and appear at higher chemical shifts.

  • The ipso-carbon (the carbon directly attached to a substituent) will show a characteristic chemical shift depending on the substituent's electronic effect.

  • The electronic effects of substituents are transmitted through the π-system of the pyridine ring, influencing the chemical shifts of the ortho, meta, and para carbons in predictable ways.

Comparative ¹H and ¹³C NMR Data (Predicted and Experimental):

Compound¹H NMR Chemical Shifts (ppm, predicted/experimental)¹³C NMR Chemical Shifts (ppm, predicted/experimental)
5-Amino-3-chloropyridin-2-ol H-4: ~6.5-6.8, H-6: ~7.2-7.5C-2: ~160-165, C-3: ~120-125, C-4: ~110-115, C-5: ~135-140, C-6: ~140-145
3-Amino-5-chloropyridin-2-ol H-4: ~6.7-7.0, H-6: ~7.4-7.7C-2: ~158-163, C-3: ~138-143, C-4: ~112-117, C-5: ~125-130, C-6: ~142-147
2-Amino-5-chloropyridin-3-ol H-4: ~7.0-7.3, H-6: ~7.8-8.1C-2: ~155-160, C-3: ~145-150, C-4: ~115-120, C-5: ~128-133, C-6: ~148-153
2-Amino-3-chloropyridin-5-ol H-4: ~7.1-7.4, H-6: ~7.9-8.2C-2: ~153-158, C-3: ~122-127, C-4: ~128-133, C-5: ~150-155, C-6: ~145-150
2-Amino-5-chloropyridine H-3: 6.47, H-4: 7.33, H-6: 7.97C-2: 157.9, C-3: 109.1, C-4: 138.1, C-5: 125.6, C-6: 147.8

Note: Predicted values are based on established substituent effects on the pyridine ring and may vary depending on the solvent and other experimental conditions. Experimental data for 2-amino-5-chloropyridine is provided for reference.

FT-IR Spectroscopy: Identifying Functional Groups and Vibrational Modes

Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations at specific frequencies, which are characteristic of the bonds present.

Key Differentiating Vibrational Modes:

  • N-H Stretching: The amino group (-NH₂) will exhibit two distinct stretching vibrations in the 3300-3500 cm⁻¹ region (asymmetric and symmetric). The exact positions can be influenced by hydrogen bonding.

  • O-H Stretching: The hydroxyl group (-OH) will show a broad absorption band in the 3200-3600 cm⁻¹ region, with the broadness being indicative of hydrogen bonding. In the solid state, this can be a very prominent feature.

  • C=C and C=N Stretching: The aromatic pyridine ring will display characteristic stretching vibrations in the 1400-1600 cm⁻¹ region. The pattern and intensity of these peaks can be subtly altered by the substitution pattern.

  • C-Cl Stretching: The carbon-chlorine bond will have a characteristic stretching vibration in the fingerprint region, typically between 600 and 800 cm⁻¹, though its identification can sometimes be complicated by other absorptions in this region.

Comparative FT-IR Data:

CompoundKey FT-IR Peaks (cm⁻¹)
5-Amino-3-chloropyridin-2-ol ~3400-3200 (N-H, O-H), ~1620 (C=C, C=N), ~780 (C-Cl)
3-Amino-5-chloropyridin-2-ol ~3450-3250 (N-H, O-H), ~1610 (C=C, C=N), ~800 (C-Cl)
2-Amino-5-chloropyridin-3-ol ~3500-3300 (N-H, O-H), ~1630 (C=C, C=N), ~820 (C-Cl)
2-Amino-3-chloropyridin-5-ol ~3480-3280 (N-H, O-H), ~1625 (C=C, C=N), ~790 (C-Cl)
2-Amino-5-chloropyridine 3436, 3317 (N-H), 1618 (C=C, C=N), 825 (C-Cl)

Note: These are expected ranges and the exact peak positions and shapes can be influenced by the physical state of the sample (solid, liquid, or gas) and intermolecular interactions.

Mass Spectrometry: Determining Molecular Weight and Fragmentation Patterns

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides the exact molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns.

Key Insights from Mass Spectrometry:

  • Molecular Ion Peak (M⁺): The peak corresponding to the intact molecule with one electron removed will confirm the molecular weight of the isomer (144.56 for C₅H₅ClN₂O). The presence of chlorine will be evident from the isotopic pattern of the molecular ion peak, with a characteristic M+2 peak approximately one-third the intensity of the M⁺ peak due to the natural abundance of the ³⁷Cl isotope.

  • Fragmentation Pathways: The way in which the molecular ion breaks apart can provide valuable structural information. For example, the loss of characteristic neutral fragments such as CO, HCN, or Cl can help to deduce the connectivity of the atoms. The relative positions of the functional groups will influence the stability of the resulting fragment ions, leading to different fragmentation patterns for each isomer.

UV-Vis Spectroscopy: Probing the Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within the molecule. The position and intensity of the absorption maxima (λ_max) are sensitive to the extent of conjugation and the electronic nature of the substituents.

Expected UV-Vis Characteristics:

All isomers are expected to exhibit strong UV absorption due to the aromatic pyridine ring. The presence of the amino and hydroxyl groups, which are strong auxochromes, will cause a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to unsubstituted pyridine. The position of the chloro group will also modulate the electronic transitions. While UV-Vis spectroscopy may not be the primary tool for distinguishing these isomers due to the potentially overlapping absorption bands, significant differences in λ_max and molar absorptivity can provide complementary evidence for structural assignment. For example, a study on a tetrachloromercurate salt of 2-Amino-5-Chloropyridine reported a cut-off wavelength of 348 nm.[2]

Experimental Protocols

1. NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum on the same instrument. A proton-decoupled experiment is standard. Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (often several hundred to thousands).

2. FT-IR Spectroscopy

  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

3. Mass Spectrometry (Electron Ionization)

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: Use a standard electron ionization energy of 70 eV.

  • Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-200).

4. UV-Vis Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable UV-transparent solvent (e.g., ethanol, methanol, acetonitrile). The concentration should be adjusted to give an absorbance reading between 0.1 and 1.

  • Data Acquisition: Record the spectrum over a range of approximately 200-400 nm using a dual-beam UV-Vis spectrophotometer.

Visualizing the Distinctions

To further clarify the structural differences and their impact on spectroscopic analysis, the following diagrams are provided.

isomers cluster_5A3C2O 5-Amino-3-chloropyridin-2-ol cluster_3A5C2O 3-Amino-5-chloropyridin-2-ol cluster_2A5C3O 2-Amino-5-chloropyridin-3-ol cluster_2A3C5O 2-Amino-3-chloropyridin-5-ol 5A3C2O N at 1 OH at 2 Cl at 3 NH2 at 5 3A5C2O N at 1 OH at 2 NH2 at 3 Cl at 5 2A5C3O N at 1 NH2 at 2 OH at 3 Cl at 5 2A3C5O N at 1 NH2 at 2 Cl at 3 OH at 5 workflow Sample Sample NMR NMR Sample->NMR ¹H, ¹³C FT-IR FT-IR Sample->FT-IR MS MS Sample->MS UV-Vis UV-Vis Sample->UV-Vis Structure Elucidation Structure Elucidation NMR->Structure Elucidation Functional Groups Functional Groups FT-IR->Functional Groups Molecular Weight\nFragmentation Molecular Weight Fragmentation MS->Molecular Weight\nFragmentation Electronic Transitions Electronic Transitions UV-Vis->Electronic Transitions

Caption: Spectroscopic Analysis Workflow.

Conclusion

The unambiguous identification of 5-Amino-3-chloropyridin-2-ol and its isomers is a critical task that demands a rigorous and multi-faceted spectroscopic approach. While each technique provides valuable pieces of the structural puzzle, it is the synergistic combination of ¹H and ¹³C NMR, FT-IR, and Mass Spectrometry that allows for confident and unequivocal characterization. This guide has outlined the key differentiating features in the spectra of these isomers and provided a framework for their analysis. By understanding the predictable effects of substituent positioning on the spectroscopic output, researchers can navigate the complexities of isomeric differentiation and proceed with their synthetic and drug discovery efforts with a high degree of confidence.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 66174, 2-Amino-5-chloropyridine. Available at: [Link].

  • Sundaraganesan, N., et al. (2006). FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2-amino-5-chloropyridine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 64(3), 586-594.
  • Jasrotia, D., et al. (2018). [HgCl4]2− [C5H6 N2Cl]2+ inorganic-organic hybrid material with structural and optical properties. ResearchGate. Available at: [Link].

  • NIST. 2-Amino-5-chloropyridine. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD. Available at: [Link].

Sources

A Comparative Guide to the Biological Activity of 5-Amino-3-chloropyridin-2-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the potential biological activities of derivatives based on the 5-Amino-3-chloropyridin-2-ol scaffold. For drug discovery researchers and medicinal chemists, understanding the therapeutic promise of a core chemical structure is essential for guiding synthesis and screening efforts. While public data on derivatives of this specific scaffold is nascent, this document leverages experimental data from structurally analogous pyridine and pyridinone compounds to build a predictive framework for its biological potential, primarily focusing on anticancer applications and kinase inhibition.

The 5-Amino-3-chloropyridin-2-ol core is a "privileged scaffold" in medicinal chemistry.[1] Its defining features—a pyridin-2-ol ring, a strategically placed amino group, and a reactive chloro substituent—offer multiple points for chemical modification. This allows for the creation of diverse chemical libraries to explore structure-activity relationships (SAR) and optimize compounds for potency, selectivity, and pharmacokinetic properties. Pyridine-based structures are prevalent in a vast range of biologically active molecules, including numerous FDA-approved drugs, highlighting their importance in therapeutic development.[2]

Synthetic Pathways for Derivative Libraries

To evaluate any chemical series, a robust synthetic strategy is paramount. The 5-Amino-3-chloropyridin-2-ol scaffold is primed for diversification. The chlorine atom at the 3-position is an ideal handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions. This enables the introduction of a wide array of aryl, heteroaryl, or alkyl groups. Concurrently, the amino group at the 5-position can be functionalized through acylation, alkylation, or used as a nucleophile in condensation reactions to build more complex heterocyclic systems.

This dual-functionality allows for the systematic generation of a library of derivatives to probe the chemical space around the core scaffold, a critical step in identifying lead compounds.

G cluster_synthesis General Synthetic Workflow cluster_c3 C3-Position Modification cluster_n5 N5-Position Modification start 5-Amino-3-chloropyridin-2-ol (Core Scaffold) c3_reaction Suzuki or Buchwald-Hartwig Cross-Coupling start->c3_reaction Pd Catalyst n5_reaction Acylation / Alkylation start->n5_reaction c3_product C3-Substituted Derivatives c3_reaction->c3_product c3_reagents Arylboronic Acids or Amines c3_reagents->c3_reaction library Diverse Chemical Library c3_product->library Further Functionalization n5_product N5-Functionalized Derivatives n5_reaction->n5_product n5_reagents Acid Chlorides, Alkyl Halides n5_reagents->n5_reaction n5_product->library Further Functionalization

Caption: General workflow for synthesizing a library of 5-Amino-3-chloropyridin-2-ol derivatives.

Comparative Analysis Area 1: Anticancer Activity

The pyridine scaffold is a cornerstone in the development of anticancer agents.[2] Derivatives of 2-aminopyridine, 3-cyanopyridine, and pyridin-2-one have demonstrated significant antiproliferative effects against a wide range of cancer cell lines.[2][3] The mechanism often involves the inhibition of critical cellular processes or enzymes, such as protein kinases.

Evaluating Cytotoxicity: A Comparison of MTT and XTT Assays

A foundational experiment in anticancer drug discovery is the cell viability assay, which measures the cytotoxic or growth-inhibitory effects of a compound on cancer cells. The MTT and XTT assays are two of the most common colorimetric methods used for this purpose.[4][5][6] Both rely on the principle that metabolically active cells possess mitochondrial dehydrogenases that can reduce a tetrazolium salt to a colored formazan product.[4][7] The amount of formazan produced is directly proportional to the number of viable cells.[4]

However, a critical difference exists in their workflows. The MTT assay produces a water-insoluble purple formazan, which requires an additional solubilization step using an organic solvent like DMSO.[4][8] This step can introduce variability and is less amenable to high-throughput screening.[8] The XTT assay was developed to overcome this limitation; it produces a water-soluble orange formazan, eliminating the need for solubilization and streamlining the protocol.[4][8]

FeatureMTT AssayXTT AssayRationale for Preference
Formazan Product Insoluble (Purple)Soluble (Orange)XTT eliminates the solubilization step, reducing handling errors and saving time.[4][8]
Workflow Requires a solubilization stepDirect measurement after incubationXTT is more efficient and better suited for automated high-throughput screening.[8]
Sensitivity Generally highOften higher sensitivity and wider dynamic range.[6][7]XTT can provide more robust data, especially for subtle cytotoxic effects.
Experimental Protocol: XTT Cell Viability Assay

This protocol is designed to be self-validating by including appropriate controls (vehicle and positive control) to ensure the assay is performing correctly.

  • Cell Seeding: Plate cancer cells (e.g., HepG2, MCF-7) in a 96-well microplate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[9]

  • Compound Treatment: Prepare serial dilutions of the 5-Amino-3-chloropyridin-2-ol derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with vehicle control (e.g., 0.1% DMSO) and a positive control (a known anticancer drug like Doxorubicin). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[9]

  • Reagent Preparation: Shortly before use, prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.

  • XTT Addition and Incubation: Add 50 µL of the activated XTT solution to each well. Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator. The incubation time should be optimized based on the metabolic rate of the cell line.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength between 450-500 nm using a microplate reader. A reference wavelength between 630-690 nm should be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration (log scale) to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

G cluster_workflow XTT Assay Workflow A 1. Seed Cells in 96-well plate B 2. Add Test Compounds & Vehicle Control A->B C 3. Incubate (e.g., 48 hours) B->C D 4. Add Activated XTT Reagent C->D E 5. Incubate (2-4 hours) D->E F 6. Measure Absorbance (450-500 nm) E->F G 7. Calculate IC50 Value F->G

Caption: A streamlined workflow for determining compound cytotoxicity using the XTT assay.

Comparative Data: Antiproliferative Activity of Related Pyridine Derivatives

The following table summarizes the IC₅₀ values for various pyridine derivatives against different cancer cell lines, providing a benchmark for the potential activity of novel 5-Amino-3-chloropyridin-2-ol derivatives.

Compound ClassSpecific Derivative ExampleCancer Cell LineIC₅₀ (µM)Reference
2-Amino-3-cyanopyridine Derivative with phenyl urea moietyHepG2 (Liver)17.69[10]
2-Amino-3-cyanopyridine Derivative with thiophene moietyMCF-7 (Breast)17.69[10]
6-Amino-5-cyano-thiopyrimidine Compound 1cLeukemia (SR)<0.01[11]
3-Cyanopyridone Compound 5aHepG2 (Liver)2.71[3]
3-Cyanopyridone Compound 5eMCF-7 (Breast)1.77[3]

Comparative Analysis Area 2: Kinase Inhibition

Kinases are a major class of drug targets, particularly in oncology.[12] The pyridine core is a well-established "hinge-binding" motif, capable of forming key hydrogen bonds within the ATP-binding site of many kinases, leading to potent and selective inhibition. Given this precedent, derivatives of 5-Amino-3-chloropyridin-2-ol are strong candidates for development as kinase inhibitors.[12][13]

Evaluating Kinase Inhibition: Biochemical Assays

Biochemical assays are the first step in determining if a compound directly inhibits a target kinase.[12] These assays measure the enzymatic activity of an isolated kinase. A variety of formats are available, including radiometric, fluorescence-based, and luminescence-based assays.[12][14] Luminescence-based assays, such as those that measure ATP depletion (e.g., Kinase-Glo®), are widely used due to their high sensitivity and suitability for high-throughput screening.[15]

The principle is straightforward: the kinase uses ATP to phosphorylate a substrate. After the reaction, the amount of remaining ATP is quantified by adding a luciferase/luciferin reagent. The light produced is inversely proportional to kinase activity; thus, an effective inhibitor will result in a higher luminescent signal.[15]

Experimental Protocol: Luminescence-Based Kinase Inhibition Assay
  • Reagent Preparation: Prepare assay buffer, kinase solution, substrate solution, and ATP solution at appropriate concentrations. The ATP concentration should ideally be at or near the Michaelis constant (Km) for the specific kinase to accurately determine inhibitor potency.

  • Compound Dispensing: In a 384-well plate, dispense the test compounds at various concentrations. Include positive controls (a known inhibitor for the target kinase) and negative controls (vehicle).

  • Kinase Reaction: Add the kinase and substrate to the wells. Initiate the enzymatic reaction by adding ATP. Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • Signal Detection: Stop the kinase reaction and measure the remaining ATP by adding a luminescence-based ATP detection reagent (e.g., Kinase-Glo®).

  • Luminescence Reading: After a brief incubation to stabilize the signal, measure the luminescence on a plate reader.

  • Data Analysis: Convert luminescence signals to percent inhibition relative to controls. Plot percent inhibition against compound concentration to determine the IC₅₀ value.

G cluster_pathway Generic Kinase Signaling & Inhibition receptor Receptor (e.g., RTK) kinase Target Kinase receptor->kinase Signal p_substrate Phosphorylated Substrate kinase->p_substrate Phosphorylation substrate Substrate Protein substrate->p_substrate response Cellular Response (Proliferation, Survival) p_substrate->response atp ATP adp ADP atp:n->adp:n inhibitor 5-Amino-3-chloropyridin-2-ol Derivative inhibitor->kinase Inhibits

Caption: Inhibition of a signaling pathway by a 5-Amino-3-chloropyridin-2-ol derivative.

Comparative Data: Kinase Inhibitory Activity of Related Pyridine/Pyrimidine Derivatives

This table shows the inhibitory potency of various pyridine and pyrimidine-based compounds against different kinases, which can serve as a reference for screening new derivatives.

Compound ClassSpecific Derivative ExampleTarget KinaseIC₅₀ (nM)Reference
Aminopyridine Compound 8eCDK988.4[16]
Aminopyridine Compound 8eHDAC1168.9[16]
Aminopyrimidine Compound 6OFGFR4~10-50 (Selective)[17]
3-Cyanopyridone Compound 5eVEGFR-2124[3]
3-Cyanopyridone Compound 5eHER-277[3]
Aminopyrazine Compound 26CHK1Potent (Value not specified)[18]

Structure-Activity Relationship (SAR) Insights

Based on the broader class of pyridine derivatives, several SAR trends can be inferred, which should guide the synthesis of a 5-Amino-3-chloropyridin-2-ol library:

  • Substituents on Aryl Groups: The nature and position of substituents on aryl rings attached at the C3-position are critical. Electron-withdrawing or electron-donating groups can significantly modulate potency and selectivity against different kinases or cancer cell lines.[19]

  • Functionalization of the Amino Group: Modifying the 5-amino group, for instance by converting it into a urea, amide, or sulfonamide, can introduce new hydrogen bond donors and acceptors. This can improve binding affinity and influence pharmacokinetic properties.

  • Lipophilicity and Solubility: The overall lipophilicity of the molecule, often influenced by the groups added at the C3-position, will impact cell permeability and bioavailability. Balancing potency with drug-like properties is a key challenge in optimization.[3]

Conclusion

The 5-Amino-3-chloropyridin-2-ol scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the fields of oncology and kinase inhibition. By leveraging established synthetic methodologies and robust biological assays, researchers can systematically explore the structure-activity relationships of its derivatives. The comparative data from analogous pyridine and pyridinone compounds strongly suggest that this scaffold has the potential to yield potent and selective modulators of key biological targets. The experimental protocols and comparative benchmarks provided in this guide offer a validated framework for initiating such a drug discovery program.

References

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  • López-Lázaro, M. (2015). A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. Current Medicinal Chemistry, 22(11), 1323–1331. [Link]

  • Structure–activity relationship of pyridin-2(1H)-ones derivatives as urease inhibitors. Taylor & Francis Online. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Assessing Specificity of Anticancer Drugs In Vitro - a 2 minute Preview of the Experimental Protocol. YouTube. [Link]

  • Shukla, V., & Das, C. (2017). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. Methods in molecular biology (Clifton, N.J.), 1647, 1–13. [Link]

  • Tiram, G., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50791. [Link]

  • Singh, P., et al. (2020). Design, Synthesis and Biological Evaluation of 5-amino-3-aryl-1-(6'-chloropyridazin-3'-yl)pyrazoles and their Derivatives as Analgesic Agents. Drug research, 70(11), 493–502. [Link]

  • Hernández-García, S., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 24(24), 17290. [Link]

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  • Enzyme inhibitors: Design of kinase inhibitors as anticancer drugs. ScienceDirect. [Link]

  • Muhs, A., et al. (2016). Synthesis and structure-activity relationship of 2,6-disubstituted pyridine derivatives as inhibitors of β-amyloid-42 aggregation. Bioorganic & medicinal chemistry letters, 26(14), 3330–3335. [Link]

  • Synthesis and Anticancer Evaluation of Some Novel 5-Amino[4][5][7]Triazole Derivatives. ResearchGate. [Link]

  • Ross, C., et al. (2018). Augmenting Anti-Cancer Natural Products with a Small Molecule Adjuvant. Marine drugs, 16(11), 458. [Link]

  • Dawidowski, M., et al. (2020). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry, 63(1), 303–324. [Link]

  • Ghorab, M. M., et al. (2024). Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers. Scientific reports, 14(1), 3585. [Link]

  • Osborne, J. D., et al. (2013). Discovery of 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as Selective, Orally Bioavailable CHK1 Inhibitors. Journal of Medicinal Chemistry, 56(20), 7847–7860. [Link]

  • Nagashree, S., et al. (2015). In vitro antimicrobial activity of new 2-amino-4-chloropyridine derivatives: A structure-activity relationship study. Journal of Pharmacy Research, 9(8), 509-516. [Link]

  • Synthesis and anticancer assessment of some new 2-amino-3-cyanopyridine derivatives. Taylor & Francis Online. [Link]

  • Wang, S., et al. (2024). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. Journal of medicinal chemistry, 67(17), 15220–15245. [Link]

  • Preparation of 2-amino-5-chloropyridine.
  • Chaudhary, C. L., et al. (2021). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Journal of enzyme inhibition and medicinal chemistry, 36(1), 1833–1849. [Link]

  • Mironovich, L. M., & Avdeeva, E. V. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules (Basel, Switzerland), 28(21), 7393. [Link]

  • Sarikaya, S. B., et al. (2017). Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects. Journal of biochemical and molecular toxicology, 31(12). [Link]

  • El-Damasy, A. K., et al. (2023). Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Molecules (Basel, Switzerland), 28(13), 5005. [Link]

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A Senior Application Scientist's Guide to the Purity Assessment of 5-Amino-3-chloropyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of a synthetic intermediate is not merely a quality metric; it is the foundation upon which the efficacy, safety, and reproducibility of a novel therapeutic agent are built. 5-Amino-3-chloropyridin-2-ol, a key heterocyclic building block, is no exception. Its unique substitution pattern makes it a valuable precursor in the synthesis of complex pharmaceutical compounds. However, the synthetic routes to this molecule can introduce a variety of impurities, including starting materials, intermediates, regioisomers, and over-chlorinated by-products. The presence of these impurities can have profound and often detrimental effects on downstream reactions and the biological activity of the final compound.

This guide provides a comprehensive comparison of the primary analytical techniques for assessing the purity of synthesized 5-Amino-3-chloropyridin-2-ol. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references. This document is designed to empower you to select and implement the most appropriate analytical strategy for your specific research and development needs.

The Synthetic Landscape and Potential Impurities

Understanding the potential impurities is paramount to developing a robust purity assessment strategy. A plausible synthetic route to 5-Amino-3-chloropyridin-2-ol involves the controlled chlorination and nitration of a pyridin-2-ol precursor, followed by reduction of the nitro group.

cluster_synthesis Potential Synthetic Pathway cluster_impurities Potential Impurities Start 2-Amino-pyridin-2-ol Intermediate1 2-Amino-3-chloro-5-nitropyridin-2-ol Start->Intermediate1 1. Nitration 2. Chlorination Target 5-Amino-3-chloropyridin-2-ol Intermediate1->Target Reduction (e.g., Fe/NH4Cl) Impurity1 Unreacted Starting Material (e.g., 2-Amino-pyridin-2-ol) Impurity2 Over-chlorinated By-product (e.g., 5-Amino-3,x-dichloropyridin-2-ol) Impurity3 Regioisomer (e.g., 3-Amino-5-chloropyridin-2-ol) Impurity4 Residual Solvents/Reagents

Caption: A plausible synthetic pathway and resulting potential impurities.

This pathway highlights the necessity of analytical techniques that can differentiate the target compound from structurally similar molecules.

Comparative Analysis of Purity Assessment Techniques

The choice of an analytical technique is a critical decision that should be based on a thorough understanding of its principles, strengths, and limitations. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are the most powerful and commonly employed techniques for the purity determination of pyridine derivatives.[1] Additionally, thermal analysis techniques like Differential Scanning Calorimetry (DSC) can provide valuable information about the overall purity of the sample.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of purity analysis in the pharmaceutical industry, prized for its versatility in handling a wide range of non-volatile and thermally labile compounds.[2] For a polar, heterocyclic compound like 5-Amino-3-chloropyridin-2-ol, reversed-phase HPLC is the method of choice.

Principle of Separation: The separation is based on the partitioning of the analyte and its impurities between a non-polar stationary phase (typically C18) and a polar mobile phase. More polar compounds will have a lower affinity for the stationary phase and elute earlier, while less polar compounds will be retained longer.

Experimental Protocol: HPLC-UV Analysis

Objective: To determine the purity of 5-Amino-3-chloropyridin-2-ol and quantify related substance impurities.

cluster_workflow HPLC Experimental Workflow Prep Sample Preparation (Dissolve in Diluent) Inject Injection into HPLC (e.g., 10 µL) Prep->Inject Separate Chromatographic Separation (C18 Column, Gradient Elution) Inject->Separate Detect UV Detection (e.g., 254 nm) Separate->Detect Analyze Data Analysis (Peak Integration, Area % Calculation) Detect->Analyze

Caption: Workflow for HPLC-UV purity analysis.

1. Instrumentation and Conditions:

  • System: HPLC with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 2.7 µm particle size). A smaller particle size enhances resolution and efficiency.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH adjusted to 3.0). The acidic pH suppresses the ionization of the amino group, leading to better peak shape.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A gradient is recommended to ensure the elution of both polar and non-polar impurities within a reasonable timeframe. A typical gradient might be:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B (re-equilibration)

  • Flow Rate: 0.7 mL/min.[3]

  • Column Temperature: 40 °C. Elevated temperature can improve peak shape and reduce viscosity.[3]

  • Detection Wavelength: 254 nm, a common wavelength for aromatic compounds. A DAD allows for the examination of peak purity and the identification of co-eluting impurities.[3]

2. Sample Preparation:

  • Diluent: A 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.

  • Sample Solution: Accurately weigh approximately 10 mg of the synthesized 5-Amino-3-chloropyridin-2-ol and dissolve it in 10 mL of the diluent to achieve a concentration of 1 mg/mL.

  • Filtration: Filter the solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

3. Data Analysis:

  • The purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram (Area % method).

  • For accurate quantification of impurities, a reference standard of the main compound and any known impurities should be used to establish response factors.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[4] For a compound like 5-Amino-3-chloropyridin-2-ol, which has a relatively high boiling point and polar functional groups, derivatization is often necessary to increase its volatility and thermal stability.

Principle of Separation and Detection: The sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column. The separated components then enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for definitive identification.

Experimental Protocol: GC-MS Analysis (with Derivatization)

Objective: To identify and quantify volatile and semi-volatile impurities in the synthesized 5-Amino-3-chloropyridin-2-ol.

cluster_workflow GC-MS Experimental Workflow Prep Sample Preparation (Dissolve in Solvent) Deriv Derivatization (e.g., Silylation) Prep->Deriv Inject Injection into GC-MS (Split/Splitless Inlet) Deriv->Inject Separate Chromatographic Separation (Capillary Column) Inject->Separate Detect Mass Spectrometry Detection (EI, Full Scan/SIM) Separate->Detect Analyze Data Analysis (Library Search, Peak Integration) Detect->Analyze

Caption: Workflow for GC-MS purity analysis with derivatization.

1. Instrumentation and Conditions:

  • System: Gas Chromatograph coupled to a Mass Spectrometer (e.g., single quadrupole).

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is suitable for a wide range of compounds.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Inlet Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 300 °C.

    • Hold: 5 minutes at 300 °C.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-500 m/z.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

2. Sample Preparation and Derivatization:

  • Sample Solution: Dissolve approximately 1 mg of the sample in 1 mL of a suitable aprotic solvent (e.g., pyridine or acetonitrile).

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is a common silylating agent that will react with the hydroxyl and amino groups.

  • Procedure: To the sample solution, add 100 µL of BSTFA + 1% TMCS. Cap the vial tightly and heat at 70 °C for 30 minutes. Cool to room temperature before injection.

3. Data Analysis:

  • Purity is determined by the area percentage of the main peak in the Total Ion Chromatogram (TIC).

  • Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST).

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the determination of absolute purity without the need for a specific reference standard of the analyte.[5] It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[4]

Principle of Quantification: By co-dissolving a known mass of the analyte with a known mass of a certified internal standard of known purity, the purity of the analyte can be calculated by comparing the integrals of specific, well-resolved signals from both the analyte and the standard.

Experimental Protocol: ¹H-qNMR Analysis

Objective: To determine the absolute purity of 5-Amino-3-chloropyridin-2-ol using an internal standard.

cluster_workflow qNMR Experimental Workflow Prep Accurate Weighing (Analyte & Internal Standard) Dissolve Dissolution in Deuterated Solvent Prep->Dissolve Acquire NMR Data Acquisition (Quantitative Parameters) Dissolve->Acquire Process Spectral Processing (Phasing, Baseline Correction) Acquire->Process Analyze Integration and Purity Calculation Process->Analyze cluster_workflow DSC Experimental Workflow Prep Sample Preparation (Weighing and Encapsulation) Heat Heating in DSC Cell (Controlled Rate) Prep->Heat Measure Measure Heat Flow vs. Temperature Heat->Measure Analyze Data Analysis (Peak Shape, van't Hoff Purity) Measure->Analyze

Caption: Workflow for DSC purity analysis.

1. Instrumentation and Conditions:

  • System: Differential Scanning Calorimeter.

  • Pans: Aluminum pans, hermetically sealed to prevent sublimation.

  • Sample Weight: 2-5 mg.

  • Purge Gas: Nitrogen at a flow rate of 50 mL/min.

  • Temperature Program: Heat from 25 °C to a temperature above the melting point at a rate of 2-5 °C/min. A slow heating rate improves the resolution of the melting transition.

2. Data Analysis:

  • The onset temperature of the melting endotherm is taken as the melting point.

  • The software uses the shape of the melting curve to calculate the mole percent purity. This method assumes that the impurity is soluble in the molten analyte and insoluble in the solid analyte, and that a eutectic mixture is formed.

Comparative Performance Summary

The selection of the most appropriate analytical technique requires a careful consideration of their respective strengths and weaknesses. The following table provides a comparative summary of the performance of each technique for the purity assessment of 5-Amino-3-chloropyridin-2-ol, with data estimated from closely related compounds.

Performance MetricHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative NMR (¹H-qNMR)Differential Scanning Calorimetry (DSC)
Principle Partition chromatographyVolatility-based separation & mass analysisNuclear magnetic resonanceThermal analysis (melting point)
Applicability Non-volatile & thermally labile compoundsVolatile & thermally stable compounds (or derivatized)Soluble compounds with NMR-active nucleiCrystalline solids
Impurity Identification Retention time comparison, UV spectraMass spectral library matching (definitive)Structural elucidationIndirect (infers presence)
Quantification Relative (Area %), requires standards for accuracyRelative (Area %), requires standards for accuracyAbsolute (primary method)Mole % (assumes eutectic system)
Typical LOD 0.015 µg/mL [3]~0.006 mg/kg (for pyridine) [5]~0.1% (impurity)~0.1-0.5 mole %
Typical LOQ 0.048 µg/mL [3]~0.02 mg/kg (for pyridine) [5]~0.3% (impurity)~0.5-1.0 mole %
Precision (%RSD) < 2%< 5%< 1%Variable, depends on sample
Accuracy (% Recovery) 98-102% [3]95-105%99-101%Not applicable

Data for HPLC is based on the analysis of 5-amino-2-chloropyridine. [3]Data for GC-MS is based on the analysis of pyridine.[5]

Conclusion and Recommendations

The comprehensive purity assessment of synthesized 5-Amino-3-chloropyridin-2-ol is best achieved through an orthogonal approach, leveraging the strengths of multiple analytical techniques.

  • For routine quality control, impurity profiling, and the quantification of known and unknown related substances, HPLC-UV is the recommended primary technique. Its robustness, precision, and applicability to non-volatile compounds make it ideal for this purpose. The use of a Diode Array Detector is strongly encouraged to aid in peak identification and purity assessment.

  • GC-MS is a valuable complementary technique, particularly for the definitive identification of volatile impurities such as residual solvents or volatile by-products that may not be readily observed by HPLC. Its high sensitivity and the structural information provided by mass spectrometry are key advantages.

  • Quantitative NMR (qNMR) should be employed as an orthogonal method for absolute purity determination. As a primary method, it provides a result that is not dependent on the availability of a certified reference standard of the analyte itself and is invaluable for qualifying in-house reference materials.

  • DSC is a rapid and useful screening tool for assessing the overall purity of crystalline batches. A sharp melting peak is a strong indicator of high purity, while a broad peak suggests the presence of impurities.

By integrating these techniques into a cohesive analytical workflow, researchers and drug development professionals can ensure the quality and consistency of 5-Amino-3-chloropyridin-2-ol, thereby safeguarding the integrity of their downstream research and development efforts.

References

  • Slodek, A., et al. (2019). Fluorene vs. carbazole substituent at quinoline core toward organic electronics. Dyes and Pigments, 166, 98-108.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Available at: [Link]

  • Fedorova, G. F., et al. (2024). Synthesis and characterization of soluble pyridinium-containing copolyimides. RSC Advances, 14(48), 35133-35143.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (1992). Toxicological Profile for Pyridine. Atlanta, GA: U.S. Department of Health and Human Services, Public Health Service.
  • Brown, M. E. (1989). Thermal analysis of energetic materials. Thermochimica Acta, 152(1), 121-133.
  • Legrand, B., et al. (2017). Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. European Journal of Medicinal Chemistry, 138, 1146-1161.
  • PerkinElmer. (2024). Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. Available at: [Link]

  • NETZSCH-Gerätebau GmbH. (n.d.). Simultaneous Thermal Analyzer (STA/TGA-DSC). Available at: [Link]

  • U.S. Department of Health and Human Services. (1992). Toxicological Profile for Pyridine. Agency for Toxic Substances and Disease Registry.
  • Singh, P., et al. (2022). Synthesis, Characterization and Computational Studies Of (Z)-3-((5-Chloropyridin-2-Yl) Imino)-1-(Oxiran-2-Ylmethyl) Indolin-2-One.
  • MacMillan, S. N., et al. (2023). Synthesis and Characterisation of Platinum(II) Diaminocyclohexane Complexes with Pyridine Derivatives as Anticancer Agents. Molecules, 28(23), 7904.
  • Narendar, P., et al. (2003). Pharmacological evaluation of some new 2-substituted pyridine derivatives. Biological & Pharmaceutical Bulletin, 26(2), 182-187.
  • Gidaro, M. C., et al. (2018). Synthesis and characterization of new Pd(ii) and Pt(ii) complexes with 3-substituted 1-(2-pyridyl)imidazo[1,5-a]pyridine ligands. Dalton Transactions, 47(11), 3785-3796.
  • Krönneck, P. M., et al. (2005). Impurity profile of amino acids?. Pharmeuropa Scientific Notes, 2005(1), 5.
  • Tan, Y. X., et al. (2021). Synthesis and Crystallographic Characterisation of Pyridyl- and Indoleninyl-Substituted Pyrimido[1,2-b]Indazoles. Molecules, 26(16), 4991.
  • Graf, R. (1976). Process for preparing 2-amino-5-chloropyridine. U.S.
  • Goger, N. G., et al. (2020). Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System.

Sources

A Comparative Guide to the Reactivity of 5-Amino-3-chloropyridin-2-ol and 2-amino-5-chloropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the selection of a synthetic building block is a critical decision that dictates synthetic efficiency, cost, and the ultimate success of a discovery campaign. Substituted pyridines are privileged scaffolds in medicinal chemistry, and understanding the nuanced reactivity of isomeric starting materials is paramount. This guide provides an in-depth, objective comparison of the chemical reactivity of two important pyridine intermediates: 5-Amino-3-chloropyridin-2-ol and 2-amino-5-chloropyridine .

Our analysis moves beyond a simple catalog of reactions to explain the underlying electronic and structural factors that govern their behavior in key synthetic transformations. We will focus on Nucleophilic Aromatic Substitution (SNAr), Electrophilic Aromatic Substitution (EAS), and Palladium-Catalyzed Cross-Coupling reactions, providing both theoretical rationale and actionable experimental protocols.

Structural and Electronic Analysis: The Foundation of Reactivity

The divergent reactivity of these two isomers stems directly from their unique electronic architecture. The placement of electron-donating groups (EDG) and electron-withdrawing groups (EWG) relative to the pyridine nitrogen and the reactive C-Cl bond creates profoundly different chemical environments.

A crucial and often overlooked feature of 5-Amino-3-chloropyridin-2-ol is its existence in tautomeric equilibrium, heavily favoring the 5-amino-3-chloro-1H-pyridin-2-one form. This shift from a true aromatic pyridine to a pyridinone has significant consequences for its reactivity, as the sp2-hybridized carbonyl carbon and the disruption of full aromaticity alter the electronic landscape of the ring.

In contrast, 2-amino-5-chloropyridine is a classic heteroaromatic system. Its reactivity is a direct interplay between the electron-withdrawing pyridine nitrogen, the strongly activating amino group (-NH₂), and the deactivating, inductively withdrawing chloro group (-Cl).[1]

G cluster_0 5-Amino-3-chloropyridin-2-ol (Pyridin-2-one Tautomer) cluster_1 2-amino-5-chloropyridine a Structure: 5-amino-3-chloro-1H-pyridin-2-one node_A Ring System: Pyridin-2-one node_A_NH2 C5-NH2 (EDG) node_A->node_A_NH2 Activating node_A_Cl C3-Cl (EWG) node_A->node_A_Cl Deactivating node_A_CO C2=O (EWG) node_A->node_A_CO Deactivating b Structure: 2-amino-5-chloropyridine node_B Ring System: Pyridine node_B_N Ring N (EWG) node_B->node_B_N Deactivating node_B_NH2 C2-NH2 (EDG) node_B->node_B_NH2 Activating node_B_Cl C5-Cl (EWG) node_B->node_B_Cl Deactivating

Caption: Core electronic influences in the two isomeric building blocks.

Comparative Reactivity in Key Transformations

Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions are fundamental to the functionalization of halopyridines. The reaction rate is dictated by the electrophilicity of the carbon atom bearing the halogen and the ability of the ring to stabilize the negative charge in the intermediate Meisenheimer complex.

  • 2-amino-5-chloropyridine : The chlorine atom is at the 5-position, which is meta to the electron-withdrawing ring nitrogen. This position is not directly activated, as the nitrogen cannot provide resonance stabilization to a nucleophilic attack at C5.[2][3] Consequently, SNAr reactions at this position are generally sluggish and require forcing conditions.[2][4]

  • 5-Amino-3-chloropyridin-2-ol (Pyridinone form) : The chlorine is at the 3-position. While this is also meta to the ring nitrogen, the powerful electron-withdrawing effect of the adjacent C2-carbonyl group significantly increases the electrophilicity of the C3 carbon. This localized activation is expected to render the C3-Cl bond more susceptible to nucleophilic attack compared to the C5-Cl bond in 2-amino-5-chloropyridine.

Predicted Reactivity Order (SNAr): 5-Amino-3-chloropyridin-2-ol > 2-amino-5-chloropyridine

Electrophilic Aromatic Substitution (EAS)

While pyridine itself is highly resistant to electrophilic attack, the presence of strong activating groups like -NH₂ and -OH can enable these reactions. The challenge lies in predicting the regioselectivity, which results from the interplay of the directing effects of all substituents.

  • 2-amino-5-chloropyridine : The 2-amino group is a powerful ortho, para-director. It strongly activates the 3- and 5-positions. Since the 5-position is blocked by chlorine, electrophilic attack is overwhelmingly directed to the 3-position .[5] The deactivating nature of the ring nitrogen and the C5-chloro group is largely overcome by the potent amino group.

  • 5-Amino-3-chloropyridin-2-ol (Pyridinone form) : This molecule presents a more complex scenario. The 5-amino group directs ortho and para (to the 4- and 6-positions, and the 2-position, respectively). The 2-ol (or 2-one) group also influences the ring's reactivity. In its pyridinone form, the ring is less aromatic and behaves more like an activated enamine system. The combined activation from the 5-amino group and the ring nitrogen (acting as an amide) would likely direct electrophiles to the 4- and 6-positions . The C3-Cl deactivating effect further disfavors substitution adjacent to it.

Predicted Regioselectivity (EAS):

  • 2-amino-5-chloropyridine : Predominantly at the C3 position.

  • 5-Amino-3-chloropyridin-2-ol : Likely at the C4 and/or C6 positions.

Palladium-Catalyzed Cross-Coupling Reactions

Reactions like Suzuki-Miyaura and Buchwald-Hartwig amination are workhorses in modern drug discovery, and the reactivity of the C-Cl bond is the critical parameter.[6][7] The rate-limiting step is often the oxidative addition of the palladium catalyst to the C-Cl bond. This step is favored at electron-deficient carbon centers.

  • 2-amino-5-chloropyridine : The C-Cl bond is at the 5-position. As established, this position is not electronically activated by the ring nitrogen. While Suzuki couplings are possible, they often require more active catalysts, stronger bases, or higher temperatures compared to chlorides at the 2- or 4-positions.[3][8]

  • 5-Amino-3-chloropyridin-2-ol (Pyridinone form) : The C-Cl bond is at the 3-position. The adjacent electron-withdrawing carbonyl group makes the C3 carbon more electrophilic. This increased electrophilicity is expected to facilitate the crucial oxidative addition step, leading to higher reactivity in cross-coupling reactions.[9]

Predicted Reactivity Order (Cross-Coupling): 5-Amino-3-chloropyridin-2-ol > 2-amino-5-chloropyridine

Summary of Comparative Reactivity

The following table summarizes the predicted reactivity profiles based on the structural and electronic analysis.

Reaction Type5-Amino-3-chloropyridin-2-ol2-amino-5-chloropyridineRationale for Difference
Structure Predominantly exists as the pyridin-2-one tautomer.Standard aromatic pyridine system.Tautomerism significantly alters the electronic properties of the ring.
SNAr More Reactive . C3-Cl bond activated by adjacent C2=O group.Less Reactive . C5-Cl bond is at an unactivated position meta to the ring N.[2][3]The carbonyl group in the pyridinone form strongly enhances the electrophilicity of the C3 position.
EAS Reactive . Attack predicted at C4/C6 positions due to directing effects of the C5-NH₂ group.Reactive . Attack predicted at the C3 position, directed by the powerful C2-NH₂ group.[5]The position of the primary activating group (-NH₂) dictates the site of electrophilic attack.
Pd Cross-Coupling More Reactive . C3-Cl bond is activated by the adjacent C2=O group, facilitating oxidative addition.[9]Less Reactive . C5-Cl bond is at an unactivated position, often requiring more forcing conditions.[3][8]The electron-withdrawing nature of the adjacent carbonyl facilitates the rate-determining step of the catalytic cycle.

Experimental Protocol: A Self-Validating Comparative Suzuki-Miyaura Coupling

To empirically validate the predicted differences in reactivity, a parallel experiment is the most rigorous approach. This protocol is designed as a self-validating system to directly compare the performance of the two isomers under identical conditions.

Objective: To compare the reaction rate and final yield of 5-Amino-3-chloropyridin-2-ol and 2-amino-5-chloropyridine in a Suzuki-Miyaura coupling with phenylboronic acid.

Materials:

  • 5-Amino-3-chloropyridin-2-ol

  • 2-amino-5-chloropyridine

  • Phenylboronic acid (1.5 equiv)

  • Pd(PPh₃)₄ (Palladium(0) tetrakis(triphenylphosphine)) (3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Standard inert atmosphere glassware (Schlenk flasks or equivalent)

  • TLC plates and LC-MS for monitoring

G cluster_prep cluster_execution cluster_analysis prep_solutions Prepare Stock Solutions: - Chloropyridine Isomers - Phenylboronic Acid - K2CO3 in H2O rxn_A Reaction A: 5-Amino-3-chloropyridin-2-ol + Phenylboronic Acid + Pd(PPh3)4 / K2CO3 in Dioxane/H2O prep_solutions->rxn_A Identical Reagent Lots & Concentrations rxn_B Reaction B: 2-amino-5-chloropyridine + Phenylboronic Acid + Pd(PPh3)4 / K2CO3 in Dioxane/H2O prep_solutions->rxn_B Identical Reagent Lots & Concentrations monitor Monitor Reactions at t=1h, 4h, 12h (TLC & LC-MS) rxn_A->monitor Identical Temperature (e.g., 90 °C) & Stirring Rate rxn_B->monitor Identical Temperature (e.g., 90 °C) & Stirring Rate workup Identical Quench & Workup Procedure monitor->workup compare Compare % Conversion & Isolated Yields workup->compare

Sources

The Untapped Potential of 5-Amino-3-chloropyridin-2-ol: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Foreword for the Modern Researcher: In the landscape of drug discovery and fine chemical synthesis, the strategic selection of building blocks is paramount. While a vast catalog of intermediates is readily available, a select few, owing to their unique constellation of functional groups, emerge as "privileged scaffolds." 5-Amino-3-chloropyridin-2-ol is one such molecule. Though specific, publicly available data on its direct applications remains nascent, its structural motifs are echoed in a multitude of patented and clinically relevant compounds. This guide, therefore, takes a deductive approach. By examining the well-documented applications of its close isomers, we will illuminate the potential of 5-Amino-3-chloropyridin-2-ol and provide a framework for its comparative evaluation in medicinal chemistry and process development.

The Strategic Value of the Aminochloropyridinol Scaffold

The core value of 5-Amino-3-chloropyridin-2-ol lies in its trifecta of reactive sites: an amino group, a chlorine atom, and a pyridin-2-ol moiety. This arrangement, in its specific regiochemistry, offers a unique toolkit for synthetic chemists. The pyridin-2-ol exists in a tautomeric equilibrium with its pyridin-2-one form, providing distinct reactivity pathways.

The amino group serves as a versatile handle for amide bond formation, urea synthesis, or as a nucleophile in substitution reactions. The chlorine atom, a halogen, is an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions and a key participant in palladium-catalyzed cross-coupling reactions such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings. This dual functionality allows for the sequential or orthogonal introduction of diverse substituents, rapidly building molecular complexity.

main 5-Amino-3-chloropyridin-2-ol amino Amino Group (Nucleophile, Amide/Urea formation) main->amino chloro Chlorine Atom (SNA_r, Cross-coupling) main->chloro pyridinol Pyridin-2-ol/one (Tautomerism, O-alkylation/arylation) main->pyridinol app1 Kinase Inhibitors amino->app1 app2 Herbicides amino->app2 app3 Antiviral Agents amino->app3 app4 Other CNS Agents amino->app4 chloro->app1 chloro->app2 chloro->app3 chloro->app4 start_A 2-Amino-5-chloropyridine suzuki_A Suzuki Coupling (Arylboronic Acid, Pd catalyst) start_A->suzuki_A Step 1 buchwald_A Buchwald-Hartwig Amination (Amine, Pd catalyst) suzuki_A->buchwald_A Step 2 product_A Final Product A buchwald_A->product_A start_B 5-Amino-3-chloropyridin-2-ol suzuki_B Suzuki Coupling (Arylboronic Acid, Pd catalyst) start_B->suzuki_B Step 1 buchwald_B Buchwald-Hartwig Amination (Amine, Pd catalyst) suzuki_B->buchwald_B Step 2 product_B Final Product B buchwald_B->product_B

Caption: A proposed two-step synthetic workflow to compare the reactivity and performance of 2-Amino-5-chloropyridine and 5-Amino-3-chloropyridin-2-ol in the synthesis of a hypothetical kinase inhibitor.

Proposed Experimental Protocol
  • Step 1: Suzuki-Miyaura Cross-Coupling:

    • Reactants: The respective chloropyridine (1.0 eq.), a selected arylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base like K₂CO₃ (2.0 eq.).

    • Solvent: A mixture of 1,4-dioxane and water.

    • Conditions: The reaction mixture is degassed and heated under an inert atmosphere (e.g., Argon) at 90°C for 12 hours.

    • Analysis: Monitor reaction progress by TLC and LC-MS. Upon completion, perform an aqueous workup and purify the product by column chromatography.

  • Step 2: Buchwald-Hartwig Amination:

    • Reactants: The product from Step 1 (1.0 eq.), a desired amine (1.2 eq.), a palladium catalyst such as Pd₂(dba)₃ (0.02 eq.), a ligand like Xantphos (0.04 eq.), and a base such as Cs₂CO₃ (1.5 eq.).

    • Solvent: Anhydrous toluene.

    • Conditions: The reaction mixture is degassed and heated under an inert atmosphere at 110°C for 16 hours.

    • Analysis: Monitor reaction progress by TLC and LC-MS. Upon completion, filter the reaction mixture, concentrate, and purify the final product by preparative HPLC.

Data for Comparison
Parameter2-Amino-5-chloropyridine Pathway5-Amino-3-chloropyridin-2-ol PathwayRationale for Comparison
Yield of Step 1 (%) Expected: 70-90%To be determinedEvaluates the reactivity of the C-Cl bond in Suzuki coupling. The electron-donating/withdrawing nature of the substituents can influence the oxidative addition step.
Purity of Step 1 (HPLC, %) >95%To be determinedAssesses the formation of byproducts. The 2-hydroxyl group might compete in some side reactions.
Yield of Step 2 (%) Expected: 60-80%To be determinedCompares the reactivity of the amino group in C-N bond formation. Steric hindrance and electronic effects of the adjacent groups are key factors.
Overall Yield (%) To be determinedTo be determinedA crucial metric for process efficiency and cost-effectiveness.
Solubility of Final Product (µg/mL) To be determinedTo be determinedThe 2-hydroxyl group is expected to increase aqueous solubility, a critical parameter for drug candidates.
LogP of Final Product To be determinedTo be determinedPredicts the lipophilicity of the final compound, which influences cell permeability and other ADME properties.

Conclusion and Future Outlook

While 5-Amino-3-chloropyridin-2-ol is not as extensively documented as its isomers, its unique substitution pattern presents a compelling case for its exploration in drug discovery and agrochemical research. The presence of a hydroxyl group in the 2-position, in particular, offers a valuable tool for modulating solubility, metabolic stability, and target binding interactions.

The proposed comparative workflow provides a clear roadmap for researchers to benchmark this promising building block against established alternatives. The data generated from such studies would be invaluable in elucidating the structure-activity and structure-property relationships governed by the specific regiochemistry of this scaffold. As the demand for novel, patentable chemical matter continues to grow, a deeper investigation into underutilized building blocks like 5-Amino-3-chloropyridin-2-ol will undoubtedly unlock new avenues for innovation.

References

  • US Patent US3985759A, "Process for preparing 2-amino-5-chloropyridine," Google P
  • Schroeder, G. M., et al. (2009). Discovery of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a Selective and Orally Efficacious Inhibitor of the Met Kinase Superfamily. Journal of Medicinal Chemistry, 52(5), 1251–1254. [Link]

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-Amino-3-chloropyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Benchtop

Part 1: Hazard Identification and Risk Assessment

The structure combines a pyridine ring, an amino group, a chlorine atom, and a hydroxyl group. Each of these functional groups contributes to its overall hazard profile:

  • Aminopyridines: Known for their neurotoxic effects and are often classified as toxic if swallowed, in contact with skin, or if inhaled.[3][6][7]

  • Chlorinated Pyridines: Often exhibit significant toxicity and are harmful to aquatic life with long-lasting effects.[8][9] Improper incineration can lead to the formation of hazardous dioxins and hydrogen chloride gas.[3]

  • Phenolic Hydroxyl Group: Can cause skin and eye irritation or damage.[3][8]

Based on these analogs, 5-Amino-3-chloropyridin-2-ol must be treated as a hazardous substance.

Table 1: Inferred GHS Hazard Classifications
Hazard ClassGHS Hazard StatementRationale based on Analogous Compounds
Acute Toxicity (Oral, Dermal, Inhalation)H301/H311/H331: Toxic if swallowed, in contact with skin, or if inhaledAminopyridine and chloropyridine derivatives frequently exhibit high acute toxicity.[3][8]
Skin Corrosion / IrritationH315: Causes skin irritationA common property of substituted pyridines and phenols.[4][5]
Serious Eye Damage / IrritationH318/H319: Causes serious eye damage / irritationA common property of substituted pyridines and phenols.[3][4][5][8]
Specific Target Organ ToxicityH335: May cause respiratory irritationFrequently observed with amine-containing heterocyclic compounds.[5][8]
Hazardous to the Aquatic EnvironmentH410/H412: Very toxic/Harmful to aquatic life with long lasting effectsChlorinated aromatic compounds are often persistent and toxic to aquatic ecosystems.[8]

Part 2: Pre-Disposal Operations & Safety

Effective waste management begins long before the waste container is full. It starts with the proper handling of the chemical during routine use.

Personal Protective Equipment (PPE)

Adherence to a strict PPE protocol is non-negotiable. The purpose is to create a barrier between you and the hazardous material, preventing exposure through all potential routes.

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile, neoprene). Always inspect gloves for tears or punctures before use.

  • Eye Protection: Use safety goggles or a face shield to protect against splashes.[2]

  • Body Protection: A lab coat is mandatory. For larger quantities, consider a chemically resistant apron.

  • Respiratory Protection: All handling of the solid compound or its solutions should occur within a certified chemical fume hood to prevent inhalation of dust or aerosols.[1][10][11]

Designated Work Area

All work with 5-Amino-3-chloropyridin-2-ol should be performed in a designated area. This area must be clearly marked and equipped with an emergency eyewash station and safety shower.[2][12] This containment strategy minimizes the risk of cross-contamination and ensures emergency equipment is immediately accessible.

Part 3: Step-by-Step Disposal Protocol

The disposal of 5-Amino-3-chloropyridin-2-ol is governed by the Resource Conservation and Recovery Act (RCRA), administered by the U.S. Environmental Protection Agency (EPA).[13][14] This substance must be managed as hazardous waste from "cradle to grave."

Step 1: Waste Characterization and Segregation
  • Action: All waste streams containing 5-Amino-3-chloropyridin-2-ol must be classified as hazardous waste . This includes the pure compound, reaction mixtures, solutions, and contaminated materials (e.g., gloves, weighing papers, pipette tips, silica gel).[1]

  • Causality: Segregation is critical to prevent dangerous reactions. Never mix this waste with incompatible materials, particularly strong oxidizing agents or acids.[3][15] Mixing wastes can generate heat, toxic gases, or violent reactions, and complicates the final disposal process for the waste contractor.

Step 2: Container Selection and Labeling
  • Action:

    • Select a waste container that is compatible with the waste. For solids, a sealable, wide-mouth plastic or glass container is appropriate. For liquid waste (e.g., solutions in organic solvents), use a designated solvent waste container. The container must be in good condition, with no leaks or cracks, and have a secure, screw-top lid.[7][16]

    • As soon as the first drop of waste is added, affix a "HAZARDOUS WASTE" label.[7][14][17]

    • The label must include:

      • The words "Hazardous Waste".[14][17]

      • The full chemical name: "5-Amino-3-chloropyridin-2-ol" and all other constituents, including solvents, with their approximate percentages.

      • The specific hazard characteristics (e.g., "Toxic," "Irritant").[14][17]

      • The accumulation start date.

  • Causality: Proper labeling is a legal requirement under EPA and OSHA regulations.[10][17][18] It ensures that anyone handling the container is aware of its contents and associated dangers, and it is essential information for the final disposal facility to process the waste safely and correctly.

Step 3: Waste Accumulation
  • Action: Store the labeled waste container in a designated Satellite Accumulation Area (SAA).[14][16][17] This area must be at or near the point of generation and under the control of laboratory personnel.[19] The SAA should have secondary containment (e.g., a tray or bin) to capture any potential leaks. Keep the container closed at all times except when adding waste.[7][16]

  • Causality: The SAA regulation allows for the safe collection of waste in the lab without requiring the full, stringent standards of a central storage facility.[19] Keeping containers closed prevents the release of vapors and reduces the risk of spills.

Step 4: Final Disposal
  • Action: Once the waste container is full or has been accumulating for the maximum allowed time (typically 90-180 days, depending on your facility's generator status), arrange for its removal by your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor.[13][17]

  • Causality: Final disposal must be carried out at a permitted Treatment, Storage, and Disposal Facility (TSDF). The most probable disposal method for this type of chlorinated organic compound is high-temperature incineration.[17][20] This method is chosen to ensure complete destruction of the hazardous molecule, breaking it down into less harmful components under controlled conditions that scrub acidic gases like HCl from the effluent. Never attempt to dispose of this chemical down the drain or in the regular trash.[6][16]

Part 4: Spill and Emergency Procedures

In Case of a Spill:

  • Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or outside of a fume hood, evacuate the lab and contact your institution's emergency line.[12]

  • Contain: For small spills inside a fume hood, prevent the spread by enclosing the spill with an absorbent material (e.g., vermiculite or a chemical spill kit).

  • Clean-Up: Wearing appropriate PPE, carefully collect the absorbed material using non-sparking tools and place it in a designated hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly. All materials used for cleanup must be disposed of as hazardous waste.[12]

In Case of Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[12]

  • Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[12]

  • Inhalation: Move to fresh air immediately. Seek medical attention.[3][5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2][3]

Visualization: Waste Disposal Decision Workflow

The following diagram illustrates the logical flow for managing chemical waste from generation to final disposal.

WasteDisposalWorkflow start Waste Generated (5-Amino-3-chloropyridin-2-ol) characterize Characterize as Hazardous Waste start->characterize segregate Segregate from Incompatible Wastes characterize->segregate container Select Compatible Container segregate->container label Affix 'Hazardous Waste' Label (Contents, Hazards, Date) container->label saa Store in Secondary Containment in Satellite Accumulation Area (SAA) label->saa full Container Full or Time Limit Reached? saa->full full->saa No ehs Contact EHS / Licensed Waste Contractor full->ehs Yes end Transfer to Permitted Disposal Facility (TSDF) ehs->end

Caption: Decision workflow for the compliant management of hazardous laboratory chemical waste.

References

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  • The OSHA Lab Standard and the MSC Chemical Safety Manual. Minnesota State Colleges and Universities. [Link]

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Sources

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